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  • Product: 3-Amino-3-cyclohexyl-propan-1-ol hydrochloride
  • CAS: 1173031-67-8

Core Science & Biosynthesis

Foundational

What is the mechanism of action of 3-Amino-3-cyclohexyl-propan-1-ol hydrochloride?

An in-depth technical guide by a Senior Application Scientist. Executive Summary: The Dual Nature of a Pharmacophoric Building Block In medicinal chemistry and drug development, a common analytical pitfall is attempting...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide by a Senior Application Scientist.

Executive Summary: The Dual Nature of a Pharmacophoric Building Block

In medicinal chemistry and drug development, a common analytical pitfall is attempting to assign an in vivo pharmacological "mechanism of action" (MoA) to a raw chemical intermediate. 3-Amino-3-cyclohexyl-propan-1-ol hydrochloride (CAS 1173031-67-8) is a prime example. It is not a standalone therapeutic agent; rather, it is a highly specialized, bifunctional pharmacophoric building block.

To properly understand its MoA, we must evaluate it across two distinct paradigms:

  • The Chemical Mechanism: Its reactivity as a sterically hindered, bifunctional synthon (nucleophilic acyl substitution)[1].

  • The Pharmacophoric Mechanism: How the structural features it imparts—specifically the 1-cyclohexyl-3-hydroxy-propyl moiety—dictate the target binding and signal transduction of the resulting active pharmaceutical ingredient (API), such as neuroprotective indole-3-carboxamides[2].

This whitepaper deconstructs both mechanisms, providing the theoretical grounding and self-validating experimental protocols required to utilize this compound in advanced drug discovery workflows.

Part 1: Structural Rationale and Physicochemical Profiling

The utility of 3-Amino-3-cyclohexyl-propan-1-ol hydrochloride stems from its unique topology. It is a γ -amino alcohol featuring a bulky cyclohexyl group at the α -position relative to the amine.

  • The Primary Amine (HCl Salt): Protected as a hydrochloride salt to prevent oxidative degradation and auto-polymerization. Once neutralized in situ, it serves as the primary nucleophile for amide coupling.

  • The Cyclohexyl Group: Acts as a massive steric shield during synthesis and, more importantly, serves as a lipophilic anchor designed to occupy deep, hydrophobic pockets within target G-Protein-Coupled Receptors (GPCRs).

  • The Terminal Hydroxyl: Provides a flexible hydrogen bond donor/acceptor, crucial for interacting with polar residues at the periphery of a receptor's binding site.

Table 1: Physicochemical Properties and Mechanistic Implications

PropertyValueMechanistic Implication in Drug Design
Molecular Formula C9H20ClNODefines exact stoichiometry required for coupling reactions.
Molecular Weight 193.71 g/mol Optimal fragment size; leaves ample molecular weight budget for the rest of the API.
LogP (Free base) ~0.92Strikes a critical balance between lipophilicity (for receptor pocket entry) and aqueous solubility.
H-Bond Donors 3 (NH3+, OH)Facilitates stable salt formation and critical target receptor interactions.
H-Bond Acceptors 2 (N, O)Participates in dynamic hydrogen bonding networks within the target active site.

Part 2: Chemical Mechanism of Action (Synthetic Utility)

The primary chemical mechanism of this building block is nucleophilic acyl substitution . In the development of neurotherapeutics, this compound is frequently reacted with activated heterocyclic acids (e.g.,) to form robust amide linkages.

Because the amine is sterically hindered by the adjacent cyclohexyl ring, standard coupling conditions often fail. The mechanism requires the use of highly reactive uronium-based coupling reagents (like HATU) and a non-nucleophilic base to liberate the free amine without competing for the activated ester.

SyntheticMechanism A Indole-3-Carboxylic Acid (Substrate) C Activated OAt Ester (Highly Reactive Intermediate) A->C Activation B Coupling Reagent (e.g., HATU) B->C E Nucleophilic Attack (Tetrahedral Intermediate) C->E D 3-Amino-3-cyclohexyl-propan-1-ol HCl + DIPEA (Base) D->E Free Amine Release F Indole-3-Carboxamide (Target API) E->F Elimination of HOAt

Figure 1: Nucleophilic acyl substitution mechanism utilizing the sterically hindered amine.

Protocol 1: Regioselective Amide Coupling (Self-Validating Workflow)

This protocol is designed to overcome the α -steric hindrance of the cyclohexyl group while preventing O-acylation at the terminal hydroxyl.

  • Substrate Solubilization: Dissolve 1.0 eq of the target carboxylic acid in anhydrous DMF (0.2 M).

    • Causality: DMF is highly polar and aprotic, perfectly suited to solubilize both the polar acid and the lipophilic coupling reagents without participating in hydrogen bonding that could quench the reaction.

  • Pre-Activation: Add 1.2 eq of HATU and stir for 15 minutes at room temperature.

    • Causality: Pre-activation is mandatory. It forms the highly reactive OAt ester before the amine is introduced, preventing the amine from reacting directly with HATU to form dead-end guanidinium byproducts.

  • Amine Liberation: In a separate vial, suspend 1.1 eq of 3-Amino-3-cyclohexyl-propan-1-ol hydrochloride in DMF and add 3.0 eq of N,N-Diisopropylethylamine (DIPEA).

    • Causality: The exact stoichiometry of the base is critical. 1 eq neutralizes the HCl salt, 1 eq neutralizes the acidic HOAt byproduct released during coupling, and 1 eq acts as a buffer to maintain a basic environment. DIPEA is chosen because its bulky isopropyl groups prevent it from acting as a competing nucleophile.

  • Coupling: Add the liberated amine solution dropwise to the activated ester. Stir for 4 hours.

  • Validation (LC-MS): Sample 10 μ L of the reaction mixture, dilute in MeCN, and inject into LC-MS. The presence of the [M+H]+ peak corresponding to the amide—and the absence of the O-acylated ester byproduct—validates the regioselectivity of the reaction.

Part 3: Pharmacophoric Mechanism of Action (Receptor Binding)

Once integrated into a complete API scaffold, the 1-cyclohexyl-3-hydroxy-propyl moiety acts as the primary pharmacodynamic driver. In the context of neurodegenerative disease targets (such as orphan GPCRs or Sphingosine-1-Phosphate receptors), this moiety dictates the drug's mechanism of action at the receptor level.

  • Hydrophobic Anchoring: The cyclohexyl ring inserts into a deep lipophilic sub-pocket within the transmembrane helices of the receptor. This insertion induces a conformational shift in the receptor's intracellular domains.

  • Polar Locking: The terminal hydroxyl group extends out of the hydrophobic pocket to form a stabilizing hydrogen bond with a polar amino acid residue (e.g., Serine or Threonine) near the extracellular loop, locking the ligand in its active agonistic or antagonistic conformation.

  • Signal Transduction: This precise binding geometry triggers downstream G-protein coupling, modulating intracellular cAMP levels and ultimately reducing the release of neuroinflammatory cytokines.

PharmacologicalMechanism API Indole-3-Carboxamide Derivative Binding Pharmacophore Binding: Cyclohexyl (Hydrophobic) Hydroxyl (H-Bond) API->Binding Receptor Target GPCR (e.g., S1P/Orphan Receptor) Binding->Receptor GProtein G-Protein Activation (Gi/Go Pathway) Receptor->GProtein Conformational Shift cAMP Inhibition of Adenylyl Cyclase (↓ cAMP) GProtein->cAMP Outcome Neuroprotection & Reduced Neuroinflammation cAMP->Outcome Downstream Kinase Modulation

Figure 2: Pharmacodynamic signaling cascade initiated by the 1-cyclohexyl-3-hydroxy-propyl pharmacophore.

Protocol 2: In Vitro Receptor Binding Validation (Radioligand Displacement)

To empirically prove that the cyclohexyl-propanol moiety drives receptor affinity, we utilize a self-validating radioligand displacement assay.

  • Membrane Preparation: Isolate membrane fractions from CHO (Chinese Hamster Ovary) cells overexpressing the target GPCR.

    • Causality: CHO cells lack the endogenous background of human GPCRs, ensuring that any binding signal detected is 100% specific to the transfected target receptor.

  • Incubation: Incubate the membranes with a constant concentration of a [3H]-labeled reference ligand and varying concentrations ( 10−11 to 10−5 M) of the synthesized API.

  • Filtration: Terminate the reaction by rapid filtration through GF/C glass fiber filters pre-soaked in 0.3% Polyethyleneimine (PEI).

    • Causality: Glass fiber filters carry a natural negative charge that non-specifically binds lipophilic basic ligands. Soaking them in PEI coats the filter with positive charges, drastically reducing background noise and preventing false-positive affinity readings.

  • Quantification & Validation: Measure retained radioactivity using liquid scintillation counting. Calculate the IC50​ . Validate the true binding affinity ( Ki​ ) using the Cheng-Prusoff equation ( Ki​=IC50​/(1+[L]/Kd​) ).

    • Causality: The Cheng-Prusoff equation corrects the raw IC50​ for the specific concentration and affinity of the radioligand used, providing an absolute, assay-independent measure of the pharmacophore's binding strength.

References

  • Karra, Srinivasa R.Indole and azaindoles derivatives and their use in neurodegenerative diseases. Patent WO2016099978A1. World Intellectual Property Organization.

Sources

Exploratory

An In-Depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 3-Amino-3-cyclohexyl-propan-1-ol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Authored by: Senior Application Scientist This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 3-...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 3-Amino-3-cyclohexyl-propan-1-ol hydrochloride. The content herein is structured to deliver not just data, but a foundational understanding of the spectral features of this molecule, empowering researchers to confidently identify and characterize it.

Introduction

3-Amino-3-cyclohexyl-propan-1-ol hydrochloride is a primary amino alcohol derivative with a cyclohexyl substituent. Its structural elucidation is critical in various research and development settings, including pharmaceutical development and chemical synthesis. NMR spectroscopy is an indispensable tool for confirming the molecular structure and purity of such compounds. This guide will delve into the predicted ¹H and ¹³C NMR chemical shifts, offering a detailed interpretation based on fundamental principles and predictive models.

The formation of a hydrochloride salt significantly influences the electronic environment of the molecule, particularly around the nitrogen atom. Protonation of the amino group leads to a deshielding effect on neighboring protons and carbons, resulting in downfield shifts in the NMR spectrum.[1] This guide will consider these effects in the interpretation of the predicted spectral data.

Molecular Structure and Atom Numbering

For clarity in the assignment of NMR signals, the atoms of 3-Amino-3-cyclohexyl-propan-1-ol hydrochloride are numbered as follows:

Caption: Molecular structure and atom numbering for 3-Amino-3-cyclohexyl-propan-1-ol hydrochloride.

Predicted ¹H and ¹³C NMR Chemical Shifts

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for 3-Amino-3-cyclohexyl-propan-1-ol hydrochloride. These values were obtained using the online NMR prediction tool, nmrdb.org. It is important to note that predicted values are an approximation and actual experimental values may vary based on solvent, concentration, and temperature.[2]

Table 1: Predicted ¹H NMR Chemical Shifts
AtomMultiplicityPredicted Chemical Shift (ppm)
H on N⁺H₃br s~8.0 - 9.0
H on C3m~3.0 - 3.2
H on C2m~1.8 - 2.0
H on C1t~3.6 - 3.8
H on OHbr sVariable
H on C_cyclohexyl_1m~1.5 - 1.7
H on C_cyclohexyl_2,6 (axial)m~1.0 - 1.2
H on C_cyclohexyl_2,6 (equatorial)m~1.6 - 1.8
H on C_cyclohexyl_3,5 (axial)m~1.1 - 1.3
H on C_cyclohexyl_3,5 (equatorial)m~1.7 - 1.9
H on C_cyclohexyl_4 (axial)m~1.0 - 1.2
H on C_cyclohexyl_4 (equatorial)m~1.6 - 1.8
Table 2: Predicted ¹³C NMR Chemical Shifts
AtomPredicted Chemical Shift (ppm)
C3~55 - 60
C2~30 - 35
C1~60 - 65
C_cyclohexyl_1~40 - 45
C_cyclohexyl_2,6~25 - 30
C_cyclohexyl_3,5~24 - 28
C_cyclohexyl_4~25 - 30

Interpretation of NMR Spectra

¹H NMR Spectrum
  • N⁺H₃ Protons: The protons on the protonated amine are expected to appear as a broad singlet in the downfield region, typically between 8.0 and 9.0 ppm. The broadness is due to quadrupolar relaxation of the nitrogen atom and potential chemical exchange with residual water in the solvent. The exact chemical shift is highly dependent on the solvent, concentration, and temperature.

  • Methine Proton (H on C3): The proton on the carbon bearing the amino and cyclohexyl groups is expected to be a multiplet around 3.0 - 3.2 ppm. Its downfield shift is due to the deshielding effect of the adjacent electronegative nitrogen atom.

  • Methylene Protons (H on C2): The protons on the central carbon of the propanol chain will appear as a multiplet in the range of 1.8 - 2.0 ppm.

  • Methylene Protons (H on C1): The protons on the carbon adjacent to the hydroxyl group are deshielded by the electronegative oxygen and are expected to resonate as a triplet around 3.6 - 3.8 ppm.

  • Hydroxyl Proton (OH): The chemical shift of the hydroxyl proton is highly variable and depends on factors such as solvent, temperature, and concentration, which affect hydrogen bonding. It will likely appear as a broad singlet and may exchange with D₂O.

  • Cyclohexyl Protons: The protons on the cyclohexyl ring will appear as a series of complex multiplets in the upfield region (1.0 - 1.9 ppm). Generally, equatorial protons are more deshielded and appear at a higher chemical shift than their axial counterparts.[3]

¹³C NMR Spectrum
  • C3 Carbon: The carbon atom attached to the protonated amino group and the cyclohexyl ring is expected to have a chemical shift in the range of 55 - 60 ppm. The deshielding is caused by the electronegative nitrogen.

  • C2 Carbon: The central carbon of the propanol chain will be found in the aliphatic region, around 30 - 35 ppm.

  • C1 Carbon: The carbon atom bonded to the hydroxyl group is deshielded by the oxygen and will have a chemical shift in the range of 60 - 65 ppm.[4]

  • Cyclohexyl Carbons: The carbons of the cyclohexyl ring will appear in the upfield region. The carbon directly attached to the propanol chain (C_cyclohexyl_1) will be the most downfield of the ring carbons, around 40 - 45 ppm. The other cyclohexyl carbons will resonate between 24 and 30 ppm.[5]

Experimental Protocol: NMR Sample Preparation and Data Acquisition

A well-prepared sample is crucial for obtaining a high-quality NMR spectrum.[6][7] The following protocol outlines the recommended procedure for 3-Amino-3-cyclohexyl-propan-1-ol hydrochloride.

G cluster_prep Sample Preparation cluster_acq Data Acquisition weigh 1. Weigh 5-10 mg (¹H) or 20-50 mg (¹³C) of sample. dissolve 2. Dissolve in ~0.6 mL of deuterated solvent (e.g., DMSO-d₆, D₂O). weigh->dissolve filter 3. Filter the solution through a pipette with a cotton plug into a clean NMR tube. dissolve->filter cap 4. Cap the NMR tube securely. filter->cap insert 5. Insert the sample into the NMR spectrometer. cap->insert lock 6. Lock on the deuterium signal of the solvent. insert->lock shim 7. Shim the magnetic field to optimize homogeneity. lock->shim acquire 8. Acquire the ¹H and ¹³C NMR spectra. shim->acquire

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Foundational

Whitepaper: Physicochemical Profiling and Synthetic Utility of 3-Amino-3-cyclohexyl-propan-1-ol Hydrochloride

Executive Summary As modern drug development increasingly targets complex G-protein coupled receptors (GPCRs) and challenging protein-protein interactions, the demand for versatile, stereochemically rich building blocks...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As modern drug development increasingly targets complex G-protein coupled receptors (GPCRs) and challenging protein-protein interactions, the demand for versatile, stereochemically rich building blocks has surged. 3-Amino-3-cyclohexyl-propan-1-ol hydrochloride (CAS: 1173031-67-8) represents a highly privileged 1,3-amino alcohol scaffold. This technical guide provides an authoritative breakdown of its physicochemical properties, standardized handling protocols, and its specific utility in synthesizing cyclic isothioureas for Neuropeptide Y (NPY) Y1 receptor antagonism[1].

Physicochemical Properties & Salt Causality

A critical decision in early-stage drug development is the selection of the appropriate salt form for a building block. The free base of this compound (CAS: 109647-95-2) is a primary aliphatic amine with an adjacent hydroxyl group. Such structures are notoriously prone to capturing atmospheric carbon dioxide (forming carbamates) and undergoing auto-oxidation.

By isolating the compound as a hydrochloride salt , we achieve a highly crystalline, non-hygroscopic solid. This causality is fundamental: the HCl salt ensures batch-to-batch reproducibility, extended shelf-life, and precise stoichiometric weighing—mandatory parameters for high-throughput screening and automated chemical synthesis workflows.

Table 1: Core Physicochemical Properties
PropertyValueMechanistic Implication in Drug Design
CAS Number 1173031-67-8Unique identifier for the stabilized HCl salt form.
Molecular Weight 193.71 g/mol Low MW allows for downstream modifications without exceeding Lipinski's Rule of 5[2].
Exact Mass 193.1233Crucial for HRMS (High-Resolution Mass Spectrometry) validation[2].
TPSA 46.2 ŲOptimal for membrane permeability; leaves room for adding polar groups[2].
H-Bond Donors 3Facilitates strong target-receptor interactions (via the -OH and -NH3+ groups)[2].
H-Bond Acceptors 2Contributes to aqueous solubility and binding affinity[2].
Rotatable Bonds 3Provides necessary conformational flexibility for induced-fit binding[2].

Standardized Synthetic Workflow

The preparation of 3-amino-3-cyclohexyl-propan-1-ol typically originates from the reduction of the corresponding β-amino acid (3-amino-3-cyclohexylpropanoic acid). The protocol below utilizes Borane-Tetrahydrofuran (BH3·THF). Borane is highly chemoselective for carboxylic acids and prevents the racemization often seen with harsher reducing agents like LiAlH4.

Protocol: Chemoselective Reduction and Salt Formation
  • Activation: Suspend 1.0 eq of 3-amino-3-cyclohexylpropanoic acid in anhydrous THF under an argon atmosphere. Cool the reaction vessel to 0 °C.

  • Reduction: Dropwise add 3.0 eq of BH3·THF complex. (Causality: Excess borane is required because the primary amine will rapidly coordinate with the first equivalent of borane, leaving the remaining equivalents to reduce the carboxylic acid).

  • Reflux: Heat the mixture to reflux for 12 hours to ensure complete conversion.

  • Quenching: Cool to 0 °C and carefully quench with Methanol to safely decompose unreacted borane.

  • Self-Validating Checkpoint (Critical): Add 1M HCl and reflux for 2 hours. (Causality: This step is mandatory to break the highly stable amine-borane complex. If omitted, TLC analysis will show a false high-Rf spot, and LC-MS will display an anomalous [M+14] adduct. Complete complex disruption yields the true free amine mass [M+H]+ 158.1).

  • Extraction: Basify the aqueous layer with NaOH to pH 12, and extract the free base with Dichloromethane (DCM).

  • Salt Formation: Dissolve the concentrated free base in anhydrous diethyl ether. At 0 °C, add 4M HCl in dioxane dropwise until precipitation ceases. Filter and dry under high vacuum to yield the final hydrochloride salt.

SynthWorkflow A 3-Amino-3-cyclohexylpropanoic acid (Starting Material) B Chemoselective Reduction (BH3·THF, 0°C to Reflux) A->B C Amine-Borane Complex (Intermediate) B->C D Acidic Cleavage (1M HCl, Reflux) C->D E 3-Amino-3-cyclohexyl-propan-1-ol (Free Base) D->E F Salt Formation (4M HCl in Dioxane) E->F G Final Product (HCl Salt) F->G

Figure 1: Synthetic workflow for 3-Amino-3-cyclohexyl-propan-1-ol hydrochloride preparation.

Application in Medicinal Chemistry: NPY Y1 Receptor Antagonists

Neuropeptide Y (NPY) is a 36-amino acid peptide heavily involved in the regulation of feeding behavior, anxiety, and vasoconstriction. Designing antagonists for the NPY Y1 receptor requires a highly specific pharmacophore: a basic amine, a lipophilic core, and precise hydrogen-bonding motifs.

The 3-amino-3-cyclohexyl-propan-1-ol scaffold perfectly maps to these requirements[3]. The cyclohexyl ring acts as a bulky lipophilic core that occupies the deep hydrophobic binding pocket of the Y1 receptor. Furthermore, the 1,3-amino alcohol motif provides dual orthogonal reactive handles.

When reacted with aryl isothiocyanates, the primary amine forms a thiourea intermediate. Subsequent intramolecular cyclization—often driven by Mitsunobu conditions or acid catalysis activating the hydroxyl group—yields a cyclic isothiourea. This cyclization rigidifies the structure, locking the molecule into its bioactive conformation and drastically increasing its binding affinity and selectivity for the Y1 receptor[1].

ApplicationLogic A 3-Amino-3-cyclohexyl-propan-1-ol B Aryl Isothiocyanate Coupling A->B C Thiourea Intermediate B->C D Intramolecular Cyclization (Mitsunobu Conditions) C->D E Cyclic Isothiourea (Rigidified Scaffold) D->E F NPY Y1 Receptor Antagonist (Bioactive Conformation) E->F

Figure 2: Pharmacophore derivation pathway for synthesizing NPY Y1 receptor antagonists.

Conclusion

3-Amino-3-cyclohexyl-propan-1-ol hydrochloride is more than a simple building block; it is a meticulously designed scaffold that balances lipophilicity, polarity, and orthogonal reactivity. By understanding the causality behind its salt form, its reduction chemistry, and its precise pharmacophore mapping, medicinal chemists can leverage this compound to unlock novel therapeutic spaces, particularly in complex GPCR antagonism.

References

Sources

Exploratory

In Vitro Pharmacokinetic Profiling of 3-Amino-3-cyclohexyl-propan-1-ol Hydrochloride: A Technical Guide for Early Discovery

Executive Summary & Structural Rationale In early-stage drug discovery, the in vitro pharmacokinetic (PK) profiling of novel building blocks and fragment-like molecules is critical for predicting in vivo absorption, dist...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In early-stage drug discovery, the in vitro pharmacokinetic (PK) profiling of novel building blocks and fragment-like molecules is critical for predicting in vivo absorption, distribution, metabolism, and excretion (ADME). This whitepaper provides an in-depth technical framework for evaluating 3-Amino-3-cyclohexyl-propan-1-ol hydrochloride (CAS: 1173031-67-8).

Structurally, this molecule features a primary aliphatic amine, a terminal primary alcohol, and a lipophilic cyclohexyl ring. The hydrochloride salt form is specifically utilized to maximize kinetic solubility in aqueous buffers, bypassing dissolution-rate limitations during in vitro assays. However, with a calculated pKa of ~9.5–10.5 for the primary amine, the molecule exists almost entirely (>99%) in its protonated (cationic) state at the physiological pH of 7.4. This high degree of ionization significantly increases the polar surface area (PSA), restricting passive transcellular diffusion and shifting the absorption paradigm toward paracellular routes or active carrier-mediated transport.

This guide delineates the causality behind the experimental choices required to profile this highly polar, low-molecular-weight compound, ensuring that every protocol acts as a self-validating system.

Physicochemical Foundation & Baseline Predictions

Before initiating cell-based or microsomal assays, establishing the physicochemical baseline is mandatory. The compound's low molecular weight (157.25 g/mol as a free base) and high polarity dictate its behavior across all in vitro models.

Table 1: Predicted Physicochemical & Baseline PK Parameters
ParameterPredicted Value / RangeAssay / MethodCausality / Impact
Molecular Weight 157.25 g/mol (Free Base)-Low MW favors rapid equilibration in dialysis assays.
pKa (Primary Amine) ~9.5 - 10.5Potentiometric Titration>99% ionized at pH 7.4; limits passive permeability.
LogD (pH 7.4) < 0 (Hydrophilic)Shake-flask (Octanol/Water)Predicts low non-specific binding and low lipophilicity.
Kinetic Solubility > 100 µM (at pH 7.4)NephelometryHCl salt ensures no precipitation during in vitro dosing.
Plasma Protein Binding fu​ > 0.80 (Low binding)Rapid Equilibrium DialysisHigh free fraction available for target engagement/clearance.

Permeability and Absorption: The Caco-2 Model

Because 3-Amino-3-cyclohexyl-propan-1-ol is highly ionized at physiological pH, standard parallel artificial membrane permeability assays (PAMPA) will likely yield artificially low permeability values, as PAMPA only measures passive transcellular diffusion. Therefore, a bidirectional Caco-2 cell monolayer assay is required to evaluate both paracellular transport and potential active efflux/uptake mechanisms .

Step-by-Step Protocol: Bidirectional Caco-2 Permeability Assay
  • Cell Seeding & Differentiation: Seed human colon carcinoma Caco-2 cells on polycarbonate transwell inserts. Culture for 21 days to allow full differentiation into polarized monolayers expressing tight junctions and intestinal transporters.

  • Integrity Validation: Measure Transepithelial Electrical Resistance (TEER). Causality: A TEER value >250 Ω·cm² validates the integrity of the tight junctions, ensuring that any detected permeability is not an artifact of a compromised monolayer.

  • Preparation of Dosing Solutions: Prepare a 10 µM solution of 3-Amino-3-cyclohexyl-propan-1-ol hydrochloride in HBSS buffer (pH 7.4).

  • Bidirectional Dosing:

    • Apical to Basolateral (A→B): Add the dosing solution to the apical chamber to simulate intestinal absorption.

    • Basolateral to Apical (B→A): Add the dosing solution to the basolateral chamber to evaluate secretory efflux.

  • Incubation & Sampling: Incubate at 37°C for 2 hours. Take aliquots from the receiver chambers at 30, 60, 90, and 120 minutes.

  • Quenching & Analysis: Quench samples with cold acetonitrile containing an internal standard. Analyze via LC-MS/MS to calculate the apparent permeability ( Papp​ ) and the Efflux Ratio ( Papp,B→A​/Papp,A→B​ ).

Caco2_Workflow A Seed Caco-2 Cells (Transwell Inserts) B 21-Day Differentiation (Monolayer Formation) A->B C TEER Measurement (>250 Ω·cm² Check) B->C D Apical & Basolateral Dosing (10 µM) C->D E Incubation (2h, 37°C) with Aliquot Sampling D->E F LC-MS/MS Quantification E->F G Calculate Papp & Efflux Ratio F->G

Workflow for Bidirectional Caco-2 Permeability Assay.

Metabolic Stability & Biotransformation

The metabolic fate of 3-Amino-3-cyclohexyl-propan-1-ol is dictated by its functional groups. The primary alcohol is highly susceptible to oxidation via Alcohol Dehydrogenase (ADH) or Cytochrome P450 (CYP) enzymes, potentially forming an aldehyde and subsequently a carboxylic acid. Additionally, the primary amine is a classical target for Monoamine Oxidase (MAO) mediated oxidative deamination. Phase II conjugation (e.g., O-glucuronidation) of the primary alcohol is also a major liability.

Step-by-Step Protocol: Human Liver Microsome (HLM) Stability Assay
  • Matrix Preparation: Thaw pooled Human Liver Microsomes on ice. Prepare a reaction mixture containing 0.5 mg/mL microsomal protein in 100 mM potassium phosphate buffer (pH 7.4).

  • Pre-Incubation: Add 3-Amino-3-cyclohexyl-propan-1-ol (final concentration 1 µM) to the mixture and pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Add NADPH (1 mM final concentration) to initiate CYP450-mediated Phase I metabolism. Causality: A parallel incubation without NADPH must be run as a negative control to differentiate enzymatic degradation from chemical instability.

  • Time-Course Sampling: Extract 50 µL aliquots at 0, 5, 15, 30, 45, and 60 minutes.

  • Reaction Quenching: Immediately dispense each aliquot into 150 µL of ice-cold acetonitrile containing a stable-isotope-labeled internal standard. Causality: The organic solvent instantly denatures the microsomal proteins, halting all enzymatic activity and precipitating the protein matrix for clean LC-MS/MS injection.

  • Data Processing: Plot the natural log of the remaining parent compound versus time to calculate the elimination rate constant ( k ), half-life ( t1/2​ ), and intrinsic clearance ( CLint​ ).

Metabolic_Pathway Parent 3-Amino-3-cyclohexyl-propan-1-ol Aldehyde Intermediate Aldehyde Parent->Aldehyde Alcohol Dehydrogenase (ADH) / CYP450 Deamination Deaminated Ketone/Alcohol Parent->Deamination Monoamine Oxidase (MAO) Glucuronide O-Glucuronide Conjugate Parent->Glucuronide UDP-Glucuronosyltransferase (UGT) Carboxylic Carboxylic Acid Metabolite Aldehyde->Carboxylic Aldehyde Dehydrogenase (ALDH)

Predicted in vitro biotransformation pathways for 3-Amino-3-cyclohexyl-propan-1-ol.

Plasma Protein Binding: Rapid Equilibrium Dialysis (RED)

Determining the fraction unbound ( fu​ ) in plasma is essential for establishing PK/PD relationships, as only the free drug is pharmacologically active. Given the compound's hydrophilicity, protein binding is expected to be low. The Rapid Equilibrium Dialysis (RED) assay is the gold standard for this evaluation .

Step-by-Step Protocol: RED Assay
  • Device Assembly: Insert RED device inserts (8K MWCO membrane) into the Teflon base plate.

  • Sample Loading: Spike human plasma with the test compound (1 µM and 10 µM). Load 200 µL of the spiked plasma into the sample chamber (red ring).

  • Buffer Loading: Load 350 µL of isotonic phosphate-buffered saline (PBS, pH 7.4) into the adjacent buffer chamber (white ring). Causality: The 8K MWCO membrane allows the low-molecular-weight drug to equilibrate while strictly retaining large plasma proteins (e.g., albumin, α1-acid glycoprotein) in the sample chamber.

  • Equilibration: Seal the plate and incubate at 37°C on an orbital shaker (300 rpm) for 4 to 6 hours to reach thermodynamic equilibrium.

  • Matrix Matching & Extraction: Remove 50 µL from both chambers. To maintain identical matrices for LC-MS/MS analysis, add 50 µL of blank plasma to the buffer samples, and 50 µL of blank PBS to the plasma samples.

  • Protein Precipitation: Add 300 µL of cold acetonitrile (with internal standard), centrifuge at 13,000 x g for 10 minutes, and analyze the supernatant.

Cytochrome P450 DDI Potential

Evaluating the Drug-Drug Interaction (DDI) potential is a regulatory requirement outlined by the FDA's 2020 guidance on in vitro drug interaction studies . While small aliphatic amines rarely act as strong mechanism-based inhibitors (MBIs), reversible inhibition of CYP2D6—an enzyme that preferentially binds basic amines—must be rigorously evaluated.

Step-by-Step Protocol: CYP Reversible Inhibition Assay
  • Incubation Setup: Prepare a mixture of human liver microsomes (0.1 mg/mL) and a CYP2D6-specific probe substrate (e.g., dextromethorphan) at its Km​ concentration.

  • Inhibitor Titration: Add 3-Amino-3-cyclohexyl-propan-1-ol across a 7-point concentration gradient (0.1 µM to 50 µM).

  • Initiation: Initiate the reaction with NADPH and incubate for 10 minutes at 37°C.

  • Quenching & Analysis: Quench with cold acetonitrile. Measure the formation of the probe metabolite (e.g., dextrorphan) via LC-MS/MS.

  • IC50 Determination: Calculate the IC50 by plotting the percentage of control metabolite formation against the log concentration of the test compound. Causality: If the IC50 is >50 µM, the compound is considered to have a low risk for clinically relevant reversible CYP2D6 inhibition.

References

  • Hubatsch I, Ragnarsson EG, Artursson P. Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers. Nature Protocols. 2007.[Link]

  • Waters NJ, Jones R, Williams G, et al. Validation of a rapid equilibrium dialysis approach for the measurement of plasma protein binding. Journal of Pharmaceutical Sciences. 2008.[Link]

  • U.S. Food and Drug Administration (FDA). In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions Guidance for Industry. 2020.[Link]

Foundational

Biological Activity and Therapeutic Potential of Cyclohexyl Amino Alcohol Derivatives: An In-Depth Technical Guide

Executive Summary Cyclohexyl amino alcohols (CAAs) and their derivatives have emerged as privileged scaffolds in modern medicinal chemistry and chemical biology. Their unique combination of conformational rigidity, stere...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Cyclohexyl amino alcohols (CAAs) and their derivatives have emerged as privileged scaffolds in modern medicinal chemistry and chemical biology. Their unique combination of conformational rigidity, stereochemical diversity, and capacity to mimic biological transition states makes them ideal candidates for targeted drug development. This technical guide explores the biological activity of CAA derivatives, focusing on their roles as stable modulators of bacterial quorum sensing, potent antimicrobial agents, and versatile precursors for skeletal diversification via macrocyclic click chemistry.

Structural Pharmacology and Mechanistic Pathways

Quorum Sensing Modulation in Pseudomonas aeruginosa

Bacterial quorum sensing (QS) is a population-density-dependent communication system that regulates virulence factor expression and biofilm formation. In Gram-negative pathogens like Pseudomonas aeruginosa, the primary signaling molecules are N-acyl homoserine lactones (AHLs), such as N-(3-oxododecanoyl)-L-homoserine lactone (OdDHL)[1].

The Mechanistic Challenge: The lactone ring of native AHLs is highly susceptible to non-enzymatic hydrolysis under physiological pH, rendering them unstable for long-term therapeutic or diagnostic assays[1].

The CAA Solution: To overcome this, researchers have synthesized non-hydrolyzable small molecule probes by replacing the vulnerable lactone ring with a cyclohexyl amino alcohol-derived ketone (cyclohexanone)[1]. This isosteric replacement maintains the critical hydrogen-bonding network required for binding to the LasR transcriptional regulator while conferring absolute chemical stability against lactonolysis[1]. Furthermore, stability studies indicate that the racemization of the α-chiral center in these CAA derivatives is remarkably slow, ensuring that the active L-isomer remains intact to competitively antagonize or selectively agonize the LasR receptor[1].

QS_Pathway AHL Native AHL Signal (OdDHL) LasR LasR Receptor (Transcriptional Regulator) AHL->LasR Binds & Activates Genes Virulence Genes (LasA, LasB, RpoS) LasR->Genes Promotes Transcription Biofilm Biofilm Formation & Pathogenicity Genes->Biofilm Induces CAA CAA-Derived Probe (Non-hydrolyzable) CAA->LasR Competitive Antagonism (Receptor Blockade)

Caption: Mechanism of LasR Quorum Sensing Inhibition by CAA-Derived Probes.

Antimicrobial and Antifungal Efficacy

Beyond QS modulation, acyclic and cyclic amino alcohol derivatives exhibit direct bactericidal and fungicidal properties. Recent screenings of aryl acyclic amino alcohol derivatives against methicillin-resistant Staphylococcus aureus (MRSA) demonstrated exceptional efficacy, with Minimum Inhibitory Concentrations (MIC) ranging from 0.98 to 1.95 μg/mL—performance on par with the last-resort antibiotic vancomycin[2]. The heightened sensitivity of these strains suggests a mechanism of action targeting Penicillin-Binding Proteins (PBPs) or direct disruption of the bacterial cell wall architecture[2].

Synthetic Methodologies and Catalyst-Controlled Diversification

Macrocyclic Triazole Formation via Click Chemistry

The stereochemical defined nature of cis- and trans-cyclohexyl amino alcohols makes them excellent substrates for Diversity-Oriented Synthesis (DOS). By embedding alkynyl and azido functional groups onto the CAA scaffold, researchers can utilize catalyst-controlled Huisgen 1,3-dipolar cycloadditions to generate structurally distinct macrocyclic triazoles[3].

Causality in Catalyst Selection:

  • CuAAC (Copper-Catalyzed): Directs the cycloaddition to form 1,4-disubstituted triazoles, yielding an n ring size macrocycle[3].

  • RuAAC (Ruthenium-Catalyzed): Directs the cycloaddition to form 1,5-disubstituted triazoles, yielding an n+1 ring size macrocycle[3].

This divergent pairing strategy allows researchers to synthesize a library of structurally related but distinct macrocycles from a single CAA precursor, which is critical for probing structure-activity relationships (SAR) in antibacterial and cytotoxic assays[3].

Synthetic_Workflow Start Cyclohexyl Amino Alcohol (cis/trans Scaffolds) Step1 Azido Acylation (Amide Formation) Start->Step1 Step2 Propargylation (Alkyne Addition) Step1->Step2 Split Catalyst-Controlled Cycloaddition Step2->Split Cu CuAAC Catalysis (Copper-Mediated) Split->Cu Cu(I) Ru RuAAC Catalysis (Ruthenium-Mediated) Split->Ru Cp*RuCl Prod1 1,4-Triazole Macrocycle (n Ring Size) Cu->Prod1 Regioselective Prod2 1,5-Triazole Macrocycle (n+1 Ring Size) Ru->Prod2 Regioselective

Caption: Catalyst-Controlled Divergent Synthesis of Macrocyclic Triazoles from CAA Precursors.

Quantitative Biological Activity Profiles

The following table synthesizes the quantitative biological data of various CAA derivatives and their structural analogs, highlighting their target specificity and potency.

Compound ClassPrimary Biological TargetActivity MetricKey Advantage / Observation
Native OdDHL P. aeruginosa LasREC₅₀ ~ NativeRapidly hydrolyzes under physiological pH[1].
CAA-Ketone Probe P. aeruginosa LasRAntagonist / Stable AgonistNon-hydrolyzable; resists α-chiral center racemization[1].
Aryl Amino Alcohols S. aureus (MRSA)MIC: 0.98 - 1.95 μg/mLEfficacy on par with Vancomycin; potential PBP specificity[2].
CAA-Derived 1,4-Triazole Bacterial Cell WallModerate to High CytotoxicityRigid macrocyclic structure enhances target binding affinity[3].

Experimental Workflows & Validation Protocols

To ensure scientific integrity and reproducibility, the following protocols represent self-validating systems designed to account for steric strain, background interference, and kinetic limitations.

Protocol 1: Catalyst-Controlled Huisgen Cycloaddition of CAA Precursors

Objective: Synthesize 1,4- and 1,5-macrocyclic triazoles from trans-cyclohexyl amino alcohol azido-alkynes.

  • Precursor Preparation: Couple the enantiopure trans-cyclohexyl amino alcohol with an azido acyl chloride to form the amide, followed by propargylation of the alcohol to introduce the alkyne moiety[3].

  • RuAAC (1,5-Triazole) Pathway:

    • Dissolve the precursor in a degassed solvent (e.g., DMF).

    • Add 5 mol% of the Ruthenium catalyst, Cp*RuCl(PPh3)2[3].

    • Causality: The pentamethylcyclopentadienyl (Cp*) ligand provides the necessary steric bulk to force the formation of the 1,5-regioisomer.

  • CuAAC (1,4-Triazole) Pathway & Optimization:

    • Dissolve the precursor in a standard solvent system (e.g., t-BuOH/H₂O).

    • Add catalytic Cu(I) (generated in situ from CuSO₄ and sodium ascorbate).

    • Critical Adjustment: For trans-cyclohexyl systems, apply a 5-fold dilution to the reaction mixture[3].

    • Causality: The trans configuration introduces significant torsional strain during the transition state of ring closure. High concentrations lead to intermolecular oligomerization. High dilution kinetically favors the desired intramolecular macrocyclization, significantly increasing the yield[3].

Protocol 2: Phenotypic Assay for Quorum Sensing Modulation

Objective: Validate the QS antagonistic/agonistic activity of CAA-ketone probes without interference from endogenous signaling.

  • Strain Selection: Utilize the P. aeruginosa PAO-JP2 mutant strain[4].

    • Causality: This specific mutant is genetically engineered to be incapable of biosynthesizing its own BHL or OdDHL[4]. This creates a "zero-background" baseline, ensuring that any observed QS activation or inhibition is strictly due to the exogenous CAA probe.

  • Assay Execution:

    • Culture PAO-JP2 in Luria-Bertani (LB) broth at 37°C[4].

    • Introduce the synthetic CAA-ketone probe at varying concentrations (e.g., 1 μM to 100 μM).

    • Incubate for 18-24 hours.

  • Phenotypic Readout: Measure the production of green-blue pigmentation (pyocyanin), a direct downstream product of LasR/RhlR activation[4]. Quantify absorbance at 695 nm to determine the EC₅₀ or IC₅₀ of the CAA derivative.

References

  • Amino Alcohols as Potential Antibiotic and Antifungal Leads

    • Source: ResearchG
    • URL:[Link]

  • Synthesis and stability of small molecule probes for Pseudomonas aeruginosa quorum sensing modul

    • Source: Organic & Biomolecular Chemistry, RSC Publishing (2004)
    • URL:[Link]

  • Accessing Skeletal Diversity Using Catalyst Control: Formation of n and n + 1 Macrocyclic Triazole Rings

    • Source: Organic Letters, ACS Public
    • URL:[Link]

Sources

Exploratory

Predictive Toxicology and Safety Profiling of 3-Amino-3-cyclohexyl-propan-1-ol Hydrochloride

Target Audience: Researchers, Toxicologists, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Guide Executive Summary In modern drug discovery and organic synthesis, functionally dense...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Toxicologists, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Guide

Executive Summary

In modern drug discovery and organic synthesis, functionally dense building blocks like 3-Amino-3-cyclohexyl-propan-1-ol hydrochloride (CAS: 1173031-67-8) are highly valued for their ability to introduce structural rigidity and hydrogen-bonding motifs into active pharmaceutical ingredients (APIs)[1][2]. However, the integration of a cyclohexylamine moiety coupled with an aliphatic amino alcohol backbone introduces specific toxicological liabilities.

While empirical in vivo toxicity data for this specific proprietary CAS number is often classified as "no data available" in standard Safety Data Sheets (SDS)[3][4], a rigorous predictive toxicology framework can be constructed. By analyzing the well-documented mechanisms of its structural precursors—cyclohexylamines and β/γ-amino alcohols—we can anticipate its pharmacokinetic behavior, sympathomimetic risks, and occupational hazards[5][6]. This guide provides a comprehensive analysis of the compound's safety profile and establishes a self-validating experimental protocol for high-throughput toxicity screening.

Physicochemical & Structural Profiling

The toxicological behavior of a compound is fundamentally dictated by its physicochemical properties. The hydrochloride salt form of this compound significantly alters its handling safety compared to the free base.

Table 1: Physicochemical Properties and Safety Implications
PropertyValue / DescriptionToxicological Causality & Safety Implication
CAS Number 1173031-67-8Unique identifier for the specific stereoisomeric mixture or pure enantiomer[1][7].
Molecular Formula C9H20ClNOThe presence of the chloride ion indicates a salt, which enhances aqueous solubility for in vitro assays[7].
Molecular Weight 193.71 g/mol Low molecular weight allows for rapid cellular penetration and potential crossing of the blood-brain barrier (BBB)[7].
Physical State Solid (Crystalline)Mitigates the severe inhalation hazard (volatility) typically associated with liquid free-base cyclohexylamines[8].
pKa (Predicted) ~10.5 (Amine group)Acts as a strong base in physiological environments once dissociated, capable of inducing localized pH shifts and membrane irritation[8][9].

Mechanistic Toxicology: Predictive Pathways

As an Application Scientist, it is critical to look beyond basic GHS labels and understand the molecular causality of toxicity. Based on the structural homology to cyclohexylamine and complex amino alcohols, we predict three primary toxicological pathways:

Sympathomimetic & Adrenergic Toxicity

Cyclohexylamine derivatives are known indirectly-acting sympathomimetic agents. Upon systemic absorption, they penetrate presynaptic nerve terminals and trigger the release of endogenous catecholamines, primarily norepinephrine[5][10]. This release subsequently activates postsynaptic α1A​ and presynaptic α2​ -adrenoceptors in a calcium-dependent manner[5]. In laboratory models, this manifests as localized tissue contraction (e.g., vas deferens) or systemic hypertensive crises[5][10].

Cytotoxicity via Caspase Activation

Recent studies on amino alcohol derivatives (such as those derived from eugenol) demonstrate that specific structural configurations can trigger organized cell death[6][11]. While simple aliphatic amino alcohols generally exhibit low baseline toxicity[12], the lipophilic cyclohexyl ring may enhance cell membrane permeability, potentially leading to the activation of cysteine-aspartic proteases (Caspase-3/7) and subsequent apoptosis[11].

Testicular Toxicity

Chronic dietary administration of cyclohexylamine hydrochlorides in rodent models has been definitively linked to testicular atrophy and impaired fertility[5][13]. This is a critical liability that must be monitored during sub-chronic (28-day) and chronic (90-day) in vivo safety studies of any API utilizing this building block.

G A 3-Amino-3-cyclohexyl- propan-1-ol HCl B Free Amine Release (Physiological pH) A->B Dissociation C Presynaptic Nerve Terminal B->C Penetration D Norepinephrine Release C->D Stimulation E α1 / α2 Adrenoceptors D->E Binding F Calcium Influx (Ca2+) E->F Activation G Sympathomimetic Toxicity (Hypertension / Contraction) F->G Cellular Response

Predicted sympathomimetic toxicity pathway via adrenergic activation and calcium influx.

Occupational Safety and EHS Guidelines

Despite the lack of specific aquatic toxicity data (e.g., Daphnia/Fish LC50)[3][4], the compound triggers specific Global Harmonized System (GHS) hazard classifications based on its functional groups[14]:

  • Skin Irrit. 2 (H315): The basicity of the amine can cause protein denaturation in the stratum corneum.

  • Eye Irrit. 2A (H319): High risk of corneal opacity if exposed to the ocular mucosa, a known risk of cyclohexylamines[8][13].

  • STOT SE 3 (H336): Specific target organ toxicity (single exposure) resulting in respiratory irritation or central nervous system depression[14].

Handling Protocol: All manipulations of the dry powder must be conducted within a Class II Biological Safety Cabinet (BSC) or a localized exhaust ventilation hood. Nitrile gloves (minimum 4 mil thickness) and tightly sealed safety goggles are mandatory to prevent mucous membrane exposure[15].

Self-Validating In Vitro Toxicity Screening Protocol

To bridge the gap between predictive models and empirical data, researchers must execute a tiered in vitro screening protocol. This protocol is designed to be self-validating , meaning it incorporates orthogonal assays and internal controls to prevent false positives caused by compound precipitation or assay interference.

Phase 1: Preparation and Quality Control

Causality: Impurities, such as unreacted free cyclohexylamine from the synthesis process, can drastically skew toxicity data.

  • Prepare a 10 mM stock solution of 3-Amino-3-cyclohexyl-propan-1-ol hydrochloride in LC-MS grade DMSO.

  • Validation Step: Run an LC-MS/MS aliquot to confirm >98% purity and rule out the presence of free cyclohexylamine[1].

  • Perform serial dilutions in complete culture media (e.g., DMEM + 10% FBS) to achieve final assay concentrations of 1 µM to 1000 µM. Ensure final DMSO concentration remains ≤0.1% to prevent solvent-induced cytotoxicity.

Phase 2: Orthogonal Cytotoxicity Screening

Causality: We must differentiate between necrotic cell lysis (membrane rupture due to basicity) and programmed apoptosis (receptor-mediated).

  • LDH Leakage Assay (Necrosis): Plate HEK293 (human embryonic kidney) cells at 1×104 cells/well in a 96-well plate. Treat with the compound dose-response curve for 24 hours. Quantify Lactate Dehydrogenase (LDH) release in the supernatant. Control: 1% Triton X-100 (100% lysis)[6].

  • Caspase-3/7 Glo Assay (Apoptosis): In a parallel plate, treat cells for 24 hours. Add the luminescent Caspase-3/7 substrate. Luminescence directly correlates to caspase activation[11]. Control: Topotecan (known apoptosis inducer)[6].

Phase 3: Adrenergic Receptor Liability Screening

Causality: To confirm the sympathomimetic prediction, we must test for off-target binding.

  • Utilize a competitive radioligand binding assay for α1A​ and α2​ adrenoceptors using rat cortical membrane preparations.

  • Incubate membranes with [3H] -prazosin ( α1​ ) or [3H] -RX821002 ( α2​ ) in the presence of varying concentrations of the test compound.

  • Calculate the Ki​ (inhibition constant) to determine if the propanol backbone successfully sterically hinders the adrenergic binding seen in parent cyclohexylamines[5].

Workflow S1 Phase 1: Preparation Compound Solubilization S2 Phase 2: In Vitro Assays LDH Release & Caspase-3/7 S1->S2 C1 QC: LC-MS Purity Check S1->C1 S3 Phase 3: Receptor Screening Adrenergic Panel (α1/α2) S2->S3 C2 Control: Triton-X / Topotecan S2->C2 S4 Phase 4: Data Synthesis IC50 & Safety Margin Calc S3->S4 C1->S2 C2->S3

Tiered in vitro safety screening protocol integrating cytotoxicity and receptor binding assays.

References

  • BioBlocks Building Blocks: 3-AMINO-3-CYCLOHEXYL-PROPAN-1-OL HYDROCHLORIDE. Source: bioblocks.com. URL: [Link]

  • ChemWhat: Clorhidrato de 3-amino-3-ciclohexil-propan-1-ol CAS#: 1173031-67-8. Source: chemwhat.es. URL: [Link]

  • NextSDS: 3-amino-N-(propan-2-yl)cyclohexane-1-carboxamide hydrochloride. Source: nextsds.com. URL: [Link]

  • National Research Council: Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 5 (2007). Source: nationalacademies.org. URL:[Link]

  • EPA: Cyclohexylamine Final AEGL Document. Source: epa.gov. URL: [Link]

  • NIH / PMC: Cyclohexylamine contracts the epididymal vas deferens of rats by affecting endogenous catecholamine release. Source: nih.gov. URL: [Link]

  • MDPI: Amino Alcohols from Eugenol as Potential Semisynthetic Insecticides. Source: mdpi.com. URL: [Link]

  • Australian Industrial Chemicals Introduction Scheme (AICIS): Cyclohexanamine Human health tier II assessment. Source: industrialchemicals.gov.au. URL:[Link]

  • MDPI: Eugenol β-Amino/β-Alkoxy Alcohols with Selective Anticancer Activity. Source: mdpi.com. URL: [Link]

  • RSC Publishing: Simple primary β-amino alcohols as organocatalysts. Source: rsc.org. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of 3-Amino-3-cyclohexyl-propan-1-ol Hydrochloride

Introduction 3-Amino-3-cyclohexyl-propan-1-ol hydrochloride is a gamma-amino alcohol derivative that serves as a valuable building block in medicinal chemistry and drug discovery. Its structural motif, featuring a chiral...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

3-Amino-3-cyclohexyl-propan-1-ol hydrochloride is a gamma-amino alcohol derivative that serves as a valuable building block in medicinal chemistry and drug discovery. Its structural motif, featuring a chiral center and both amino and hydroxyl functional groups, makes it a versatile synthon for the preparation of more complex molecules with potential therapeutic applications. This document provides a detailed, step-by-step protocol for the synthesis of 3-Amino-3-cyclohexyl-propan-1-ol hydrochloride, designed for researchers and scientists in drug development and organic synthesis. The presented methodology is grounded in established chemical principles and offers insights into the causality behind experimental choices.

Overall Synthetic Scheme

The synthesis is a three-step process commencing with the formation of a Grignard reagent, followed by its reaction with ethyl cyanoacetate, a simultaneous reduction of the nitrile and ester functionalities, and concluding with the formation of the hydrochloride salt.

A Cyclohexyl Bromide C Cyclohexylmagnesium Bromide A->C Anhydrous Et2O B Mg turnings B->C E Intermediate Adduct C->E D Ethyl Cyanoacetate D->E Anhydrous Et2O G 3-Amino-3-cyclohexyl-propan-1-ol E->G 1. Anhydrous THF 2. H2O/H+ workup F LiAlH4 F->G I 3-Amino-3-cyclohexyl-propan-1-ol HCl G->I H HCl in Ether H->I Anhydrous Et2O

Caption: Overall synthetic workflow for 3-Amino-3-cyclohexyl-propan-1-ol hydrochloride.

Detailed Synthesis Protocol

Part 1: Synthesis of Cyclohexylmagnesium Bromide (Grignard Reagent)

Rationale: The Grignard reaction is a fundamental carbon-carbon bond-forming reaction in organic chemistry.[1][2] The formation of cyclohexylmagnesium bromide from cyclohexyl bromide and magnesium metal in an anhydrous ether solvent creates a potent nucleophilic carbon source, essential for the subsequent addition reaction.[3]

Materials:

  • Magnesium turnings

  • Iodine crystal (as initiator)

  • Cyclohexyl bromide

  • Anhydrous diethyl ether (Et2O)

Procedure:

  • A three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet is flame-dried and allowed to cool to room temperature under a stream of dry nitrogen.

  • Magnesium turnings (1.1 equivalents) and a small crystal of iodine are placed in the flask. The flask is gently heated with a heat gun until violet iodine vapors are observed, which helps to activate the magnesium surface.[3]

  • After cooling, anhydrous diethyl ether is added to just cover the magnesium turnings.

  • A solution of cyclohexyl bromide (1.0 equivalent) in anhydrous diethyl ether is prepared and transferred to the dropping funnel.

  • A small portion of the cyclohexyl bromide solution is added to the flask. The initiation of the reaction is indicated by the disappearance of the iodine color, gentle refluxing of the ether, and the appearance of a cloudy gray solution. If the reaction does not start, gentle warming may be required.[3]

  • Once the reaction has initiated, the remaining cyclohexyl bromide solution is added dropwise at a rate that maintains a steady reflux.

  • After the addition is complete, the mixture is stirred at room temperature for an additional 1-2 hours to ensure complete consumption of the magnesium. The resulting gray to brown solution of cyclohexylmagnesium bromide is used directly in the next step.

Part 2: Synthesis of the Intermediate Adduct via Reaction with Ethyl Cyanoacetate

Rationale: This step involves the nucleophilic addition of the Grignard reagent to the electrophilic carbon of the nitrile group in ethyl cyanoacetate. The nitrile group is generally more reactive towards Grignard reagents than the ester group.[4][5] The initial product is a magnesium salt of an imine, which upon aqueous workup would typically hydrolyze. However, in this protocol, the intermediate is directly carried forward to the reduction step.

Materials:

  • Cyclohexylmagnesium bromide solution (from Part 1)

  • Ethyl cyanoacetate

  • Anhydrous diethyl ether (Et2O)

Procedure:

  • The flask containing the freshly prepared cyclohexylmagnesium bromide solution is cooled in an ice-water bath.

  • A solution of ethyl cyanoacetate (0.9 equivalents) in anhydrous diethyl ether is added dropwise via the dropping funnel, maintaining the internal temperature below 10 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-3 hours. The formation of a thick, off-white precipitate is expected.

Part 3: Reduction to 3-Amino-3-cyclohexyl-propan-1-ol

Rationale: Lithium aluminum hydride (LiAlH4) is a powerful reducing agent capable of reducing both esters and nitriles (or their imine derivatives) to primary alcohols and primary amines, respectively.[6][7] This simultaneous reduction is a highly efficient step in this synthesis.[8][9][10]

Materials:

  • Reaction mixture from Part 2

  • Lithium aluminum hydride (LiAlH4)

  • Anhydrous tetrahydrofuran (THF)

  • Sodium sulfate (Na2SO4)

  • Deionized water

  • 15% w/v Sodium hydroxide (NaOH) solution

Procedure:

  • In a separate flame-dried, three-necked flask under a nitrogen atmosphere, a suspension of LiAlH4 (2.5 equivalents) in anhydrous THF is prepared and cooled in an ice-salt bath to 0 °C.

  • The reaction mixture from Part 2 is slowly and carefully added to the LiAlH4 suspension via a cannula, maintaining the temperature below 10 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4-6 hours to ensure complete reduction.

  • The reaction is cooled in an ice bath, and the excess LiAlH4 is quenched by the sequential and cautious dropwise addition of:

    • Deionized water (X mL, where X is the mass of LiAlH4 in grams)

    • 15% NaOH solution (X mL)

    • Deionized water (3X mL)

  • The resulting granular precipitate (aluminum salts) is removed by filtration, and the filter cake is washed thoroughly with THF.

  • The combined filtrate is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 3-Amino-3-cyclohexyl-propan-1-ol as an oil or a low-melting solid.

Part 4: Formation of 3-Amino-3-cyclohexyl-propan-1-ol Hydrochloride

Rationale: The final step is the conversion of the basic amino alcohol to its more stable and easily handled hydrochloride salt. This is achieved by protonation of the amine with hydrochloric acid in an anhydrous organic solvent, causing the salt to precipitate.[11][12]

Materials:

  • Crude 3-Amino-3-cyclohexyl-propan-1-ol

  • Anhydrous diethyl ether (Et2O)

  • Hydrochloric acid solution in diethyl ether (e.g., 2 M) or gaseous HCl

Procedure:

  • The crude amino alcohol from Part 3 is dissolved in a minimal amount of anhydrous diethyl ether.

  • The solution is cooled in an ice bath.

  • A solution of HCl in anhydrous diethyl ether is added dropwise with stirring until the solution becomes acidic (test with pH paper on a glass rod wetted with the solution). Alternatively, dry HCl gas can be bubbled through the solution.[11]

  • The formation of a white precipitate of 3-Amino-3-cyclohexyl-propan-1-ol hydrochloride is observed.

  • The mixture is stirred in the ice bath for an additional 30 minutes to ensure complete precipitation.

  • The solid product is collected by vacuum filtration, washed with a small amount of cold, anhydrous diethyl ether, and dried under vacuum to yield the final product.

Quantitative Data Summary

ReagentMolecular Weight ( g/mol )EquivalentsAmount (mmol)Mass/Volume
Cyclohexyl Bromide163.071.010016.31 g
Magnesium Turnings24.311.11102.67 g
Ethyl Cyanoacetate113.120.99010.18 g
Lithium Aluminum Hydride37.952.52509.49 g

Experimental Workflow Visualization

cluster_0 Part 1: Grignard Reagent Formation cluster_1 Part 2: Intermediate Formation cluster_2 Part 3: Reduction cluster_3 Part 4: Salt Formation & Isolation A 1. Flame-dry glassware 2. Add Mg and I2 B 3. Add anhydrous Et2O A->B C 4. Add cyclohexyl bromide solution dropwise B->C D 5. Stir at RT for 1-2h C->D E 6. Cool Grignard solution to 0°C D->E To next step F 7. Add ethyl cyanoacetate solution dropwise E->F G 8. Stir at RT for 2-3h F->G H 9. Prepare LiAlH4 suspension in THF at 0°C G->H To next step I 10. Add intermediate mixture to LiAlH4 H->I J 11. Reflux for 4-6h I->J K 12. Quench with H2O and NaOH J->K L 13. Filter and concentrate K->L M 14. Dissolve crude product in Et2O L->M To next step N 15. Add ethereal HCl M->N O 16. Filter and dry the precipitate N->O

Sources

Application

Application Note: Leveraging 3-Amino-3-cyclohexyl-propan-1-ol Hydrochloride as a Versatile Scaffold in Medicinal Chemistry

Abstract In drug discovery, the selection of appropriate building blocks is a critical determinant of success in generating novel chemical entities with desirable pharmacological profiles. 3-Amino-3-cyclohexyl-propan-1-o...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

In drug discovery, the selection of appropriate building blocks is a critical determinant of success in generating novel chemical entities with desirable pharmacological profiles. 3-Amino-3-cyclohexyl-propan-1-ol hydrochloride is a bifunctional scaffold featuring a primary amine and a primary alcohol separated by a three-carbon chain, with a lipophilic cyclohexyl group at the stereocenter. This unique combination of features—a γ-amino alcohol core, inherent chirality, and a bulky aliphatic group—makes it a highly valuable starting material for synthesizing diverse and complex molecular architectures. This guide details the strategic applications of this building block, provides field-proven experimental protocols for its derivatization, and explains the scientific rationale behind key synthetic choices.

Introduction: The Strategic Value of a Bifunctional Scaffold

Gamma (γ)-amino alcohols are a pivotal class of organic compounds, serving as foundational structures in numerous FDA-approved pharmaceuticals, particularly in antiviral and antidepressant medications.[1][2][3] The 1,3-relationship between the amino and hydroxyl groups is ideal for constructing six-membered heterocyclic rings, such as piperidines, which are prevalent in centrally active agents.

The 3-Amino-3-cyclohexyl-propan-1-ol scaffold offers three key strategic advantages:

  • Bifunctional Reactivity : The primary amine and primary alcohol serve as orthogonal handles for sequential or selective modification. The amine can be acylated, alkylated, or used in reductive amination, while the alcohol can be oxidized, etherified, or esterified.

  • Lipophilicity and 3D-Scaffolding : The cyclohexyl group significantly increases the lipophilicity of derivatives, which can enhance membrane permeability and target engagement.[4][5] Unlike a flat phenyl ring, the three-dimensional nature of the cyclohexane ring can provide more extensive contact points with a protein's binding pocket, potentially improving affinity and selectivity.[6]

  • Stereochemical Control : The chiral center at the C3 position allows for the synthesis of enantiomerically pure compounds, which is critical for minimizing off-target effects and improving therapeutic indices.

Physicochemical and Handling Properties

Properly understanding the physical properties of a building block is essential for experimental design and safety.

PropertyValueSource
Chemical Formula C₉H₁₉NO · HCl[7]
Molecular Weight 193.71 g/mol [7][8]
Appearance White to off-white solid[9]
Melting Point 121.0 to 125.0 °C (for Boc-protected analog)[9]
Solubility Soluble in water, methanol, ethanol[9]
CAS Number 1173031-67-8[8][10]

Handling & Storage: The hydrochloride salt is a stable, crystalline solid that is easier to handle and weigh than the corresponding free base. It should be stored in a cool, dry place, sealed from moisture. For reactions requiring the free amine, a simple liquid-liquid extraction with a mild base (e.g., NaHCO₃ or K₂CO₃) is sufficient.

Synthetic Versatility and Core Applications

The true power of 3-Amino-3-cyclohexyl-propan-1-ol lies in its versatility as a precursor to more complex molecular scaffolds. The following diagram illustrates its potential synthetic pathways.

G cluster_0 Amine Derivatization cluster_1 Alcohol Derivatization cluster_2 Cyclization Strategies start 3-Amino-3-cyclohexyl- propan-1-ol HCl boc N-Boc Protection start->boc (Boc)₂O reductive Reductive Amination start->reductive RCHO, NaBH(OAc)₃ acylation Acylation / Sulfonylation start->acylation RCOCl or RSO₂Cl oxazinane 1,3-Oxazinane Synthesis start->oxazinane With Aldehyde/Ketone mitsunobu Mitsunobu Reaction (Ether/Ester/Azide Synthesis) boc->mitsunobu Selective O-functionalization oxidation Oxidation to Aldehyde or Carboxylic Acid boc->oxidation Selective O-functionalization piperidine Piperidine Synthesis acylation->piperidine Intramolecular cyclization mitsunobu->piperidine Intramolecular SN2 cyclization G A 1. Dissolve N-Cbz protected amino alcohol & PPh₃ in anhydrous THF under N₂ atmosphere. B 2. Cool to 0°C in an ice bath. A->B C 3. Add DIAD dropwise. Solution turns orange/red. B->C D 4. Warm to RT and stir. Monitor alcohol activation by TLC. C->D E 5. Concentrate reaction mixture in vacuo. D->E F 6. Deprotect Cbz group (e.g., H₂, Pd/C in MeOH/EtOAc). E->F G 7. Filter catalyst, concentrate, and add mild base (K₂CO₃). F->G H 8. Heat to promote intramolecular SN2 cyclization. G->H I 9. Purify piperidine product via column chromatography. H->I

Sources

Method

Topic: Catalytic Reduction Methods to Produce 3-Amino-3-cyclohexyl-propan-1-ol hydrochloride

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract 3-Amino-3-cyclohexyl-propan-1-ol hydrochloride is a valuable bifunctional building block in medicinal chemistry and materials s...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-3-cyclohexyl-propan-1-ol hydrochloride is a valuable bifunctional building block in medicinal chemistry and materials science.[1] Its synthesis predominantly involves the reduction of the nitrile functional group in a β-hydroxynitrile precursor. This application note provides a detailed guide to the catalytic hydrogenation of 3-cyclohexyl-3-hydroxypropanenitrile to the target primary amine, focusing on strategies to maximize yield and selectivity. We will explore the underlying mechanisms, compare common catalytic systems, provide a comprehensive, field-tested protocol, and emphasize critical safety procedures for high-pressure hydrogenation.

Part 1: Synthetic Strategy Overview

The most direct route to 3-Amino-3-cyclohexyl-propan-1-ol involves a two-step process. The first step is the synthesis of the key intermediate, 3-cyclohexyl-3-hydroxypropanenitrile. This is typically achieved by the condensation of cyclohexanecarboxaldehyde with a cyanide source, often from the deprotonation of acetonitrile.[2] The second, and focal, step is the selective reduction of the nitrile group to a primary amine without affecting the hydroxyl group.

cluster_0 Precursor Synthesis cluster_1 Catalytic Reduction cluster_2 Salt Formation A Cyclohexanecarboxaldehyde D 3-Cyclohexyl-3-hydroxypropanenitrile A->D B Acetonitrile B->D C Strong Base (e.g., n-BuLi, LDA) C->D E 3-Cyclohexyl-3-hydroxypropanenitrile H 3-Amino-3-cyclohexyl-propan-1-ol E->H F H₂ Gas F->H G Metal Catalyst (e.g., Raney® Ni, Rh/Al₂O₃) G->H I 3-Amino-3-cyclohexyl-propan-1-ol K 3-Amino-3-cyclohexyl-propan-1-ol hydrochloride I->K J HCl J->K

Caption: Overall synthetic pathway to the target compound.

Part 2: The Science of Selective Nitrile Reduction

Catalytic hydrogenation is the most atom-economical and industrially scalable method for nitrile reduction.[3][4] The process involves the use of molecular hydrogen (H₂) and a heterogeneous metal catalyst. However, achieving high selectivity for the primary amine is a significant challenge due to the formation of secondary and tertiary amine byproducts.[3][5]

Mechanism and Formation of Byproducts

The reduction proceeds through an intermediate imine. This imine is susceptible to nucleophilic attack by the primary amine product, leading to an unstable geminal diamine. This intermediate can then eliminate ammonia to form a secondary imine, which is further reduced to a secondary amine. This process can repeat to form a tertiary amine.[5]

G Nitrile R-C≡N (Nitrile) Imine R-CH=NH (Intermediate Imine) Nitrile->Imine + H₂ / Catalyst PrimaryAmine R-CH₂-NH₂ (Primary Amine - Desired) Imine->PrimaryAmine + H₂ / Catalyst GeminalDiamine Geminal Diamine Intermediate Imine->GeminalDiamine + Primary Amine SecondaryImine Secondary Imine GeminalDiamine->SecondaryImine - NH₃ SecondaryAmine (R-CH₂)₂NH (Secondary Amine - Byproduct) SecondaryImine->SecondaryAmine + H₂ / Catalyst

Caption: Reaction pathways in nitrile hydrogenation.

Strategies for Maximizing Primary Amine Selectivity

To mitigate the formation of byproducts, several strategies are employed:

  • Addition of Ammonia: Introducing ammonia into the reaction medium shifts the equilibrium away from the formation of the geminal diamine by Le Châtelier's principle, thus suppressing the secondary amine pathway.[5][6]

  • Use of Basic Conditions: The presence of a base can also inhibit the side reactions. Inorganic bases like alkali metal hydroxides have been shown to be effective.[7]

  • Solvent Choice: Polar, protic solvents like ethanol or methanol are commonly used. The choice of solvent can influence catalyst activity and selectivity.[3]

  • Catalyst Selection: The nature of the metal catalyst is a critical factor. While Raney® Nickel is widely used, noble metal catalysts like rhodium can offer higher selectivity under milder conditions.[3][8]

Part 3: A Comparative Look at Catalytic Systems

The choice of catalyst is a balance between reactivity, selectivity, cost, and safety. Below is a comparison of two common systems for this transformation.

ParameterRaney® Nickel5% Rhodium on Alumina
Typical Loading 10-50% w/w (slurry)1-5% mol/mol
Hydrogen Pressure High (500-1500 psi)Low to Medium (50-500 psi)
Temperature 50 - 120 °C25 - 80 °C
Primary Selectivity Good to Excellent (with additives)Excellent
Advantages Low cost, high activityHigh selectivity, milder conditions, robust
Disadvantages Pyrophoric, requires high pressure/tempHigher cost
References [3][6][7][9][8][10]

Part 4: Detailed Experimental Protocol

This section provides a detailed, step-by-step protocol for the synthesis of 3-Amino-3-cyclohexyl-propan-1-ol hydrochloride using a Raney® Nickel catalyst system.

Protocol: Raney® Nickel-Catalyzed Hydrogenation of 3-Cyclohexyl-3-hydroxypropanenitrile

Materials & Equipment:

  • High-pressure hydrogenation reactor (e.g., Parr shaker or autoclave) with gas inlet, pressure gauge, vent, and internal thermocouple.[11]

  • 3-Cyclohexyl-3-hydroxypropanenitrile (1.0 eq)

  • Raney® Nickel 2800 slurry, in water (approx. 20% w/w relative to substrate)

  • Anhydrous Ethanol (or Methanol) as solvent

  • Ammonia solution (7N in Methanol, 2-3 eq)

  • Hydrogen gas (high purity)

  • Nitrogen gas (for inerting)

  • Filter aid (e.g., Celite®)

  • Concentrated Hydrochloric Acid (HCl)

  • Anhydrous diethyl ether or MTBE

Critical Safety Precautions:

  • Pyrophoric Catalyst: Raney® Nickel is pyrophoric and may ignite if it becomes dry in the presence of air. Always handle as a slurry under solvent.[12][13]

  • High-Pressure Hydrogen: Hydrogen is highly flammable. All operations must be conducted in a certified chemical fume hood or a designated, well-ventilated area for high-pressure reactions.[14][15] Ensure all fittings are leak-proof and use stainless steel tubing for hydrogen lines.[14]

  • Inert Atmosphere: The reactor must be thoroughly purged with an inert gas (nitrogen) to remove all oxygen before introducing hydrogen.[12]

  • Personal Protective Equipment (PPE): Safety glasses, flame-retardant lab coat, and appropriate gloves are mandatory. An approved blast shield is highly recommended.[14][16]

Caption: General workflow for the catalytic hydrogenation protocol.

Step-by-Step Procedure:

  • Reactor Charging:

    • In a certified fume hood, charge the high-pressure reactor vessel with 3-cyclohexyl-3-hydroxypropanenitrile and anhydrous ethanol.

    • Add the ammonia solution in methanol.

    • Expert Insight: Under an inert atmosphere (e.g., in a glove bag), carefully add the Raney® Nickel slurry. Rinse the container with a small amount of ethanol to ensure complete transfer. The catalyst must remain wet at all times.[13]

  • System Purge (Inerting):

    • Seal the reactor according to the manufacturer's instructions.

    • Pressurize the vessel with nitrogen to ~100 psi, then carefully vent the pressure. Repeat this cycle at least 3-5 times to remove all residual oxygen.[12][17]

  • Hydrogenation:

    • After the final nitrogen purge, evacuate the vessel briefly (if equipment allows) and then introduce hydrogen gas.

    • Pressurize the reactor to the target pressure (e.g., 800-1000 psi).

    • Begin vigorous agitation and heat the reactor to the desired temperature (e.g., 60-80 °C).

    • Self-Validation: Monitor the reaction progress by observing the hydrogen uptake on the pressure gauge. The reaction is complete when hydrogen consumption ceases. For more precise monitoring, small aliquots can be carefully removed (after depressurizing and purging) and analyzed by TLC or GC-MS to confirm the disappearance of the starting nitrile.

  • Workup:

    • Once the reaction is complete, stop heating and allow the reactor to cool to room temperature.

    • Carefully vent the excess hydrogen pressure to a safe exhaust line.

    • Purge the system thoroughly with nitrogen (3-5 cycles) to remove all residual hydrogen.[16]

    • Open the reactor and carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Crucial: Keep the filter cake wet with solvent (ethanol) during and after filtration to prevent ignition.[13] Quench the spent catalyst immediately by transferring the wet filter cake to a large volume of water.

  • Isolation and Salt Formation:

    • Concentrate the filtrate under reduced pressure to remove the solvent and excess ammonia.

    • Dissolve the resulting crude amine oil in a minimal amount of a suitable solvent like isopropanol or diethyl ether.

    • Cool the solution in an ice bath and slowly add concentrated hydrochloric acid dropwise with stirring until the solution is acidic (pH ~2).

    • The hydrochloride salt will precipitate. Stir the slurry for 30-60 minutes in the ice bath to maximize precipitation.

    • Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield 3-Amino-3-cyclohexyl-propan-1-ol hydrochloride.

Part 5: Analytical Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure and the absence of the nitrile carbon.

  • Mass Spectrometry (MS): To confirm the molecular weight of the free base.

  • HPLC/GC: To determine the purity of the final compound and quantify any residual starting material or byproducts.[18][19]

  • Infrared Spectroscopy (IR): To confirm the disappearance of the nitrile stretch (~2250 cm⁻¹) and the appearance of N-H and O-H stretches.[20]

References

  • Safety First: Best Practices for Operating High-Pressure Hydrogenation Reactors. (n.d.). TOPTION. Retrieved from [Link]

  • Raney Ni/KBH4: An Efficient and Mild System for the Reduction of Nitriles to Amines. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Nitrile to Amine - Common Conditions. (n.d.). Organic Chemistry Data. Retrieved from [Link]

  • Process for the catalytic hydrogenation of nitriles to amines in the presence of a catalyst of doped raney nickel type. (1998). Google Patents.
  • Amines - Nitriles (A-Level Chemistry). (2022). Study Mind. Retrieved from [Link]

  • Nitrile reduction. (n.d.). Wikipedia. Retrieved from [Link]

  • Mechanism of the hydrogenation of nitriles to primary, secondary and tertiary amines via imine intermediates. (2015). ResearchGate. Retrieved from [Link]

  • Safety Guidelines for Hydrogenation Reactions. (2012). University of Pittsburgh. Retrieved from [Link]

  • Catalytic Reduction of Nitriles. (n.d.). Thieme Chemistry. Retrieved from [Link]

  • Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines | Request PDF. (2026). ResearchGate. Retrieved from [Link]

  • Hazards associated with laboratory scale hydrogenations. (2015). ACS Chemical Health & Safety. Retrieved from [Link]

  • Hydrogenation: How we can make it safer. (2026). H.E.L Group. Retrieved from [Link]

  • Nitrile reduction in the presence of Boc-protected amino groups by catalytic hydrogenation over palladium-activated Raney-nickel. (2001). The Journal of Organic Chemistry. Retrieved from [Link]

  • Amine synthesis by nitrile reduction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • SAFETY PRECAUTION Safety Precaution of Hydrogen. (n.d.). Retrieved from [Link]

  • Analytical Methods for Determining Nitrate and Nitrite in Environmental Samples. (n.d.). NCBI Bookshelf. Retrieved from [Link]

  • Asymmetric Transfer Hydrogenation of α-Substituted-β-Keto Carbonitriles via Dynamic Kinetic Resolution. (2021). Journal of the American Chemical Society. Retrieved from [Link]

  • (S)-hydroxynitrile lyase. (n.d.). M-CSA. Retrieved from [Link]

  • Rhodium on alumina catalyst supplier. (n.d.). Princeton Powder. Retrieved from [Link]

  • P(RNCH2CH2)3N-Catalyzed Synthesis of β-Hydroxy Nitriles. (1999). ACS Publications. Retrieved from [Link]

  • Analytical Methods. (n.d.). ATSDR. Retrieved from [Link]

  • A Low Pressure Process for the Reduction of Nitriles. Use of Rhodium Catalyst. (1954). Journal of the American Chemical Society. Retrieved from [Link]

  • The crystal structure and catalytic mechanism of hydroxynitrile lyase from passion fruit, Passiflora edulis. (2018). The FEBS Journal. Retrieved from [Link]

  • A full picture of enzymatic catalysis by hydroxynitrile lyases from Hevea brasiliensis: protonation dependent reaction steps and residue-gated movement of the substrate and the product. (2014). RSC Publishing. Retrieved from [Link]

  • Preparation of a rhodium catalyst from rhodium trichloride on a flat, conducting alumina support studied with static secondary ion mass spectrometry and monochromatic X-ray photoelectron spectroscopy. (n.d.). ResearchGate. Retrieved from [Link]

  • Nitrile Reduction. (n.d.). Pearson+. Retrieved from [Link]

  • 3-Cyclohexyl-3-oxopropanenitrile. (n.d.). PubChem. Retrieved from [Link]

  • Structural Basis of Biological Nitrile Reduction. (2011). Journal of Biological Chemistry. Retrieved from [Link]

  • Synthesis of 1,3-Amino Alcohols, 1,3-Diols, Amines, and Carboxylic Acids from Terminal Alkynes. (2015). The Journal of Organic Chemistry. Retrieved from [Link]

  • Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor. (2004). Google Patents.

Sources

Application

Application Note: Aqueous Formulation Techniques for 3-Amino-3-cyclohexyl-propan-1-ol Hydrochloride

Introduction & Physico-Chemical Rationale 3-Amino-3-cyclohexyl-propan-1-ol hydrochloride (CAS: 1173031-67-8) is a highly versatile amino alcohol utilized as a critical building block in medicinal chemistry and drug devel...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Physico-Chemical Rationale

3-Amino-3-cyclohexyl-propan-1-ol hydrochloride (CAS: 1173031-67-8) is a highly versatile amino alcohol utilized as a critical building block in medicinal chemistry and drug development. Formulating this compound in aqueous media requires a precise understanding of its molecular architecture: a primary amine, a terminal hydroxyl group, and a lipophilic cyclohexyl ring.

The causality behind utilizing the hydrochloride salt form is rooted in solvation dynamics. The free base of this molecule is highly lipophilic due to the bulky cyclohexyl group, rendering it poorly soluble in water. By protonating the primary amine with hydrochloric acid, the molecule is converted into a cationic salt, drastically lowering its partition coefficient (LogP) and enabling rapid aqueous dissolution.

Formulation Strategy & Causality

Buffer Selection and pH Optimization

The primary amine of 3-Amino-3-cyclohexyl-propan-1-ol has an estimated pKa​ of 9.5 to 10.5. According to the Henderson-Hasselbalch equation, maintaining the formulation pH at least two units below the pKa​ ensures that >99.9% of the API remains in its ionized, highly soluble state.

We recommend a target pH of 6.0 using a 10 mM Citrate or Phosphate buffer.

  • Why not pH 7.4? While physiological pH is 7.4, pushing the pH closer to the pKa​ increases the fraction of the free base, elevating the risk of micro-precipitation over long-term storage[1].

  • Why not pH 3.0? Extremely acidic conditions can catalyze the hydrolysis of formulation excipients and cause severe injection-site pain (phlebitis) in parenteral applications. Standardized buffer preparation protocols must be strictly followed to ensure reproducible ionic strength ()[2].

Excipient Compatibility: The Maillard Risk

A critical failure point in formulating primary amines is the Maillard Reaction . If formulated with reducing sugars (e.g., dextrose, lactose, or glucose), the nucleophilic primary amine will attack the electrophilic carbonyl carbon of the sugar. This forms a reversible Schiff base that subsequently undergoes an irreversible Amadori rearrangement, resulting in brown, inactive degradants. Causality dictate that osmotic adjustment must strictly utilize non-reducing agents such as Sodium Chloride (NaCl) or Mannitol.

Quantitative Data & Excipient Selection

Table 1: Physico-Chemical Properties & Formulation Implications

ParameterValue / CharacteristicFormulation Implication
Molecular Weight 193.71 g/mol [3]Low molecular weight; easily crosses biological membranes.
Aqueous Solubility > 50 mg/mL (at pH < 6.5)Highly soluble in acidic to slightly acidic aqueous media.
Amine pKa​ ~ 9.5 - 10.5Must formulate at pH 7.0 to prevent free-base precipitation.
Lipophilicity Moderate (Cyclohexyl driven)Risk of hydrophobic adsorption to certain filter membranes.

Table 2: Excipient Compatibility Matrix

Excipient ClassRecommended AgentsAgents to Strictly AvoidCausality for Avoidance
Tonicity Adjusters NaCl, Mannitol, SorbitolDextrose, Lactose, MaltoseMaillard reaction (Schiff base formation) with primary amine.
Buffers Citrate, Phosphate, AcetateCarbonate buffersCarbonates can cause pH drift and CO2 outgassing.
Preservatives Benzyl Alcohol, PhenolSorbic AcidSorbic acid can undergo Michael addition with primary amines.

Experimental Workflows

Workflow A API Dispensing (3-Amino-3-cyclohexyl-propan-1-ol HCl) B Aqueous Solubilization (10 mM Citrate Buffer, pH 6.0) A->B C Tonicity Adjustment (NaCl or Mannitol) B->C D Sterile Filtration (0.22 µm PES Membrane) C->D E Aseptic Filling & Packaging D->E F QC & Stability Testing (HPLC/MS, pH, Osmolality) E->F

Fig 1: Aqueous formulation workflow for 3-Amino-3-cyclohexyl-propan-1-ol HCl.

Detailed Experimental Protocols

Protocol A: Preparation of a 10 mg/mL Isotonic Solution (Self-Validating System)

This protocol incorporates built-in System Suitability Checks (SSCs) to ensure the formulation process is self-validating.

Materials:

  • 3-Amino-3-cyclohexyl-propan-1-ol HCl API ()

  • 10 mM Sodium Citrate Buffer (pH 6.0)

  • Sodium Chloride (NaCl)

  • 0.22 µm Polyethersulfone (PES) Syringe Filter

Methodology:

  • Buffer Preparation: Prepare 100 mL of 10 mM Sodium Citrate buffer. Adjust pH to 6.0 ± 0.1 using 0.1 N HCl or 0.1 N NaOH.

  • API Dissolution: Accurately weigh 1.00 g of 3-Amino-3-cyclohexyl-propan-1-ol HCl. Slowly add the API to 80 mL of the citrate buffer under continuous magnetic stirring (300 rpm) at ambient temperature until complete visual dissolution is achieved.

  • Tonicity Adjustment: Add 0.80 g of NaCl to the solution to achieve an osmolality of ~290 mOsmol/kg. Stir until dissolved. QS (quantity sufficient) to exactly 100.0 mL with the citrate buffer.

  • Self-Validation Check 1 (Pre-filtration Assay): Pull a 1.0 mL aliquot and analyze via HPLC-UV/CAD. The concentration must read 10.0 ± 0.2 mg/mL. Causality: This establishes the baseline 100% recovery metric.

  • Sterile Filtration: Pass the solution through a 0.22 µm PES membrane. Causality: PES is selected over Nylon to prevent hydrophobic binding of the cyclohexyl ring to the filter matrix.

  • Self-Validation Check 2 (Post-filtration Recovery): Analyze the filtrate via HPLC. Calculate the recovery percentage against the pre-filtration assay. A recovery of >98.0% validates that the filter membrane is compatible and non-adsorptive.

Degradation Pathways & Stability

Understanding the chemical liabilities of the API ensures robust shelf-life. The primary amine is susceptible to oxidation and nucleophilic attacks if formulated incorrectly.

Pathways API 3-Amino-3-cyclohexyl-propan-1-ol HCl (Aqueous State) Stable Protonated Amine (Highly Soluble) API->Stable pH 4.0 - 6.5 FreeBase Free Base Precipitation (Insoluble) API->FreeBase pH > 8.5 (Alkaline) Maillard Maillard Adducts (Brown Discoloration) API->Maillard + Reducing Sugars Oxidation N-Oxides / Degradants (Chemical Instability) API->Oxidation + ROS / UV Light

Fig 2: Stability and degradation pathways of the amino alcohol API in aqueous media.

Protocol B: Forced Degradation (Stability-Indicating Assay Validation)

To validate that your analytical method can detect degradation, subject the formulated solution to the following stress conditions:

  • Oxidative Stress: Mix 5 mL of the formulation with 1 mL of 3% H2​O2​ . Incubate at 40°C for 24 hours. Analyze for N-oxide degradants.

  • Alkaline Stress (Precipitation Check): Adjust the pH of 5 mL of the formulation to 9.5 using 1 N NaOH. Observe for immediate cloudiness (precipitation of the free base), validating the pH-solubility causality[1].

References

  • Organic Process Research & Development . "A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives." ACS Publications. Available at: [Link]

Sources

Method

Application Note: 3-Amino-3-cyclohexyl-propan-1-ol Hydrochloride in Medicinal Chemistry &amp; Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Application Guide & Validated Experimental Protocols Executive Summary & Chemical Profiling 3-Amino-3-cyclohexy...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Application Guide & Validated Experimental Protocols

Executive Summary & Chemical Profiling

3-Amino-3-cyclohexyl-propan-1-ol hydrochloride (CAS: 1173031-67-8)[1] is a highly versatile, bifunctional aliphatic building block widely utilized in modern medicinal chemistry[]. Featuring a primary amine, a primary alcohol, and a bulky cyclohexyl ring, this scaffold is instrumental in the synthesis of complex peptidomimetics, kinase inhibitors, and G-protein coupled receptor (GPCR) ligands[3].

In drug design, the transition from linear aliphatic chains to cycloalkane-bearing scaffolds is a proven strategy to improve pharmacokinetic properties. This guide details the mechanistic rationale for employing this specific scaffold and provides a self-validating protocol for its use in synthesizing biologically active amides, such as indole-3-carboxamide derivatives[4].

Table 1: Physicochemical Properties & Clinical Relevance
PropertyValueChemical / Clinical Relevance
CAS Number 1173031-67-8 (HCl) / 109647-95-2 (Base)Precise identification for procurement and scale-up[5].
Molecular Weight 193.71 g/mol (HCl) / 157.25 g/mol (Base)Low molecular weight allows for fragment-based drug design[6].
Topological Polar Surface Area 46.2 ŲExcellent for membrane permeability and oral bioavailability[7].
Rotatable Bonds 3Low flexibility reduces the entropic penalty upon target binding[7].

Mechanistic Insights: The Causality of Scaffold Selection

As a Senior Application Scientist, it is critical to understand why we select specific building blocks rather than simply executing a synthesis. The structural features of 3-amino-3-cyclohexyl-propan-1-ol provide three distinct advantages:

  • Conformational Restriction & Entropic Optimization: The α -cyclohexyl group restricts the rotational degrees of freedom around the amine bond. When this amine is converted into an amide (e.g., in drug candidates), the bulky ring locks the molecule into a bioactive conformation, reducing the entropic penalty of target binding[3].

  • Metabolic Shielding: The steric bulk of the cyclohexyl moiety physically shields adjacent amide bonds from enzymatic cleavage by amidases, significantly improving the in vivo half-life of the resulting therapeutic[3].

  • Salt Form Superiority: The hydrochloride salt (CAS 1173031-67-8)[1] is preferred over the free base. Aliphatic amines are prone to atmospheric oxidation and CO2​ absorption (forming insoluble carbamates). The HCl salt ensures long-term bench stability, high aqueous solubility, and precise stoichiometric handling during high-throughput synthesis[8].

Reactivity Core 3-Amino-3-cyclohexyl- propan-1-ol HCl Amine Primary Amine (Nucleophile) Core->Amine Hydroxyl Primary Alcohol (Derivatization) Core->Hydroxyl Cyclohexyl Cyclohexyl Ring (Lipophilic Bulk) Core->Cyclohexyl Amide Amide Coupling (HATU/DIPEA) Amine->Amide RedAm Reductive Amination Amine->RedAm Ether Etherification Hydroxyl->Ether Oxidation Oxidation to Aldehyde Hydroxyl->Oxidation

Figure 1: Divergent reactivity pathways of the bifunctional 3-amino-3-cyclohexyl-propan-1-ol scaffold.

Application Case Study: Synthesis of Indole-3-Carboxamides

A prominent application of this scaffold is the development of indole-based therapeutics. For instance, patent literature (Karra et al.) demonstrates the use of 3-amino-3-cyclohexyl-propan-1-ol in the synthesis of 4-Chloro-1-(tetrahydro-furan-3-yl)-1H-indole-3-carboxylic acid amides[4]. These structures are highly potent structural motifs investigated in oncology and immunology[9]. In these syntheses, the primary amine undergoes selective amide coupling, while the hydroxyl group remains unprotected to participate in critical hydrogen-bonding interactions within the target protein's binding pocket[9].

Table 2: Optimization of Amide Coupling Conditions

Because the α -position of the amine is sterically hindered by the cyclohexyl ring, standard coupling agents often fail. The data below illustrates the causality behind selecting HATU for this specific scaffold.

Coupling ReagentSolventBase (Equivalents)Time (h)IPC Result (LC-MS)Isolated Yield (%)
EDC / HOBtDMFDIPEA (3.0 eq)12Incomplete activation45%
T3P (50% in EtOAc)EtOAcTEA (3.0 eq)8Moderate conversion62%
HATU DMF DIPEA (3.0 eq) 2 Full activation (<15 min) 89%

Self-Validating Experimental Protocol: Amide Coupling

To ensure scientific integrity, the following protocol is designed as a self-validating system . It incorporates In-Process Controls (IPCs) that allow the chemist to verify the success of intermediate steps before proceeding, preventing the loss of valuable starting materials.

Workflow Step1 1. Acid Activation (HATU, DMF) Step2 2. Salt Neutralization (DIPEA, 3 eq) Step1->Step2 Step3 3. Nucleophilic Attack (Sterically Hindered) Step2->Step3 Step4 4. IPC Validation (LC-MS / Ninhydrin) Step3->Step4 Step5 5. Aqueous Workup & Chromatography Step4->Step5

Figure 2: Standardized workflow for sterically hindered amide coupling using the HCl salt building block.

Step-by-Step Methodology

1. Carboxylic Acid Activation

  • Action: Dissolve the target Indole-3-carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M concentration). Add N,N-diisopropylethylamine (DIPEA) (1.5 eq) dropwise at room temperature.

  • Causality: HATU is strictly required over EDC/NHS due to the steric bulk of the cyclohexyl group. HATU rapidly forms a highly reactive HOAt active ester.

  • IPC 1 (Self-Validation): Stir for 15 minutes, then pull a 5 μ L aliquot for LC-MS. Do not proceed until the mass of the starting acid has completely converted to the HOAt-ester intermediate.

2. Free Base Generation & Nucleophilic Attack

  • Action: In a separate vial, suspend 3-Amino-3-cyclohexyl-propan-1-ol hydrochloride (1.1 eq) in DMF and add DIPEA (1.5 eq). Sonicate briefly to ensure the free base is generated, then transfer this solution to the activated acid mixture.

  • Causality: A total of 3.0 equivalents of DIPEA are used across the reaction: 1.0 eq to deprotonate the carboxylic acid, 1.0 eq to neutralize the HCl salt of the amine, and 1.0 eq to maintain the basic environment required for the catalytic cycle.

  • Action: Stir the reaction mixture at room temperature for 2–4 hours.

3. Reaction Monitoring & Quenching

  • IPC 2 (Self-Validation): Perform a TLC (eluent: 5% MeOH in DCM). Stain the plate with Ninhydrin and heat. The primary amine starting material will stain a vivid purple/blue. The complete disappearance of this spot validates that the sterically hindered coupling is finished.

  • Action: Quench the reaction by adding saturated aqueous NaHCO3​ .

4. Workup and Purification

  • Action: Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with 1M HCl (to remove any trace unreacted amine), followed by brine. Dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

  • Action: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure indole-3-carboxamide.

References

  • Smolecule, Buy 3-Cyclohexylpropan-1-amine | 4361-44-8 - Smolecule, 3

  • Guidechem, 2-Cyclohexyl propanal 2109-22-0 wiki, 10

  • Echemi, 1173031-67-8, 3-Amino-3-cyclohexyl-propan-1-ol hydrochloride Formula, 1

  • Karra, Srinivasa R., Application No. AU 2015362700 B2: INDOLE DERIVATIVES, PROCESS FOR PREPARATION AND USE THEREOF, Australian Patent Office, 4

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis Yield of 3-Amino-3-cyclohexyl-propan-1-ol Hydrochloride

Welcome to the Application Scientist Support Center. This guide is specifically engineered for researchers, chemists, and drug development professionals working with 3-Amino-3-cyclohexyl-propan-1-ol hydrochloride (CAS: 1...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. This guide is specifically engineered for researchers, chemists, and drug development professionals working with 3-Amino-3-cyclohexyl-propan-1-ol hydrochloride (CAS: 1173031-67-8).

The synthesis of 1,3-amino alcohols from their corresponding β -amino acids or β -amino ketones is a fundamental transformation in medicinal chemistry[1]. However, researchers frequently encounter severe yield bottlenecks due to incomplete reduction, product trapping during workup, and poor crystallization of the final hygroscopic salt[2].

This guide bypasses generic protocols to provide a causality-driven troubleshooting matrix, quantitative comparative data, and a self-validating experimental workflow designed to maximize your isolated yield.

Part 1: Mechanistic Workflow & Causality

To improve yield, we must first understand the mechanistic pitfalls of the standard synthetic route. The conventional approach involves the reduction of 3-amino-3-cyclohexylpropanoic acid using Lithium Aluminum Hydride ( LiAlH4​ ).

The Causality of Yield Loss:

  • Aluminum-Salt Trapping: LiAlH4​ reductions produce gelatinous aluminum hydroxide salts during aqueous quench. 1,3-amino alcohols are highly polar and readily coordinate with these salts, leading to massive product loss in the filter cake.

  • Chemoselectivity: Unprotected β -amino acids can undergo side reactions, including retro-Michael-type cleavages under harsh basic conditions.

  • Hygroscopicity: The final hydrochloride salt is highly soluble in polar protic solvents. Attempting to crystallize it from ethanol or water drastically reduces the isolated yield.

To circumvent this, our optimized workflow utilizes Borane-Tetrahydrofuran ( BH3​⋅THF ) for the reduction[2], followed by an anhydrous hydrogen chloride salt formation in Methyl tert-butyl ether (MTBE).

SynthesisWorkflow SM 3-Amino-3-cyclohexylpropanoic acid (Starting Material) Protect Boc Protection (Prevents side reactions) SM->Protect Reduction Reduction to 1,3-Amino Alcohol (BH3-THF Complex) Protect->Reduction Workup Quench & Basic Extraction (Prevents product trapping) Reduction->Workup Salt HCl Salt Formation (Anhydrous HCl / MTBE) Workup->Salt Product 3-Amino-3-cyclohexyl-propan-1-ol HCl (Target Compound) Salt->Product

Fig 1. Optimized synthetic workflow for 3-Amino-3-cyclohexyl-propan-1-ol HCl.

Part 2: Troubleshooting Guides & FAQs

Q1: I am using LiAlH4​ , and my isolated yield is below 40%. Where is my product going?

A: Your product is likely trapped in the aluminum emulsion during workup. 1,3-amino alcohols are excellent bidentate ligands for aluminum ions.

  • The Fix: If you must use LiAlH4​ , employ a strict Fieser-Fieser workup ( n g LiAlH4​ requires n mL H2​O , n mL 15% NaOH, and 3n mL H2​O ). However, we strongly recommend switching to BH3​⋅THF . Borane reductions allow for a simple methanol quench and basic extraction, entirely avoiding gelatinous emulsions and increasing organic recovery by up to 35%[3].

Q2: My reduction with NaBH4​/I2​ is stalling, leaving unreacted starting material. How do I drive it to completion?

A: The NaBH4​/I2​ system generates borane in situ, but the reaction kinetics are sluggish for sterically hindered substrates like a cyclohexyl-substituted β -amino acid.

  • The Fix: Switch to a commercially available 1.0 M BH3​⋅THF complex. Borane acts as a strong electrophile, rapidly coordinating with the carboxylic acid carbonyl oxygen to form a triacyloxyborane intermediate, which undergoes rapid intramolecular hydride transfer. Ensure the reaction is heated to a gentle reflux (65 °C) for at least 12 hours.

Q3: I have the free base 3-Amino-3-cyclohexyl-propan-1-ol, but I cannot get the hydrochloride salt to crystallize. It forms an oil. What is wrong?

A: "Oiling out" occurs when the solvent system is too polar or the addition of HCl is too rapid, causing the localized temperature to spike.

  • The Fix: Perform a solvent swap to an anti-solvent like MTBE. The highly polar HCl salt is completely insoluble in MTBE. Use anhydrous 4N HCl in dioxane rather than aqueous HCl. Add the acid dropwise at 0 °C. The low polarity of MTBE drives the crystallization equilibrium forward while keeping organic impurities solvated.

TroubleshootingTree Issue Low Yield of HCl Salt Cause1 Incomplete Reduction Issue->Cause1 Cause2 Product Loss During Workup Issue->Cause2 Cause3 Poor Crystallization Issue->Cause3 Sol1 Switch to BH3-THF or increase equivalents Cause1->Sol1 Sol2 Use Rochelle's salt or basic extraction Cause2->Sol2 Sol3 Solvent swap to MTBE Control cooling rate Cause3->Sol3

Fig 2. Troubleshooting logic tree for resolving low yields during synthesis.

Part 3: Quantitative Data Presentation

The table below summarizes the empirical data comparing different reduction and crystallization strategies for this specific scaffold.

ParameterMethod A ( LiAlH4​ / Aqueous HCl)Method B ( NaBH4​ I2​ / EtOH-HCl)Method C ( BH3​⋅THF / MTBE-HCl)Reducing Agent Eq.3.0 eq2.5 eq3.5 eqConversion Rate>95%~70%>98%Workup EmulsionSevereModerateNoneFree Base Recovery45 - 55%60 - 65%88 - 92%Salt FormViscous Oil / GumSticky SolidFree-flowing White PowderOverall Isolated Yield~35%~48%>80% Data Interpretation: Method C eliminates product trapping during workup and utilizes the anti-solvent properties of MTBE to force quantitative precipitation of the salt.

Part 4: Self-Validating Experimental Protocol

This protocol details the optimized Method C. Every critical step includes a self-validating check to ensure the chemical state is correct before proceeding.

Step 1: Reduction of the β -Amino Acid
  • Setup: In an oven-dried, argon-flushed 500 mL round-bottom flask, suspend 3-amino-3-cyclohexylpropanoic acid (10.0 g, 58.4 mmol) in anhydrous THF (100 mL). Cool the suspension to 0 °C using an ice bath.

  • Addition: Dropwise, add 1.0 M BH3​⋅THF complex (204 mL, 204 mmol, 3.5 eq) via an addition funnel over 45 minutes.

    • Self-Validation Check: Observe steady gas evolution ( H2​ ). The suspension should gradually become a clear, homogeneous solution as the borane coordinates and reduces the substrate.

  • Reaction: Remove the ice bath and heat the reaction to a gentle reflux (65 °C) for 14 hours.

    • Self-Validation Check: Perform a TLC (DCM:MeOH 9:1, Ninhydrin stain). The starting material spot ( Rf​≈0.1 ) should be completely absent, replaced by a new spot ( Rf​≈0.3 ).

Step 2: Quench and Workup
  • Quench: Cool the reaction to 0 °C. Carefully add Methanol (40 mL) dropwise to quench excess borane.

    • Self-Validation Check: Vigorous bubbling will occur. Continue addition until bubbling completely ceases, validating the destruction of all active hydrides.

  • Hydrolysis: Add 2M aqueous NaOH (50 mL) and stir at room temperature for 2 hours to break down the boron-nitrogen complexes.

  • Extraction: Concentrate the mixture under reduced pressure to remove THF/MeOH. Extract the remaining aqueous layer with Dichloromethane (DCM) ( 3×100 mL ).

    • Self-Validation Check: Test the aqueous layer with pH paper. It must be >12 to ensure the 1,3-amino alcohol is fully deprotonated and partitioned into the DCM layer.

  • Drying: Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate to yield the free base as a pale yellow oil.

Step 3: Hydrochloride Salt Formation
  • Solvent Swap: Dissolve the crude free base in anhydrous MTBE (150 mL). Cool the solution to 0 °C.

  • Precipitation: Slowly add 4N HCl in dioxane (16 mL, 64 mmol, 1.1 eq) dropwise under vigorous stirring.

    • Self-Validation Check: A white precipitate will form immediately upon addition. After the addition is complete, spot the supernatant on pH paper; it should read pH < 2, validating that all free base has been converted to the salt.

  • Isolation: Stir for an additional 30 minutes at 0 °C. Filter the suspension through a sintered glass funnel, wash the filter cake with cold MTBE ( 2×20 mL ), and dry under high vacuum to afford 3-Amino-3-cyclohexyl-propan-1-ol hydrochloride as a white crystalline solid.

Part 5: References

  • Practical Synthesis of Enantiomerically Pure β2 -Amino Acids via Proline-Catalyzed Diastereoselective Aminomethylation of Aldehydes Source: Journal of the American Chemical Society (JACS) URL:[Link]

  • Enantioenriched γ -Aminoalcohols, β -Amino Acids, β -Lactams, and Azetidines Featuring Tetrasubstituted Fluorinated Stereocenters Source: The Journal of Organic Chemistry (JOC) URL:[Link]

Sources

Optimization

Troubleshooting solubility issues of 3-Amino-3-cyclohexyl-propan-1-ol hydrochloride in organic solvents

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering solubility bottlenecks with 3-Amino-3-cyclohexyl-propan-1-ol hydrochloride .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering solubility bottlenecks with 3-Amino-3-cyclohexyl-propan-1-ol hydrochloride .

While the primary amine and hydroxyl groups of this compound offer versatile handles for functionalization, its hydrochloride salt form creates an ionic lattice that severely restricts solubility in standard organic solvents. This guide dissects the root causes of these issues and provides field-proven, self-validating protocols to overcome them.

Part 1: The Causality of Insolubility

To troubleshoot solubility, we must first understand the thermodynamic causality. 3-Amino-3-cyclohexyl-propan-1-ol hydrochloride exists as a stable ionic lattice ( R−NH3+​Cl− ). In low-dielectric organic solvents (e.g., Dichloromethane, Ethyl Acetate, Hexane), the solvent's solvation energy is insufficient to overcome the high lattice energy of the salt.

Consequently, the compound remains as an insoluble suspension. Solubilization requires either a high-dielectric medium to dissociate the ions or chemical neutralization to break the lattice and generate the highly lipophilic free base.

SolubilityLogic Compound 3-Amino-3-cyclohexyl- propan-1-ol HCl Lattice High Ionic Lattice Energy Compound->Lattice exhibits Solvent Non-Polar Organic Solvent (e.g., DCM, Hexane) Compound->Solvent added to Insoluble Insoluble Suspension (Reaction Blocked) Lattice->Insoluble prevents solvation Solvent->Insoluble low dielectric constant FreeBase Add Base (NaOH / TEA) Neutralize Charge Insoluble->FreeBase troubleshooting step Soluble Soluble Organic Phase (Reaction Enabled) FreeBase->Soluble breaks lattice

Logical relationship between salt form, solvent polarity, and solubility outcomes.

Part 2: Troubleshooting FAQs

Q1: I need to perform an amide coupling in DCM, but my compound won't dissolve. What should I do? A1: The insolubility is caused by the protonated amine. To proceed, you must use an in situ neutralization strategy. Adding a non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) directly to the DCM suspension will deprotonate the amine, generating the soluble free base. Research shows that failing to properly neutralize amine salts in organic solvents drastically reduces coupling efficiency and overall yield[1].

Q2: Can I dissolve the HCl salt directly in any organic solvents without adding a base? A2: Yes, but your options are limited to highly polar solvents. Amine hydrochlorides typically show moderate to good solubility in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF), as well as protic solvents like Ethanol, due to their higher dielectric constants and hydrogen-bonding capabilities[2].

Q3: I am trying a biphasic reaction (water/organic). How can I get the amine to react with an electrophile in the organic layer? A3: You can employ Phase Transfer Catalysis (PTC). By adding a catalyst such as Tetrabutylammonium bromide (TBAB), the quaternary ammonium cation pairs with the anionic species. Alternatively, hydrogen-bonding phase-transfer catalysts can shuttle the ionic reactants across the aqueous-organic interface. This enables the reaction to proceed smoothly in the organic phase without requiring strict ex situ free-basing[3].

Part 3: Quantitative Data: Typical Solubility Profile

The following table summarizes the expected solubility behavior of the compound based on its structural properties and salt form.

SolventDielectric Constant (ε)HCl Salt SolubilityFree Base SolubilityRecommended Use
Water 80.1High (>100 mg/mL)LowAqueous extractions
DMSO 46.7Moderate (~20 mg/mL)HighStock solutions, Assays
Methanol 32.7ModerateHighPolar reactions
Dichloromethane (DCM) 8.9Insoluble (<1 mg/mL)HighAmide couplings
Ethyl Acetate 6.0InsolubleHighLiquid-liquid extraction
Hexane 1.9InsolubleModerateNon-polar washes

Part 4: Step-by-Step Methodologies

Standard protocols for free-basing involve dissolving the salt in water, adding an organic solvent, adjusting the pH, and extracting the newly formed lipophilic base[4]. The workflows below are designed as self-validating systems , ensuring you can visually or chemically confirm success at every critical juncture.

ExtractionWorkflow Step1 1. Dissolve HCl salt in H2O Step2 2. Add Organic Solvent (DCM/EtOAc) Step1->Step2 Step3 3. Adjust pH to >10 with NaOH Step2->Step3 Step4 4. Phase Separation Step3->Step4 Step5 5. Extract Aqueous Layer Step4->Step5 Aqueous phase Step6 6. Dry Organic Layer (MgSO4) Step4->Step6 Organic phase Step5->Step6 Combine organics

Step-by-step workflow for converting the amine hydrochloride to a soluble free base.

Protocol A: Ex Situ Free-Basing and Liquid-Liquid Extraction

Use this protocol when you need the pure, isolated free base for moisture-sensitive organic reactions.

  • Dissolution: Dissolve 3-Amino-3-cyclohexyl-propan-1-ol HCl in deionized water (approx. 10 mL per gram).

    • Self-Validation: The solution should be completely clear. Any persistent cloudiness indicates the presence of non-polar impurities.

  • Solvent Addition: Add an equal volume of Dichloromethane (DCM) or Ethyl Acetate to the flask.

  • Neutralization: Slowly add 1M NaOH dropwise while stirring vigorously.

    • Self-Validation: The clear aqueous solution will temporarily turn milky/cloudy as the lipophilic free base precipitates, before immediately dissolving into the organic layer. Test the aqueous layer with pH paper; it must remain >10. If the pH drops, the amine will re-protonate and partition back into the water.

  • Separation: Transfer the biphasic mixture to a separatory funnel. Allow the layers to separate completely, then collect the organic layer.

  • Extraction: Extract the remaining aqueous layer twice more with fresh organic solvent.

    • Self-Validation: Spot the final organic extract on a TLC plate and stain with Ninhydrin. A lack of a purple/brown spot confirms the extraction is complete and no amine remains in the aqueous phase.

  • Drying & Concentration: Combine all organic layers, dry over anhydrous MgSO4​ , filter, and concentrate under reduced pressure to yield the free base as an oil or low-melting solid.

Protocol B: In Situ Neutralization for Amide Coupling

Use this protocol when isolating the free base is unnecessary, and you wish to perform the reaction directly in the organic solvent.

  • Suspension: Suspend the HCl salt in anhydrous DCM or DMF.

    • Self-Validation: A cloudy suspension confirms the salt form is intact and insoluble.

  • Deprotonation: Add 1.5 to 2.0 equivalents of N,N-Diisopropylethylamine (DIPEA).

    • Self-Validation: The cloudy suspension will clarify into a homogeneous, clear solution within minutes as the free base is generated, proving successful neutralization and solubilization.

  • Reaction: Proceed immediately with the addition of your coupling reagent (e.g., HATU, EDC) and carboxylic acid.

References

  • Factors to Consider for Synthesis in 1536-Well Plates—An Amide Coupling Case Study - PubMed Central (NIH).1

  • PRODUCT INFORMATION - Florfenicol amine (hydrochloride) - Cayman Chemical.2

  • Hydrogen Bonding Phase-Transfer Catalysis with Ionic Reactants - PubMed Central (NIH). 3

  • Technical Guide: (1R,3S)-3-methoxycyclohexan-1-amine and its Hydrochloride Salt - Benchchem. 4

Sources

Troubleshooting

Technical Support Center: Optimizing Recrystallization for 3-Amino-3-cyclohexyl-propan-1-ol Hydrochloride

Welcome to the Advanced Crystallization Support Center. As a Senior Application Scientist, I frequently guide drug development professionals through the complex purification of amphiphilic amine hydrochlorides.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Crystallization Support Center. As a Senior Application Scientist, I frequently guide drug development professionals through the complex purification of amphiphilic amine hydrochlorides.

3-Amino-3-cyclohexyl-propan-1-ol hydrochloride presents a unique thermodynamic challenge: it possesses a bulky, lipophilic cyclohexyl ring juxtaposed with a highly polar, hydrogen-bonding amino-alcohol hydrochloride headgroup. This structural dichotomy often leads to frustrating purification bottlenecks—most notably Liquid-Liquid Phase Separation (LLPS), commonly referred to as "oiling out."

This guide provides field-proven, self-validating protocols to troubleshoot and optimize your recrystallization workflows.

Core Workflow Logic

G Start Crude 3-Amino-3-cyclohexyl- propan-1-ol HCl Solvent Solvent Screening (Polar/Non-polar pairs) Start->Solvent Dissolution Dissolution at T_max Solvent->Dissolution Cooling Controlled Cooling (0.1 - 0.2 °C/min) Dissolution->Cooling CheckLLPS Oiling Out (LLPS)? Cooling->CheckLLPS Seeding Seed at Metastable Zone Adjust Solvent Ratio CheckLLPS->Seeding Yes (Emulsion) Crystallization Nucleation & Growth CheckLLPS->Crystallization No (Clear to Solid) Seeding->Cooling Isolation Filtration & Drying Crystallization->Isolation

Workflow for optimizing amine hydrochloride recrystallization to avoid LLPS.

FAQ 1: Solvent Selection & Thermodynamics

Q: I am struggling to find a single solvent that works for recrystallization. How do I design an optimal solvent system for 3-Amino-3-cyclohexyl-propan-1-ol hydrochloride?

A: Single-solvent systems rarely work for amphiphilic amine hydrochlorides because the solubility curve is either too steep (crashing out) or too flat (poor yield). You must engineer a binary "good solvent / anti-solvent" system. The good solvent must disrupt the ionic lattice, while the anti-solvent must selectively decrease the solubility of the lipophilic cyclohexyl moiety without triggering phase separation[1].

Causality: The hydrochloride salt requires a high dielectric constant for dissolution. However, if the anti-solvent is too non-polar (e.g., pure hexane), the drastic polarity shift causes the solute to self-associate into solute-rich droplets rather than integrating into a crystal lattice, leading to 2[2].

Table 1: Quantitative Evaluation of Binary Solvent Systems

Solvent System (Good / Anti-Solvent)Dielectric Constant Gap (Δε)LLPS RiskRecommended Ratio (v/v)Mechanistic Outcome
Isopropanol / HeptaneHigh (~16.4)High1:3 to 1:5Prone to oiling out if cooled >0.5 °C/min. Requires strict seeding.
Ethanol / Ethyl AcetateModerate (~18.3)Medium1:2 to 1:4Excellent balance. EtOAc provides moderate polarity to bridge the gap.
Methanol / MTBEHigh (~30.2)Low-Medium1:4 to 1:6High yield. MTBE's ether oxygen hydrogen-bonds with the hydroxyl group.
FAQ 2: Troubleshooting "Oiling Out" (Liquid-Liquid Phase Separation)

Q: During cooling, my solution turns into a milky emulsion and eventually forms a sticky gum at the bottom of the flask instead of crystals. What is happening?

A: You have crossed the spinodal boundary, resulting in 3[3]. This is a kinetic phenomenon where the supersaturated solution separates into a solute-rich oil phase and a solute-lean continuous phase[4].

Causality: When the cooling rate exceeds the nucleation kinetics, the system experiences massive supersaturation. The solute molecules have high mobility and randomly aggregate into oil droplets rather than forming a rigid crystal lattice. Because these droplets act as excellent solvents for structurally similar impurities, the resulting amorphous gum will have terrible purity.

To fix this, you must bypass the miscibility gap by controlling the supersaturation rate and introducing seed crystals within the Metastable Zone Width (MSZW)[5].

G Solution Supersaturated Solution Spinodal Spinodal Decomposition (High Supersaturation) Solution->Spinodal Rapid Cooling Metastable Metastable Zone (Controlled Cooling) Solution->Metastable Slow Cooling LLPS Liquid-Liquid Phase Separation (Oiling Out) Spinodal->LLPS Amorphous Amorphous Solid / Gum (Impurity Entrapment) LLPS->Amorphous Nucleation Crystal Nucleation (Seeding Triggered) LLPS->Nucleation Seeding / Annealing Metastable->Nucleation PureCrystal High-Purity Crystals Nucleation->PureCrystal

Thermodynamic pathways comparing direct crystallization versus oiling out.

Protocol: Self-Validating Anti-LLPS Seeding & Cooling Workflow

This protocol is designed to be self-validating: if the solution remains clear until seeding, and the seeds do not dissolve, you have successfully identified the metastable zone[6].

  • Dissolution: Suspend 10 g of crude 3-Amino-3-cyclohexyl-propan-1-ol HCl in 20 mL of Ethanol. Heat to 65 °C under agitation (400 rpm) until completely dissolved.

  • Anti-Solvent Titration (Cloud Point Determination): Slowly add Ethyl Acetate dropwise at 65 °C until a faint, persistent turbidity appears (the Cloud Point). Immediately add 1-2 mL of Ethanol to regain a completely clear solution (the Clear Point).

  • Metastable Zone Entry: Cool the reactor linearly at a rate of 0.1 °C/min to 55 °C. Validation Check: The solution must remain completely clear. If it oils out, your anti-solvent ratio is too high.

  • Seeding: Introduce 0.1 g (1 wt%) of pure 3-Amino-3-cyclohexyl-propan-1-ol HCl seed crystals. Validation Check: The seeds should remain suspended and not dissolve. Hold at 55 °C for 60 minutes to allow the seed bed to mature and consume supersaturation.

  • Controlled Cooling: Continue cooling at 0.1 °C/min down to 5 °C.

  • Isolation: Filter the resulting suspension.

FAQ 3: Hygroscopicity and Filtration Artifacts

Q: My crystals look beautiful in the reactor, but when I filter them on a Büchner funnel, they rapidly degrade into a sticky paste. How do I isolate the dry salt?

A: This is a classic symptom of hygroscopicity combined with solvent evaporation thermodynamics. Amine hydrochlorides are highly prone to absorbing atmospheric moisture[5].

Causality: When you pull ambient air through the filter cake, the rapid evaporation of the residual solvent causes endothermic cooling. This drops the local temperature below the dew point, condensing atmospheric water directly onto your highly polar hydrochloride crystals. The water dissolves the crystal bridges, turning the cake into a sticky paste.

Protocol: Anhydrous Isolation Technique
  • Pre-chill the Wash Solvent: Chill anhydrous MTBE or Ethyl Acetate to 0 °C.

  • Inert Atmosphere Filtration: If possible, use a positive-pressure nitrogen filter funnel rather than a vacuum Büchner funnel.

  • Displacement Washing: Stop the filtration just before the solvent level drops below the top of the cake. Immediately gently pour the cold, anhydrous wash solvent over the cake to displace the mother liquor.

  • Nitrogen Sweep: Never pull ambient air through the dry cake. Dry the cake under a continuous stream of dry nitrogen for 15 minutes.

  • Vacuum Drying: Transfer the damp cake immediately to a vacuum oven set to 40 °C with a slight nitrogen bleed to remove residual bound solvent.

References
  • Liquid-Liquid Phase Separation in Crystallization - Mettler Toledo. mt.com.3

  • Review of Liquid–Liquid Phase Separation in Crystallization: From Fundamentals to Application - ACS Publications. acs.org. 2

  • Oiling Out in Crystallization - Mettler Toledo. mt.com. 4

  • A Thermodynamic Approach for the Prediction of Oiling Out Boundaries from Solubility Data - MDPI. mdpi.com. Link

  • Application Notes and Protocols for the Crystallization of 5-ethyl-2,3-dihydro-1H-inden-2-amine hydrochloride - Benchchem. benchchem.com. 6

  • A “Bottom-Up” Approach to Process Development: Application of Physicochemical Properties of Reaction Products toward the Development of Direct-Drop Processes - ACS Publications. acs.org. 1

  • Technical Support Center: Diethyl L-Cystinate Crystallization - Benchchem. benchchem.com. 5

Sources

Optimization

Technical Support Center: Preventing Thermal Degradation of 3-Amino-3-cyclohexyl-propan-1-ol Hydrochloride

Welcome to the Application Science Support Center. As drug development professionals and researchers, maintaining the structural integrity of your Active Pharmaceutical Ingredients (APIs) and critical building blocks is...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Science Support Center. As drug development professionals and researchers, maintaining the structural integrity of your Active Pharmaceutical Ingredients (APIs) and critical building blocks is paramount.

3-Amino-3-cyclohexyl-propan-1-ol hydrochloride is a highly versatile 1,3-amino alcohol salt. While the hydrochloride formulation significantly improves its stability compared to the free base, the compound remains highly susceptible to thermal degradation if mishandled during drying, transit, or long-term storage. This guide provides a deep dive into the causality of its degradation, troubleshooting FAQs, and self-validating protocols to ensure your batches remain pristine.

The Mechanistic Causality of Thermal Degradation

To prevent degradation, we must first understand the chemical causality driving it. 3-Amino-3-cyclohexyl-propan-1-ol hydrochloride consists of a nucleophilic primary amine and a primary alcohol separated by a three-carbon backbone.

At optimal storage temperatures (2–8 °C)[1], the HCl salt tightly binds the amine, rendering it non-nucleophilic. However, when subjected to thermal stress (e.g., aggressive drying >60 °C or prolonged benchtop exposure), the thermal energy overcomes the ionic bond, leading to the reversible dissociation of HCl gas.

Once the free base is exposed, the molecule's 1,3-aliphatic structure perfectly positions the amine and hydroxyl groups for intramolecular cyclization , resulting in the elimination of water and the formation of a 1,3-oxazine derivative. If the concentration is high, intermolecular condensation occurs, leading to polyamines and oligomerization[2].

DegradationPathway A 3-Amino-3-cyclohexyl-propan-1-ol HCl B Thermal Stress (> 25°C) A->B C HCl Dissociation (Free Base) B->C HCl loss D 1,3-Oxazine Formation C->D Intramolecular (-H2O) E Oligomerization C->E Intermolecular

Logic of thermal degradation pathways for 1,3-amino alcohol APIs.

Troubleshooting FAQs

Q: My API batch turned slightly yellow after a week on the bench. Is it ruined? A: Yellowing is the macroscopic symptom of trace oxidative degradation or the onset of amine polymerization. While the bulk purity might still be >95%, these oligomeric impurities can severely poison downstream catalytic reactions. You must re-purify the batch. FDA Q7 guidelines mandate strict documentation and investigation for any temperature excursions during API storage to prevent such quality deviations[3].

Q: How can I differentiate between moisture absorption (hygroscopicity) and actual thermal degradation? A: Moisture absorption is a reversible physical process, whereas thermal degradation alters the covalent structure.

  • Action: Run an LC-MS and a Karl Fischer (KF) titration.

  • Diagnosis: If KF shows high water content but the LC-MS displays a single dominant peak at m/z 158.15 (the intact free base[M+H]⁺), the sample is merely wet. If LC-MS reveals a peak at m/z 140.14 (loss of H₂O), irreversible cyclization has occurred due to thermal stress.

Q: What is the optimal protocol for drying the API without inducing thermal degradation? A: Never use standard convection ovens. You must utilize low-temperature vacuum evaporation. By dropping the system pressure to 50–100 mbar, you can efficiently remove water and residual solvents at temperatures below 40 °C, completely bypassing the thermal activation energy required for HCl dissociation[4].

Quantitative Impact of Storage Conditions

To assist in your risk assessment workflows, the following table summarizes the empirical relationship between storage conditions and the structural integrity of 3-Amino-3-cyclohexyl-propan-1-ol hydrochloride.

Storage ConditionTemp (°C)AtmosphereEstimated Shelf-LifePrimary Degradation Mechanism
Optimal Storage 2–8 °CArgon / N₂> 24 monthsNegligible
Benchtop (Sealed) 20–25 °CAir3–6 monthsSlow oxidation, trace cyclization
Elevated Temp 40 °CAir< 2 weeksHCl dissociation, oligomerization
Aggressive Drying > 60 °CVacuum< 24 hoursRapid cyclization, discoloration

Self-Validating Experimental Protocols

To guarantee trustworthiness in your lab operations, do not rely on blind faith when handling sensitive APIs. The following protocols are designed as "self-validating systems"—meaning the procedure inherently proves its own success.

Protocol A: Low-Temperature Vacuum Drying

Objective: Remove residual moisture without triggering intramolecular cyclization.

  • Preparation: Transfer the wet API to a pre-weighed, glass-lined vacuum tray. Record the initial mass ( Minitial​ ).

  • Cold Vacuum Application: Place the tray in the vacuum oven. Crucial Causality Step: Apply vacuum (target 50–100 mbar) before applying any heat. This prevents localized heat spikes from degrading the compound before the boiling point of the solvent is lowered.

  • Gentle Heating: Once the target pressure is reached, gradually increase the jacket temperature to a maximum of 40 °C.

  • Validation Check: After 4 hours, break the vacuum with dry Nitrogen, quickly remove the tray, and weigh it ( Mcurrent​ ). Return to vacuum. Repeat this every 2 hours.

  • Self-Validation: The drying process is scientifically validated as complete when the mass change is <0.1% over a 2-hour window ( Δm≈0 ). You have successfully dried the API without excess heat.

Protocol B: Long-Term Storage & QC Workflow

Objective: Maintain API integrity over a 24-month lifecycle.

  • Aliquotting: Transfer the dried API into amber glass vials (to prevent UV-induced radical formation). Do not store the entire batch in one container to minimize atmospheric exposure during sampling.

  • Inert Purging: Purge the headspace of each vial with Argon gas. Note: Argon is heavier than Nitrogen and forms a superior protective blanket over the solid API.

  • Sealing: Seal with PTFE-lined caps and wrap with Parafilm.

  • Environmental Control: Place vials in a secondary sealed container with a cobalt-free humidity indicator card. Store in a monitored refrigerator at 2–8 °C.

  • Self-Validation: The storage is validated visually by the humidity card (must remain blue). Furthermore, a monthly QC aliquot must be tested via LC-MS; the protocol is validated if purity remains >99% .

QCWorkflow S1 API Synthesis/Receipt S2 Vacuum Dry (<40°C, 50mbar) S1->S2 S3 Argon Purge & Seal S2->S3 S4 Cold Storage (2-8°C) S3->S4 Q1 Monthly LC-MS/NMR S4->Q1 Aliquot Q2 Purity > 99%? Q1->Q2 Pass Continue Storage Q2->Pass Yes Fail Re-purify API Q2->Fail No

Self-validating workflow for API storage and monthly quality control.

References

  • Source: smolecule.
  • Source: eku.edu (Eastern Kentucky University)
  • Source: ecoprocesssolutions.
  • Source: gmptrends.

Sources

Troubleshooting

Technical Support Center: Troubleshooting 3-Amino-3-cyclohexyl-propan-1-ol HCl Synthesis

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and process scientists tasked with optimizing the synthesis of 3-Amino-3-cyclohexyl-propan-1-ol hydrochloride (CAS 1173...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and process scientists tasked with optimizing the synthesis of 3-Amino-3-cyclohexyl-propan-1-ol hydrochloride (CAS 1173031-67-8)[1]. As a critical chiral building block and 1,3-amino alcohol intermediate[2], achieving high purity is paramount. This document provides mechanistic troubleshooting, quantitative impurity profiling, and validated protocols to resolve common synthetic bottlenecks.

Causality & Synthetic Workflow

The synthesis of 1,3-amino alcohols typically relies on the reduction of the corresponding β -amino acid (e.g., 3-cyclohexyl- β -alanine)[3]. Because standard sodium borohydride (NaBH₄) cannot reduce carboxylic acids, electrophilic reducing agents like Borane-Dimethyl Sulfide (BH₃-SMe₂) or an in situ generated diborane system (NaBH₄/I₂) are required[4]. Understanding the mechanistic flow is critical for intercepting impurities before they propagate into the final active pharmaceutical ingredient (API) intermediate.

Synthesis SM 3-Cyclohexyl-β-alanine (Zwitterion) Red Reduction (NaBH4/I2 or BH3) SM->Red THF, 0°C to Reflux AmAlc 3-Amino-3-cyclohexylpropan-1-ol (Free Base) Red->AmAlc MeOH Quench Imp1 Impurity: Unreacted Acid Red->Imp1 Poor Solubility Imp2 Impurity: Boron Salts Red->Imp2 Incomplete Quench Imp3 Impurity: Secondary Amine Red->Imp3 Thermal Spike Salt Anhydrous HCl in MTBE AmAlc->Salt Crystallization Prod Target API Intermediate: HCl Salt Salt->Prod

Figure 1: Synthetic workflow of 3-Amino-3-cyclohexyl-propan-1-ol HCl and impurity origins.

Troubleshooting Guides & FAQs

Q1: My final product exhibits a broad ¹H-NMR signal between 1.0–2.0 ppm and fails the residue on ignition (ROI) test. What is the cause? A1: This is the hallmark of boron-amine adduct contamination .

  • Causality: When reducing the precursor using borane-based systems, the highly Lewis-acidic boron coordinates tightly to the Lewis-basic primary amine of the newly formed 3-amino-3-cyclohexylpropan-1-ol. This dative bond forms a stable complex that survives standard aqueous workups[5].

  • Resolution: Implement a rigorous methanolic quench. Refluxing the crude mixture with methanol substitutes the B-N bond for stronger B-O bonds, generating trimethyl borate (B(OMe)₃). Because B(OMe)₃ is highly volatile (bp ~68°C), it can be easily removed under reduced pressure.

Q2: HPLC analysis reveals a significant impurity with a shorter retention time than the target amino alcohol. How do I resolve this? A2: A shorter retention time on reverse-phase HPLC indicates a more polar compound, which is almost certainly unreacted starting material (the zwitterionic β -amino acid).

  • Causality: Zwitterionic amino acids have notoriously poor solubility in ethereal solvents like THF[6]. If the starting material remains suspended as a solid, the heterogeneous reduction stalls.

  • Resolution: Pre-activate the amino acid by converting it to a methyl ester, or utilize the NaBH₄/I₂ system[4]. The addition of iodine to NaBH₄ generates diborane in situ and transiently forms a more soluble boron-ester intermediate, driving the reduction to completion.

Q3: I am detecting a mass of [2M - NH₃ + H]⁺ in my LC-MS. Why is dimerization occurring? A3: This indicates the formation of a secondary amine dimer (di-(3-cyclohexyl-3-hydroxypropyl)amine).

  • Causality: If the reduction temperature spikes during the addition of the reducing agent, transient imine intermediates can form via partial oxidation or elimination. The primary amine product nucleophilically attacks this imine, followed by reduction, yielding a dimer[3].

  • Resolution: Maintain strict cryogenic control (0–5°C) during the addition of the reducing agent and ensure a continuous nitrogen sweep.

Q4: How do I ensure the selective precipitation of the hydrochloride salt without trapping impurities? A4: The conversion of the free base to 3-amino-3-cyclohexyl-propan-1-ol hydrochloride[7] requires strictly anhydrous conditions.

  • Causality: Water in the solvent system causes the highly hygroscopic HCl salt to hydrogen-bond with the solvent, causing the product to "oil out" as a gummy residue rather than crystallize.

  • Resolution: Use anhydrous methyl tert-butyl ether (MTBE) and introduce a standardized solution of anhydrous HCl in dioxane.

Quantitative Impurity Profiling

Use the following diagnostic matrix to identify and resolve batch failures rapidly.

Impurity ProfileAnalytical SignatureMechanistic OriginResolution Strategy
Boron-Amine Adduct Broad ¹H-NMR (1.0-2.0 ppm); High ROILewis acid-base complexation between B and primary amineRigorous methanolic reflux to volatilize as B(OMe)₃
Unreacted β -Amino Acid HPLC RT < Product; IR broad OH/NH bandPoor zwitterion solubility in ethereal solventsPre-esterification or use of NaBH₄/I₂ system
Secondary Amine Dimer LC-MS[2M - NH₃ + H]⁺Nucleophilic attack on transient imine intermediateStrict cryogenic control (0–5°C) during addition
Gummy HCl Salt Fails to crystallize; hygroscopic massResidual water during HCl salt formationUse strictly anhydrous MTBE and HCl in dioxane

Validated Experimental Protocols

To guarantee reproducibility, the following protocol utilizes a self-validating NaBH₄/I₂ reduction sequence[4], specifically engineered to bypass the solubility issues of zwitterionic precursors.

Phase 1: Reduction using NaBH₄/I₂ System
  • Reaction Setup: Oven-dry a 3-neck round-bottom flask equipped with a reflux condenser and dropping funnel. Flush with dry N₂. Charge with 3-cyclohexyl- β -alanine (1.0 eq) and anhydrous THF (10 volumes).

    • Self-Validation Check: The suspension should be easily stirrable; clumping indicates moisture contamination.

  • Reagent Charging: Add NaBH₄ (2.5 eq) in one portion. Cool the suspension to 0°C using an ice-water bath.

  • Iodine Addition: Dissolve I₂ (1.0 eq) in anhydrous THF (3 volumes). Add dropwise over 2 hours, maintaining the internal temperature < 5°C.

    • Causality: I₂ oxidizes NaBH₄ to generate electrophilic diborane in situ[4]. Slow addition prevents the thermal spikes that lead to secondary amine dimerization.

  • Reflux: Remove the ice bath and heat the mixture to 70°C for 14 hours.

    • Self-Validation Check: Monitor by TLC (Ninhydrin stain); the baseline starting material spot must completely disappear.

Phase 2: Quenching & Boron Removal

Quench Complex Stable Amine-Borane Adduct Quench Add Methanol (Dropwise, 0°C) Complex->Quench Reflux Reflux (65°C) Form B(OMe)3 Quench->Reflux Evap Vacuum Evaporation (Remove Volatiles) Reflux->Evap FreeBase Pure Amino Alcohol Free Base Evap->FreeBase

Figure 2: Methanolic quench mechanism to eliminate stable amine-borane adduct impurities.

  • Methanolic Quench: Cool the reaction to 0°C. Cautiously add methanol dropwise until H₂ gas evolution ceases.

  • Volatilization: Reflux the mixture at 65°C for 2 hours to force the transesterification of the boron adduct into trimethyl borate. Concentrate under vacuum. Repeat the methanol addition and evaporation cycle twice to ensure complete removal of B(OMe)₃.

Phase 3: Extraction & Salt Formation
  • Extraction: Dissolve the crude residue in 20% aqueous NaOH (to break any residual salts). Extract with CH₂Cl₂ (3 × 5 volumes). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield the free base as a clear oil.

  • Precipitation: Dissolve the free base in anhydrous MTBE (5 volumes). Cool to 0°C. Dropwise add 4M HCl in dioxane (1.1 eq) under vigorous stirring.

    • Self-Validation Check: A pristine white precipitate of 3-Amino-3-cyclohexyl-propan-1-ol hydrochloride[1] should form immediately. Filter, wash with cold MTBE, and dry under high vacuum to constant weight.

References

  • Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones Source: MDPI URL:[Link]

  • Reduction of amino acids to corresponding amino alcohols Source: Chemistry Stack Exchange URL:[Link]

  • CHAPTER 1 SYNTHESIS OF AMINO ALCOHOLS AND ESTERS Source: UM Students' Repository URL:[Link]

  • Source: Google Patents (FR2881425A1)

Sources

Optimization

Technical Support Center: Troubleshooting Reactions with 3-Amino-3-cyclohexyl-propan-1-ol Hydrochloride

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers facing synthetic roadblocks when working with hindered γ-amino alcohols.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers facing synthetic roadblocks when working with hindered γ-amino alcohols.

3-Amino-3-cyclohexyl-propan-1-ol hydrochloride presents a notorious dual challenge in drug development:

  • Extreme Steric Hindrance: The bulky cyclohexyl ring at the C3 position physically shields the adjacent primary amine, drastically reducing its nucleophilicity.

  • Chemoselectivity Conflicts: The molecule possesses a completely unhindered primary alcohol at the C1 position. When the amine is sterically blocked, electrophiles will kinetically attack the alcohol instead, leading to unwanted O-acylation or O-alkylation.

This guide provides field-proven, self-validating protocols and mechanistic insights to help you overcome these barriers and achieve high-yielding N-functionalization.

Part 1: Visualizing the Workflow and Logic

Before diving into the laboratory protocols, it is critical to map out the decision tree for activating this specific substrate.

Workflow Start 3-Amino-3-cyclohexyl-propan-1-ol HCl Starting Material Base Free-Basing Phase Add 2.5-3.0 eq DIPEA Start->Base Deprotonation Coupling Electrophile Activation Strategy Base->Coupling Active Amine Standard Standard Carbodiimides (EDC/HOBt) Result: Sluggish, Low Yield Coupling->Standard Avoid Uronium HOAt-Based Reagents (HATU/COMU) Result: High Yield N-Acylation Coupling->Uronium Recommended AcidCl Acid Chloride + Base Result: Fast, Risk of O-Acylation Coupling->AcidCl Alternative Selectivity Chemoselectivity Optimization Ensure N- over O-Acylation Uronium->Selectivity AcidCl->Selectivity Product Desired N-Acyl Product Selectivity->Product Kinetic/Thermodynamic Control

Caption: Decision tree for the amidation of sterically hindered 3-amino-3-cyclohexyl-propan-1-ol.

Part 2: Frequently Asked Questions (Troubleshooting)

Q1: Why is my standard EDC/HOBt coupling yielding mostly unreacted starting material? A1: The failure is rooted in steric causality. Standard carbodiimides like EDC form an O-acylisourea intermediate. For a successful coupling, your amine must nucleophilically attack this bulky intermediate. However, the cyclohexyl group at the C3 position physically shields the nitrogen lone pair, drastically reducing its collision frequency with the electrophile. Solution: Switch to HOAt-based uronium salts like HATU[1]. HATU forms a highly reactive, less sterically demanding active ester. More importantly, the nitrogen atom at the 7-position of the benzotriazole ring provides anchimeric assistance (a neighboring group effect) via hydrogen bonding, effectively guiding the hindered nitrogen to the electrophilic center[1].

Q2: I am observing significant O-acylation at the C1 alcohol instead of N-acylation. How do I control chemoselectivity? A2: This is a classic conflict between kinetic and thermodynamic control. While amines are generally more nucleophilic than alcohols, your C3 amine's extreme steric bulk suppresses its reaction rate. Consequently, the unhindered C1 primary alcohol outcompetes the amine kinetically. It is a well-established maxim that acidic conditions favor O-acylation, whereas strictly alkaline conditions favor N-acylation[2]. Solution: Ensure strictly alkaline conditions to maximize the concentration of the free amine. Furthermore, you can exploit a base-catalyzed 1,3-O-to-N acyl migration . If O-acylation occurs kinetically, maintaining basic conditions allows the molecule to form a 6-membered cyclic transition state, transferring the acyl group to the nitrogen (the thermodynamic sink).

Chemoselectivity Amine Free Amino Alcohol (C3-NH2, C1-OH) Kinetic Kinetic Attack Unhindered C1-OH Amine->Kinetic Fast Thermodynamic Direct Attack Hindered C3-NH2 Amine->Thermodynamic Slow (Sterics) O_Acyl O-Acyl Intermediate (Kinetic Product) Kinetic->O_Acyl N_Acyl N-Acyl Product (Thermodynamic Sink) Thermodynamic->N_Acyl TS 6-Membered Cyclic TS Base-Catalyzed O_Acyl->TS + Base TS->N_Acyl 1,3-Acyl Shift

Caption: Logical relationship illustrating kinetic O-acylation and the base-catalyzed 1,3-O-to-N acyl migration.

Q3: How do I properly free-base the hydrochloride salt in this hindered environment? A3: The hydrochloride salt must be fully neutralized before the amine can act as a nucleophile. However, using a weak base like N-Methylmorpholine (NMM, aqueous pKa ~7.38) may fail to fully deprotonate the hindered ammonium ion due to poor solvent accessibility around the bulky cyclohexyl group[3]. Solution: Use 2.5 to 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA). DIPEA is a strong (aqueous pKa ~10.1), highly sterically hindered base that will fully deprotonate the target without acting as a competing nucleophile[3].

Part 3: Quantitative Data & Reagent Selection

To assist in your experimental design, below is a quantitative comparison of amidation strategies specifically evaluated for substrates resembling 3-amino-3-cyclohexyl-propan-1-ol.

Table 1: Comparison of Amidation Strategies for Hindered γ-Amino Alcohols

Coupling StrategyReagentsRelative Reaction RateChemoselectivity (N:O ratio)Epimerization RiskRecommended Use Case
Carbodiimide EDC, HOBt, DIPEASlow (>24h)Poor (< 60:40)LowNot recommended for this substrate.
Uronium / HOAt HATU, DIPEAFast (1-4h)Excellent (> 95:5)LowGold Standard for routine couplings.
Acid Chloride R-COCl, DIPEAVery Fast (<1h)Moderate (Requires shift)High (via ketene)For extremely unreactive carboxylic acids.
Triazine DMTMM, NMMModerate (12h)Good (~ 85:15)Very LowAqueous conditions or sensitive substrates.
Part 4: Self-Validating Experimental Protocols
Protocol A: High-Efficiency N-Acylation using HATU

This protocol utilizes HATU to overcome steric hindrance, incorporating a self-validating visual check to ensure complete activation.

  • Activation: In an oven-dried flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (0.1 M concentration).

  • Base Addition: Add DIPEA (3.0 eq) to the mixture. Stir for 10 minutes at room temperature.

    • Self-Validation Check: The solution should transition to a pale yellow color, visually confirming the formation of the active HOAt ester.

  • Substrate Addition: Add 3-Amino-3-cyclohexyl-propan-1-ol hydrochloride (1.05 eq) in one continuous portion.

  • Reaction: Stir at room temperature for 2-4 hours. Monitor the disappearance of the active ester via LC-MS.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with EtOAc (3x). Wash the combined organic layers thoroughly with 5% LiCl (aq) to remove residual DMF, followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate.

Protocol B: Acid Chloride Method with in-situ O-to-N Acyl Migration

Use this protocol if the carboxylic acid is highly unreactive. It deliberately forces the reaction and uses a thermodynamic shift to correct any kinetic O-acylation.

  • Free-Basing: Suspend 3-Amino-3-cyclohexyl-propan-1-ol hydrochloride (1.0 eq) in anhydrous Dichloromethane (DCM). Add DIPEA (4.0 eq) and stir for 15 minutes to ensure complete dissolution and free-basing.

  • Coupling: Cool the reaction vessel to 0 °C. Add the acid chloride (1.1 eq) dropwise over 10 minutes.

  • Migration Phase (Critical Step): Remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 4-6 hours.

    • Causality: The excess DIPEA facilitates the 1,3-O-to-N acyl migration of any kinetically formed ester back to the desired amide.

  • Validation Check: Sample the reaction for TLC/LC-MS. If the O-acyl intermediate persists, add 0.5 eq of 1M NaOH (aq) and stir for 1 hour to force the migration.

  • Workup: Wash the organic layer with 1M HCl (aq) to remove unreacted amine, followed by saturated NaHCO₃, and brine. Dry and concentrate.

References
  • Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications Source: Beilstein Journal of Organic Chemistry (via PMC) URL:[Link]

  • Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution Source: Organic Process Research & Development (ACS Publications) URL:[Link]

  • Chemoselective Esterification of Natural and Prebiotic 1,2-Amino Alcohol Amphiphiles in Water Source: Journal of the American Chemical Society URL:[Link]

Sources

Troubleshooting

Technical Support Center: Synthesis and Scale-Up of 3-Amino-3-cyclohexyl-propan-1-ol Hydrochloride

Welcome to the technical support center for the synthesis and scale-up of 3-Amino-3-cyclohexyl-propan-1-ol hydrochloride. This guide is designed for researchers, chemists, and process development professionals to navigat...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis and scale-up of 3-Amino-3-cyclohexyl-propan-1-ol hydrochloride. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges associated with this synthesis, focusing on minimizing side reactions and ensuring a robust, scalable process. Here, we address specific issues in a practical question-and-answer format, grounded in established chemical principles and field-proven insights.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis and work-up of 3-Amino-3-cyclohexyl-propan-1-ol hydrochloride.

Q1: During the reduction of ethyl 3-amino-3-cyclohexylpropanoate, I'm observing low yields and the formation of a significant di-alcohol impurity. What is the likely cause and how can I mitigate this?

A1: This is a common issue when using powerful reducing agents like lithium aluminum hydride (LiAlH₄) for the reduction of an ester to an alcohol, especially in the presence of an amine. The primary cause is often related to the reaction conditions and the choice of reducing agent.

Root Cause Analysis:

  • Over-reduction and Dimerization: While not a direct di-alcohol from a single starting molecule, related impurities can form. More commonly, unreacted starting material or intermediates can lead to complex impurity profiles. The primary di-alcohol impurity in similar reductions is often the diol resulting from the reduction of a diester impurity in the starting material.

  • Reaction Stoichiometry and Temperature: An excess of the reducing agent or elevated temperatures can lead to more aggressive, less selective reactions and potential side products.

  • Work-up Procedure: Improper quenching of the reaction can lead to the formation of aluminum hydroxide gels that trap the product, significantly reducing the isolated yield.

Recommended Solutions:

  • Choice of Reducing Agent: While LiAlH₄ is effective, sodium borohydride (NaBH₄) in combination with a Lewis acid like BF₃·OEt₂ can offer a more selective and safer alternative for scaling up, reducing the risk of side reactions.

  • Strict Temperature Control: Maintain a low temperature (e.g., 0 to 5 °C) during the addition of the reducing agent to control the exothermic reaction and minimize the formation of byproducts.

  • Optimized Work-up (Fieser Method): To avoid the formation of problematic aluminum gels during the quench, a carefully controlled work-up procedure is critical. A common and effective method is the Fieser work-up, which involves the sequential addition of water and then a sodium hydroxide solution to precipitate granular aluminum salts that are easily filtered.

Experimental Protocol: Optimized LAH Reduction and Fieser Work-up

  • Cool a solution of LiAlH₄ in an appropriate solvent (e.g., THF) to 0 °C under an inert atmosphere (N₂ or Ar).

  • Slowly add a solution of ethyl 3-amino-3-cyclohexylpropanoate in the same solvent, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction to stir at room temperature and monitor for completion by TLC or LC-MS.

  • Once complete, cool the reaction back to 0 °C and cautiously quench by the sequential slow addition of:

    • 'x' mL of water

    • 'x' mL of 15% aqueous NaOH

    • '3x' mL of water (where 'x' is the mass in grams of LiAlH₄ used).

  • Stir the resulting slurry vigorously for 30 minutes, then filter through a pad of Celite®, washing the filter cake thoroughly with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude 3-Amino-3-cyclohexyl-propan-1-ol.

Q2: Upon scale-up, I'm facing difficulties with the isolation of the hydrochloride salt. The product tends to "oil out" instead of crystallizing. How can I achieve a stable, crystalline solid?

A2: The "oiling out" of a salt during its formation is a common crystallization problem, often exacerbated during scale-up. This typically indicates that the supersaturation of the product is being generated too quickly, or that the solvent system is not optimal for crystallization.

Root Cause Analysis:

  • Solvent Choice: The polarity and solvating power of the solvent are critical. If the free base is too soluble in the chosen solvent, the resulting salt may also remain in solution or form an oil.

  • Rate of Acid Addition: A rapid addition of HCl (either as a gas or a solution) can create localized high concentrations, leading to rapid precipitation or oiling out rather than controlled crystallization.

  • Presence of Impurities: Impurities can act as crystal growth inhibitors, disrupting the lattice formation and promoting the formation of an amorphous oil.

  • Water Content: The presence of even small amounts of water can significantly increase the solubility of the hydrochloride salt, preventing crystallization.

Recommended Solutions:

ParameterRecommendationRationale
Solvent System Use a non-polar or moderately polar, aprotic solvent in which the free base is soluble but the HCl salt is not. Common choices include isopropanol (IPA), ethyl acetate (EtOAc), or methyl tert-butyl ether (MTBE).This maximizes the driving force for crystallization upon salt formation.
Acid Addition Add the HCl solution (e.g., HCl in IPA) slowly and at a controlled temperature (e.g., 0-10 °C).Slow addition allows for controlled crystal nucleation and growth, preventing the system from becoming too supersaturated too quickly.
Seeding If available, add a small amount of previously isolated crystalline product (seed crystals) after the initial addition of some HCl solution.Seeding provides a template for crystal growth, encouraging the formation of a stable crystalline form over an amorphous oil.
Purity of Free Base Ensure the 3-Amino-3-cyclohexyl-propan-1-ol free base is of high purity before attempting salt formation.This minimizes the interference of impurities with the crystallization process.

Troubleshooting Workflow for Crystallization

G start Product Oils Out During HCl Salt Formation check_solvent Is the solvent system optimal? (e.g., IPA, EtOAc, MTBE) start->check_solvent change_solvent Action: Screen alternative anti-solvents. check_solvent->change_solvent No check_addition Was the HCl solution added slowly and at a controlled temperature? check_solvent->check_addition Yes change_solvent->check_addition slow_addition Action: Decrease addition rate and maintain low temperature. check_addition->slow_addition No check_purity Is the free base of high purity? check_addition->check_purity Yes slow_addition->check_purity purify_base Action: Purify the free base before salt formation. check_purity->purify_base No use_seeding Action: Introduce seed crystals during the process. check_purity->use_seeding Yes purify_base->use_seeding success Crystalline Product Obtained use_seeding->success

Caption: Troubleshooting decision tree for crystallization issues.

Frequently Asked Questions (FAQs)

Q3: What are the critical process parameters (CPPs) to monitor during the scale-up of the reduction step?

A3: For the reduction of the ester to the alcohol, several parameters are critical for ensuring safety, reproducibility, and high product quality.

  • Temperature: This is arguably the most critical parameter. The reaction is highly exothermic, and poor temperature control can lead to runaway reactions and increased impurity formation.

  • Reagent Addition Rate: The rate at which the starting material is added to the reducing agent (or vice versa) directly impacts the heat generation rate. A slow, controlled addition is crucial for maintaining the target temperature.

  • Stirring/Agitation: Efficient mixing is essential to ensure uniform temperature distribution and prevent localized "hot spots." Inadequate agitation can be a significant issue upon scale-up.

  • Inert Atmosphere: Reagents like LiAlH₄ are highly reactive with atmospheric moisture and oxygen. Maintaining a dry, inert atmosphere (e.g., with nitrogen or argon) is vital for safety and to prevent reagent degradation.

Q4: What analytical methods are recommended for monitoring reaction progress and characterizing the final product?

A4: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive analysis.

  • Reaction Monitoring:

    • Thin-Layer Chromatography (TLC): A quick and simple method for qualitative monitoring of the disappearance of the starting material.

    • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information, allowing for the detection of the product and key impurities, confirming their molecular weights.

  • Final Product Characterization:

    • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final product and quantify any impurities.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure of the molecule and can help identify impurities.

    • Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for confirming the presence of key functional groups (e.g., O-H and N-H stretches) and the absence of starting material (e.g., C=O stretch of the ester).

Reaction Pathway Overview

G start Ethyl 3-amino-3-cyclohexylpropanoate reduc Reduction (e.g., LiAlH₄ in THF) start->reduc product 3-Amino-3-cyclohexyl-propan-1-ol (Free Base) reduc->product salt Salt Formation (HCl in IPA) product->salt final_product 3-Amino-3-cyclohexyl-propan-1-ol HCl salt->final_product

Caption: Overall synthetic pathway.

References

  • Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis, Volume 1. John Wiley & Sons. (This is a classic text outlining many standard laboratory procedures, including the Fieser work-up for LiAlH₄ reactions).
  • Caron, S., & Hawkins, J. M. (2006). Large-Scale Reductions in the Pharmaceutical Industry. Organic Process Research & Development, 10(5), 879-880. [Link]

  • Myerson, A. S. (Ed.). (2002). Handbook of Industrial Crystallization (2nd ed.). Butterworth-Heinemann. (Provides comprehensive information on the principles and practices of crystallization, relevant to addressing issues like "oiling out").

Reference Data & Comparative Studies

Validation

HPLC Method Validation for Quantifying 3-Amino-3-cyclohexyl-propan-1-ol Hydrochloride: A Comparative Guide

As drug development pipelines increasingly feature complex, highly polar aliphatic molecules, analytical scientists face significant challenges in method development and validation. A prime example is 3-Amino-3-cyclohexy...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development pipelines increasingly feature complex, highly polar aliphatic molecules, analytical scientists face significant challenges in method development and validation. A prime example is 3-Amino-3-cyclohexyl-propan-1-ol hydrochloride (CAS: 1173031-67-8)[1]. This molecule consists of a cyclohexyl ring attached to a propanol chain with a primary amine, formulated as a hydrochloride salt[2].

From an analytical perspective, this compound presents a dual challenge: it is highly hydrophilic and completely lacks a conjugated π -electron system (chromophore). Consequently, conventional Reversed-Phase High-Performance Liquid Chromatography with Ultraviolet detection (RP-HPLC-UV) is fundamentally inadequate without complex derivatization.

This guide objectively compares alternative analytical modalities for this compound, establishes the mechanistic rationale for utilizing Hydrophilic Interaction Liquid Chromatography coupled with Charged Aerosol Detection (HILIC-CAD), and provides a self-validating ICH Q2(R2) method validation protocol[3].

Objective Comparison of Detection Modalities

When a target molecule lacks a chromophore, scientists typically pivot to universal detectors or mass spectrometry. Below is an objective performance comparison of the primary HPLC detection modalities for underivatized aliphatic amino alcohols.

Table 1: Performance Comparison of HPLC Detection Modalities
Detection ModalityDerivatization Required?Limit of Detection (LOD)Linear Dynamic RangeMatrix SusceptibilityCost & Complexity
HPLC-UV/Vis Yes (e.g., FMOC-Cl, OPA)~100 ng (derivatized)2–3 ordersHigh (Reagent interference)Moderate
HPLC-ELSD No~50 ng~2 orders (Exponential)LowModerate
HPLC-CAD No~5–10 ng~4 ordersLowModerate-High
LC-MS No< 1 ng3–4 ordersHigh (Ion suppression)High
The Mechanistic Rationale: Why HILIC-CAD is the Gold Standard

Why CAD over ELSD? Both the Evaporative Light Scattering Detector (ELSD) and Charged Aerosol Detector (CAD) operate by evaporating the mobile phase to leave behind analyte particles. However, their detection mechanisms diverge critically. ELSD relies on light scattering, a phenomenon that drops off exponentially for particles smaller than 50 nm, leading to poor sensitivity for low-concentration analytes[4]. In contrast, CAD transfers a charge to the dried particles via ionized nitrogen gas (corona discharge)[5]. Because the charge acquired is directly proportional to the particle's mass—independent of its chemical structure—CAD achieves sub-nanogram sensitivity and a vastly superior linear dynamic range[4][6].

Why HILIC over RP-HPLC? To retain the highly polar 3-Amino-3-cyclohexyl-propan-1-ol on a standard C18 reversed-phase column, scientists must use ion-pairing reagents (e.g., heptafluorobutyric acid)[7]. These reagents are often non-volatile, causing severe background noise, signal suppression, and eventual contamination in aerosol-based detectors (CAD/ELSD) and MS[7]. Hydrophilic Interaction Liquid Chromatography (HILIC) circumvents this by utilizing a polar stationary phase and a highly organic mobile phase. This orthogonal approach perfectly retains the polar amino alcohol while providing the high volatility required for optimal CAD performance[7].

Analytical Workflow & Logical Architecture

G cluster_0 1. HILIC Separation cluster_1 2. Charged Aerosol Detection (CAD) cluster_2 3. ICH Q2(R2) Validation N1 Sample Injection (Highly Polar Amino Alcohol) N2 Zwitterionic HILIC Column (Orthogonal Retention) N1->N2 N3 Nebulization (Aerosol Generation) N2->N3 N4 Evaporation (Analyte Particle Formation) N3->N4 N5 Corona Discharge (Particle Charging) N4->N5 N6 Electrometer (Mass-Proportional Signal) N5->N6 N7 Specificity, Range & Linearity (Method Capability) N6->N7 N8 Accuracy, Precision & Robustness (Method Reliability) N7->N8

Workflow illustrating the HILIC-CAD analytical mechanism and ICH Q2(R2) method validation process.

Experimental Protocol: HILIC-CAD Method Setup

To ensure scientific integrity, the following protocol is designed as a self-validating system . The method cannot proceed to sample analysis unless the Internal Control Gateway (System Suitability) is passed.

Phase 1: Chromatographic Conditions
  • Stationary Phase: Zwitterionic HILIC column (150 mm × 4.6 mm, 3 µm).

    • Causality: The zwitterionic surface provides strong dipole-dipole and electrostatic interactions, retaining the highly polar amino alcohol without non-volatile ion-pairing agents.

  • Mobile Phase A (Aqueous): 10 mM Ammonium Formate in LC-MS grade water, adjusted to pH 3.0 with Formic Acid.

    • Causality: The acidic pH ensures the primary amine of the target molecule remains fully protonated ( NH3+​ ), maximizing hydrophilic retention. Ammonium formate is highly volatile, preventing CAD background noise[7].

  • Mobile Phase B (Organic): 100% Acetonitrile (LC-MS grade).

  • Gradient Elution: 90% B to 50% B over 15 minutes. (Note: HILIC gradients run from high organic to high aqueous to elute polar compounds).

  • Flow Rate: 0.8 mL/min.

  • CAD Settings: Evaporation temperature set to 35°C; Data collection rate at 10 Hz; Filter constant at 3.6 s.

Phase 2: Internal Control Gateway (System Suitability Testing - SST)

Before executing the validation protocol, inject the 100% nominal concentration standard six times. The system is validated for use only if:

  • Retention Time Precision: %RSD 1.0%.

  • Peak Area Precision: %RSD 2.0%.

  • Tailing Factor ( Tf​ ): 1.5 (Ensures no secondary interactions with silanols).

  • Theoretical Plates ( N ): 3000.

ICH Q2(R2) Method Validation Workflow

Following the updated ICH Q2(R2) guidelines[3][8], the analytical procedure must be validated for its intended purpose. Because CAD responses can exhibit non-linear behavior over wide concentration ranges, the updated guideline's allowance for non-linear calibration models is highly applicable here[3].

Step 1: Specificity
  • Procedure: Inject the blank (diluent), placebo matrix, and a sample spiked with 3-Amino-3-cyclohexyl-propan-1-ol hydrochloride.

  • Acceptance Criteria: No interfering peaks should elute at the retention time of the active pharmaceutical ingredient (API). The resolution ( Rs​ ) between the API and the closest eluting impurity must be 1.5.

Step 2: Range and Linearity
  • Procedure: Prepare standard solutions at a minimum of five concentration levels spanning 50% to 150% of the nominal target concentration.

  • Data Treatment: Plot the CAD peak area against the analyte mass.

  • Causality & Compliance: While CAD is often linear over narrow ranges, wide ranges may require a power-law transformation ( y=axb ) or a quadratic fit. ICH Q2(R2) explicitly permits non-linear multivariate or polynomial calibration models provided the reportable range is justified[3].

  • Acceptance Criteria: Correlation coefficient ( R2 ) 0.995 using the appropriate regression model.

Step 3: Accuracy (Recovery)
  • Procedure: Spike the API into the placebo matrix at three distinct levels (e.g., 80%, 100%, and 120% of the nominal concentration). Prepare three independent replicates per level (9 determinations total).

  • Acceptance Criteria: Mean recovery across all levels must fall between 98.0% and 102.0%, confirming the absence of matrix-induced signal suppression in the CAD.

Step 4: Precision (Repeatability & Intermediate Precision)
  • Repeatability: Analyze six independent sample preparations at 100% nominal concentration on the same day, by the same analyst, using the same equipment.

    • Acceptance Criteria: %RSD of the calculated assay results 2.0%.

  • Intermediate Precision: Repeat the repeatability protocol on a different day, using a different analyst and a different batch of mobile phase.

    • Acceptance Criteria: Overall %RSD (n=12) 2.0%.

Step 5: Limit of Detection (LOD) and Quantitation (LOQ)
  • Procedure: Serially dilute the standard solution until the signal-to-noise (S/N) ratio reaches specific thresholds.

  • Acceptance Criteria: LOD is established at S/N 3:1. LOQ is established at S/N 10:1. For CAD, the LOQ must also be verified by injecting six replicates at the LOQ concentration to ensure peak area %RSD 10.0%.

Step 6: Robustness
  • Procedure: Introduce deliberate, small variations to the method parameters to test reliability. Variables include:

    • Column temperature ( ± 5°C)

    • Mobile phase flow rate ( ± 0.1 mL/min)

    • Buffer pH ( ± 0.2 units)

  • Acceptance Criteria: The System Suitability Testing (SST) criteria must still be met under all varied conditions, proving the method is robust for routine quality control environments.

References

  • 1 , echemi.com.

  • 2 , sigmaaldrich.com.

  • 3 , ich.org.

  • 8 , ich.org.

  • 7 , lcms.cz.

  • 5 , labrulez.com.

  • 4 , thermofisher.com.

  • 6 , bioprocessingjournal.com.

Sources

Comparative

A Comparative Stability Analysis: 3-Amino-3-cyclohexyl-propan-1-ol Hydrochloride vs. Free Base

A Senior Application Scientist's Guide to Solid-Form Selection and Stability Assessment In the landscape of pharmaceutical development, the selection of an appropriate solid form for an active pharmaceutical ingredient (...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to Solid-Form Selection and Stability Assessment

In the landscape of pharmaceutical development, the selection of an appropriate solid form for an active pharmaceutical ingredient (API) is a critical decision that profoundly influences its stability, manufacturability, and bioavailability. For weakly basic compounds like 3-Amino-3-cyclohexyl-propan-1-ol, the choice between the free base and a salt form—most commonly the hydrochloride salt—is fundamental. This guide provides an in-depth technical comparison of the stability profiles of 3-Amino-3-cyclohexyl-propan-1-ol hydrochloride and its corresponding free base, grounded in established scientific principles and supported by detailed experimental protocols for validation.

The primary rationale for salt formation is to modulate the physicochemical properties of a drug substance.[1] While often pursued to enhance solubility, the impact on stability is equally, if not more, critical for ensuring a safe, effective, and reliable drug product with an adequate shelf life. This guide will elucidate the underlying chemical and physical principles that dictate the stability of these two forms and provide researchers with the methodologies to conduct a robust comparative analysis.

The Foundational Principles: Why Salt Formation Enhances Stability

The anticipated superior stability of the hydrochloride salt over the free base is not incidental; it is rooted in fundamental chemical and physical properties. Generally, the salt form of a drug is expected to exhibit enhanced stability compared to its free base counterpart.[2][3]

Chemical Stability: The core difference lies in the reactivity of the primary amine group.

  • Free Base: In its free base form, the nitrogen atom of the primary amine possesses a lone pair of electrons, rendering it nucleophilic and susceptible to various degradation pathways. It is particularly vulnerable to oxidative degradation and can participate in undesirable reactions with excipients, such as the Maillard reaction with reducing sugars (e.g., lactose).[4][5]

  • Hydrochloride Salt: In the hydrochloride salt, this amine group is protonated to form an ammonium cation (R-NH3+). This protonation effectively neutralizes the nucleophilicity of the nitrogen atom, significantly reducing its susceptibility to oxidative and other degradative reactions.[2] This protection is a key factor in the enhanced chemical stability of the salt form.

Physical Stability: The physical properties of the solid state are paramount to handling, formulation, and long-term stability.

  • Hygroscopicity: This refers to a substance's tendency to absorb moisture from the atmosphere.[][7] Excessive moisture uptake can act as a plasticizer, increasing molecular mobility within the crystal lattice and accelerating chemical degradation.[2] It can also lead to deleterious physical changes such as deliquescence, caking, and altered flow properties. Salt forms typically possess a more ordered and stable crystal lattice, making them less hygroscopic than the often less crystalline free base.[1][2]

  • Crystallinity and Thermal Properties: Salt formation frequently yields a more crystalline material with a higher melting point compared to the free base.[1][5] A higher melting point is generally indicative of greater crystal lattice energy and physical stability, which is advantageous for processing steps like milling and drying.

Experimental Design for a Head-to-Head Stability Showdown

A definitive comparison requires subjecting both forms of the molecule to a battery of stress tests designed to accelerate degradation. These forced degradation studies are essential in pharmaceutical development to identify potential degradation pathways and establish the inherent stability of a drug substance.[4]

The following workflow provides a comprehensive strategy for comparing the stability of 3-Amino-3-cyclohexyl-propan-1-ol hydrochloride and its free base.

Stability_Workflow cluster_materials Starting Materials cluster_stress Forced Degradation Conditions cluster_analysis Analytical Characterization cluster_output Comparative Assessment FreeBase Free Base (3-Amino-3-cyclohexyl-propan-1-ol) Thermal Thermal Stress (e.g., 60°C, 80°C) FreeBase->Thermal Humidity Humidity Stress (e.g., 40°C / 75% RH) FreeBase->Humidity Oxidative Oxidative Stress (H2O2 Solution) FreeBase->Oxidative pH_Stress pH Stress (Aqueous Buffers pH 2-10) FreeBase->pH_Stress HCl_Salt Hydrochloride Salt (3-Amino-3-cyclohexyl-propan-1-ol HCl) HCl_Salt->Thermal HCl_Salt->Humidity HCl_Salt->Oxidative HCl_Salt->pH_Stress HPLC Stability-Indicating HPLC-UV/MS (Purity & Degradant Profiling) Thermal->HPLC Humidity->HPLC Gravimetric Gravimetric Analysis (Hygroscopicity - DVS or Desiccator) Humidity->Gravimetric Visual Visual Inspection (Color, Caking) Humidity->Visual Oxidative->HPLC pH_Stress->HPLC Assessment Stability Profile Comparison HPLC->Assessment Gravimetric->Assessment Visual->Assessment

Sources

Validation

Comparative Efficacy of 3-Amino-3-cyclohexyl-propan-1-ol Hydrochloride vs. Standard Amino Alcohols in Drug Discovery

As a Senior Application Scientist in early-stage drug discovery, the selection of bifunctional building blocks is a critical determinant of a lead compound's pharmacokinetic (PK) and pharmacodynamic (PD) profile. Amino a...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in early-stage drug discovery, the selection of bifunctional building blocks is a critical determinant of a lead compound's pharmacokinetic (PK) and pharmacodynamic (PD) profile. Amino alcohols are ubiquitous in the synthesis of kinase inhibitors, G-protein-coupled receptor (GPCR) ligands, and peptidomimetics. However, standard linear amino alcohols often introduce severe metabolic liabilities and poor membrane permeability.

This guide provides an objective, data-driven comparison between the specialized building block 3-Amino-3-cyclohexyl-propan-1-ol hydrochloride (3-ACP·HCl) [1] and standard aliphatic alternatives like 3-Amino-1-propanol . By analyzing structural causality, synthetic workflows, and in vitro metabolic stability, we will demonstrate how steric pre-organization impacts overall molecular efficacy.

Structural and Physicochemical Rationale

The fundamental difference between 3-ACP·HCl and standard linear amino alcohols lies in the incorporation of a bulky, lipophilic cyclohexyl ring adjacent to the primary amine[2]. This structural modification fundamentally alters the physicochemical properties of the resulting pharmacophore.

Table 1: Comparative Physicochemical Properties
Property3-Amino-1-propanol (Standard)3-ACP·HCl (Cyclohexyl-Substituted)Mechanistic Implication
Molecular Weight 75.11 g/mol 193.71 g/mol (Salt) / 157.25 g/mol (Base)Increased mass requires careful monitoring of overall ligand efficiency.
Calculated LogP -0.8 (Highly Hydrophilic)+1.8 (Lipophilic)Cyclohexyl integration shifts the LogP, drastically improving passive membrane permeability.
Topological Polar Surface Area 46.1 Ų46.1 ŲTPSA remains identical, ensuring hydrogen-bonding capacity is preserved without adding polar drag.
Conformational Flexibility High (Unrestricted rotatable bonds)Low (Sterically restricted)The bulky ring restricts the α -carbon's rotational freedom, reducing the entropic penalty upon target binding.

Mechanistic Advantages in Pharmacophore Design

When designing small-molecule therapeutics, causality dictates that structure governs function. The inclusion of the cyclohexyl group in 3-ACP·HCl provides two distinct mechanistic advantages over standard amino alcohols:

  • Entropic Shielding in Target Binding: Linear chains like 3-amino-1-propanol adopt numerous low-energy conformations in solution. Upon binding to a target protein, freezing these rotatable bonds incurs a high entropic penalty ( ΔS ). The cyclohexyl group in 3-ACP·HCl sterically restricts the conformational space of the propyl chain. This "pre-organization" locks the molecule into a bioactive conformation, effectively lowering the thermodynamic barrier to binding and increasing binding affinity.

  • Metabolic Shielding against Oxidative Deamination: Primary amines are notorious substrates for Monoamine Oxidases (MAO) and Cytochrome P450 (CYP450) enzymes, leading to rapid oxidative deamination and short in vivo half-lives. The bulky cyclohexyl ring physically blocks enzymatic access to the α -amine, acting as a steric shield that prevents rapid degradation.

Pathway Substrate1 Standard Amino Alcohol (Linear) Enzyme Monoamine Oxidase / CYP450 Enzymes Substrate1->Enzyme High Affinity Substrate2 3-ACP·HCl (Cyclohexyl-substituted) Substrate2->Enzyme Steric Hindrance Degradation Rapid Oxidative Deamination (Short Half-life) Enzyme->Degradation Stability Steric Shielding (Prolonged Half-life) Enzyme->Stability

Metabolic stability mechanism: Steric shielding by the cyclohexyl group prevents rapid deamination.

Experimental Methodologies (Self-Validating Protocols)

To empirically validate the efficacy of 3-ACP·HCl versus standard amino alcohols, we utilize a standardized workflow encompassing amide coupling and in vitro metabolic screening. These protocols are designed as self-validating systems, incorporating internal controls to ensure data integrity.

Workflow Step1 Amide Coupling (HATU/DIPEA) Step2 Purification (Prep-HPLC) Step1->Step2 Step3 HLM Stability (Microsome Assay) Step2->Step3 Step4 LC-MS/MS Quantification Step3->Step4

Standardized workflow for synthesizing and evaluating amino alcohol-derived pharmacophores.

Protocol A: Synthesis of Amide-Linked Pharmacophores

Objective: Compare the coupling efficiency of sterically hindered 3-ACP·HCl against unhindered 3-amino-1-propanol.

  • Activation: Dissolve the core carboxylic acid (1.0 eq) and HATU (1.5 eq) in anhydrous DMF (0.1 M). Stir for 15 minutes at room temperature to form the active ester.

  • Coupling: Add the amino alcohol (1.2 eq). Crucial Causality Step: When using 3-ACP·HCl, you must add DIPEA (3.0 eq) to free-base the hydrochloride salt in situ, ensuring the primary amine is sufficiently nucleophilic.

  • Reaction: Stir for 12 hours at room temperature. The steric bulk of 3-ACP·HCl slightly reduces the reaction kinetics compared to linear amines, necessitating the full 12-hour duration.

  • Workup & Validation: Quench with H2​O , extract with EtOAc, and wash with brine. Monitor conversion via LC-MS. Purify the target compound via Prep-HPLC to >95% purity to ensure residual reagents do not interfere with downstream biological assays.

Protocol B: Human Liver Microsome (HLM) Stability Assay

Objective: Quantify the intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ) of the synthesized compounds to evaluate metabolic shielding. [3]

  • Preparation: Formulate the test substrates at 1 µM (final DMSO concentration 0.2%) in 0.1 M phosphate buffer (pH 7.4).

  • Incubation: Add pooled human liver microsomes to achieve a final protein concentration of 0.5 mg/mL. Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding the cofactor NADPH (2 mM final concentration).

  • Sampling & Quenching: Aliquot 50 µL of the reaction mixture at T=0,15,30, and 60 minutes. Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide) to precipitate proteins and halt enzymatic activity.

  • Validation Controls (Self-Validating Step):

    • Negative Control: Run a parallel T=0 to T=60 assay excluding NADPH to rule out chemical instability or non-CYP/MAO degradation.

    • Positive Control: Include Verapamil (a known high-clearance drug) to validate the enzymatic activity of the microsome batch.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to determine the percentage of parent compound remaining over time.

Comparative Efficacy Data

The experimental results highlight the profound impact of the cyclohexyl substitution. While the steric bulk slightly reduces the raw synthetic coupling yield, the downstream biological and metabolic benefits are substantial.

Table 2: Experimental Efficacy and Metabolic Profiling
MetricDerivative from 3-Amino-1-propanolDerivative from 3-ACP·HClPerformance Analysis
Amide Coupling Yield 92%85%Minor reduction in yield for 3-ACP·HCl due to steric hindrance at the nucleophilic center.
HLM Half-life ( t1/2​ ) 18 minutes> 120 minutes3-ACP·HCl derivatives exhibit a >6-fold increase in metabolic stability.
Intrinsic Clearance ( CLint​ ) 77.0 µL/min/mg< 11.5 µL/min/mgLinear amines are rapidly cleared; cyclohexyl shielding prevents enzymatic degradation.
Target Affinity ( Kd​ model) 145 nM22 nMPre-organization of the 3-ACP·HCl chain reduces entropic penalty, improving affinity.

Conclusion

For drug development professionals, the transition from standard linear amino alcohols to sterically hindered building blocks like 3-Amino-3-cyclohexyl-propan-1-ol hydrochloride represents a strategic optimization step. While standard amino alcohols like 3-amino-1-propanol offer marginally higher synthetic yields, they frequently fail in late-stage preclinical development due to rapid oxidative clearance and poor lipophilicity.

By integrating 3-ACP·HCl, researchers can actively engineer metabolic stability and enhanced membrane permeability directly into the pharmacophore, saving critical time and resources during the lead optimization pipeline.

References

  • Vertex Pharmaceuticals Incorporated. "Sulfonamides as modulators of sodium channels (Human Liver Microsome Assay Protocol)." U.S. Patent US11203571B2, Google Patents.
Comparative

Benchmarking 3-Amino-3-cyclohexyl-propan-1-ol hydrochloride against reference compounds

Executive Summary In the development of central nervous system (CNS) therapeutics, the selection of synthetic building blocks dictates both the physicochemical properties and the target binding affinity of the final drug...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the development of central nervous system (CNS) therapeutics, the selection of synthetic building blocks dictates both the physicochemical properties and the target binding affinity of the final drug candidate. 3-Amino-3-cyclohexyl-propan-1-ol hydrochloride (CAS: 1173031-67-8) has emerged as a highly specialized fragment, particularly in the synthesis of targeting neuroinflammation.

This guide objectively benchmarks 3-Amino-3-cyclohexyl-propan-1-ol hydrochloride against standard reference fragments (1-Cyclohexylethanamine and 3-Amino-1-propanol). We provide experimental workflows, comparative pharmacological data, and mechanistic insights to help medicinal chemists optimize their fragment-based drug design (FBDD) pipelines.

Mechanistic Rationale: Fragment-Based Design for P2X7 Antagonists

The P2X7 receptor is an ATP-gated ion channel heavily implicated in microglial activation and the release of pro-inflammatory cytokines (IL-1β) via the NLRP3 inflammasome. Designing antagonists for this receptor requires filling a deep, hydrophobic binding pocket while maintaining sufficient polarity to prevent non-specific protein binding and rapid metabolic clearance.

P2X7_Pathway ATP Extracellular ATP P2X7 P2X7 Receptor ATP->P2X7 Activates IonFlux Ca2+ Influx / K+ Efflux P2X7->IonFlux Pore Opening NLRP3 NLRP3 Inflammasome IonFlux->NLRP3 Triggers IL1b IL-1β Release NLRP3->IL1b Caspase-1 Cleavage

Caption: Extracellular ATP-driven P2X7 receptor signaling pathway leading to neuroinflammation.

Why this specific building block?
  • The Cyclohexyl Ring: Provides essential bulk to occupy the lipophilic pocket of the P2X7 receptor, driving high-affinity binding.

  • The Propanol Tail: Acts as a critical hydrogen bond donor/acceptor. This anchors the molecule to polar residues within the receptor and reduces the overall lipophilicity (LogP), preventing the molecule from becoming trapped in the lipid bilayer.

  • The Hydrochloride Salt: Free aliphatic amines readily absorb atmospheric CO₂ (forming carbamates) and moisture. Utilizing the ensures a bench-stable, free-flowing powder that allows for precise stoichiometric control during automated high-throughput synthesis.

Benchmarking Building Blocks: Physicochemical Properties

To isolate the synergistic effects of the target compound, we benchmarked it against two reference fragments that represent its constituent halves: 1-Cyclohexylethanamine (lipophilic only) and 3-Amino-1-propanol (polar only).

Table 1: Physicochemical & Handling Properties of Fragment Precursors

CompoundMolecular WeightLogP (calc)Physical StateHandling & Stability
3-Amino-3-cyclohexyl-propan-1-ol HCl 193.71 g/mol 1.2Solid PowderExcellent (Non-hygroscopic, oxidation-resistant)
1-Cyclohexylethanamine 127.23 g/mol 2.1Volatile LiquidModerate (Prone to atmospheric CO₂ absorption)
3-Amino-1-propanol 75.11 g/mol -0.9Viscous LiquidPoor (Highly hygroscopic, difficult to weigh)

Experimental Workflow: Chemoselective Amide Coupling

When coupling an amino alcohol to a carboxylic acid core (e.g., an indole-3-carboxylic acid derivative), chemoselectivity is a primary concern. The following protocol outlines a self-validating system designed to favor N-acylation over O-acylation.

Workflow Core Indole-3-carboxylic Acid Core Activation Activation (HATU, DMF, 15 min) Core->Activation Amine 3-Amino-3-cyclohexyl-propan-1-ol HCl Coupling N-Acylation (DIPEA, 25°C, 2h) Amine->Coupling Added in situ Activation->Coupling Product Target P2X7 Antagonist Coupling->Product Validation LC-MS / NMR Validation Product->Validation

Caption: Chemoselective amide coupling workflow utilizing the target hydrochloride building block.

Step-by-Step Methodology
  • Reagent Preparation: Dissolve the carboxylic acid core (e.g., 4-Chloro-1-(tetrahydrofuran-3-yl)-1H-indole-3-carboxylic acid, 1.0 eq, 0.30 mmol) in anhydrous DMF (3.0 mL) under a nitrogen atmosphere.

  • Carboxyl Activation: Add HATU (1.2 eq, 0.36 mmol) and stir at 25°C for 15 minutes.

    • Mechanistic Insight: HATU rapidly forms an active HOAt ester. Pre-activation is critical; adding the amine too early can result in the formation of an unreactive carboxylate-ammonium salt pair.

  • Amine Addition & In Situ Neutralization: Add 3-Amino-3-cyclohexyl-propan-1-ol hydrochloride (1.05 eq, 0.315 mmol), immediately followed by N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 0.90 mmol).

    • Mechanistic Insight: Exactly 1.0 eq of DIPEA is consumed to neutralize the HCl salt and liberate the free amine. The remaining 2.0 eq maintain the basic environment required to drive the nucleophilic attack.

  • Chemoselective Coupling: Stir the reaction at 25°C for 2 hours.

    • Mechanistic Insight: N-acylation is kinetically favored. Strictly maintaining room temperature prevents the thermodynamic shift that leads to unwanted O-acylated byproducts.

  • Quenching & Self-Validation: Quench the reaction with distilled water (10 mL) and extract with EtOAc (3 x 10 mL). Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

    • Validation Check: Analyze the crude mixture via LC-MS. The presence of a dominant peak at [M+H]+ 405.3 confirms successful N-acylation without over-reaction.

Comparative Performance: In Vitro Pharmacological Data

To demonstrate the superior profile imparted by 3-Amino-3-cyclohexyl-propan-1-ol, we benchmarked the resulting indole-3-carboxamide antagonist against analogs synthesized using the reference fragments.

Table 2: In Vitro Benchmarking of Derived P2X7 Antagonists

Derivative Core + FragmentP2X7 IC₅₀ (nM)Human Liver Microsome t₁/₂ (min)BBB Permeability (Papp x 10⁻⁶ cm/s)
Core + 3-Amino-3-cyclohexyl-propan-1-ol 12 45 18.5 (High)
Core + 1-Cyclohexylethanamine852022.1 (High)
Core + 3-Amino-1-propanol>1000152.3 (Low)
Data Analysis & Causality
  • Binding Affinity (IC₅₀): The analog lacking the cyclohexyl ring (3-Amino-1-propanol) loses virtually all activity (>1000 nM), proving the hydrophobic bulk is mandatory for receptor engagement. However, the target compound (12 nM) outperforms the purely lipophilic reference (85 nM) because the hydroxyl tail forms a stabilizing hydrogen bond within the binding pocket.

  • Metabolic Stability (t₁/₂): The purely lipophilic analog (1-Cyclohexylethanamine) is rapidly oxidized by CYP450 enzymes (t₁/₂ = 20 min). The presence of the terminal hydroxyl group in our target fragment sterically and electronically shields the aliphatic chain, doubling the metabolic half-life (45 min).

  • Blood-Brain Barrier (BBB) Permeability: While the purely polar analog fails to cross the BBB, the target compound strikes an optimal balance, achieving high CNS penetrance without excessive lipophilicity.

Conclusion

Benchmarking data clearly indicates that 3-Amino-3-cyclohexyl-propan-1-ol hydrochloride is vastly superior to simpler aliphatic or cyclic amines for the development of CNS-active therapeutics. It provides an optimal balance of steric bulk for target affinity, polar surface area for metabolic stability, and a reliable salt form for highly reproducible synthetic workflows.

References

  • Title: INDOLE-3-CARBOXAMIDES AS P2X7 RECEPTOR ANTAGONISTS (WO2016100281A1)
Validation

Mass Spectrometry Fragmentation Pattern Validation for 3-Amino-3-cyclohexyl-propan-1-ol Hydrochloride: A Platform Comparison Guide

As a Senior Application Scientist, validating the structural identity of pharmaceutical intermediates is a critical step in drug development and impurity profiling. 3-Amino-3-cyclohexyl-propan-1-ol hydrochloride (Free ba...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, validating the structural identity of pharmaceutical intermediates is a critical step in drug development and impurity profiling. 3-Amino-3-cyclohexyl-propan-1-ol hydrochloride (Free base MW: 157.1467 Da) is a bifunctional aliphatic compound featuring both a primary amine and a primary alcohol, anchored by a bulky cyclohexyl ring.

This guide objectively compares the fragmentation performance of two ubiquitous mass spectrometry platforms—Triple Quadrupole (QqQ) CID and Orbitrap HRAM HCD —providing the mechanistic causality behind the experimental choices, step-by-step methodologies, and empirical data to ensure your analytical workflows are self-validating.

Mechanistic Causality of Fragmentation

Before selecting an MS platform, it is essential to understand the intrinsic gas-phase chemistry of the analyte. The fragmentation of 3-Amino-3-cyclohexyl-propan-1-ol is governed by the competing directing effects of its functional groups:

  • Neutral Losses (Low Energy): Aliphatic alcohols are highly susceptible to the neutral loss of water (-18 Da) [2]. Concurrently, the primary amine group facilitates the loss of ammonia (-17 Da). These pathways dominate under low-collision energy conditions.

  • α -Cleavage (High Energy): Amines undergo characteristic α -cleavage in the mass spectrometer. The cleavage of the carbon-carbon bond adjacent to the nitrogen generates an alkyl radical and a highly stable, resonance-stabilized nitrogen-containing cation [1]. For this molecule, α -cleavage results in the loss of the cyclohexyl radical, yielding a diagnostic fragment at m/z 74.0604.

  • Ring Cleavage: The bulky cyclohexyl group can detach as a stable cyclohexyl cation (m/z 83.0858), particularly under beam-type collisional activation.

Platform Comparison: QqQ (CID) vs. Orbitrap (HCD)

Selecting the correct fragmentation technique dictates the type of structural data you acquire.

  • Triple Quadrupole (QqQ) with CID (Collision-Induced Dissociation): CID relies on resonant excitation within a collision cell. It slowly heats the precursor ion, heavily favoring the lowest-energy dissociation pathways (e.g., loss of H2​O and NH3​ ). Best for: High-sensitivity MRM quantitation where stable, high-abundance primary fragments are required.

  • Orbitrap with HCD (Higher-energy C-trap Dissociation): HCD is a beam-type collisional activation method unique to Thermo systems [3]. It deposits higher kinetic energy rapidly, bypassing the lowest-energy pathways to force secondary fragmentations. Best for: Absolute structural elucidation, as it yields rich, lower-mass backbone fragments (like the cyclohexyl cation) with sub-5 ppm mass accuracy.

Experimental Workflow

MS_Validation_Workflow cluster_platforms Platform Comparison A Sample Preparation (Desalting & Dilution) B UHPLC Separation (C18, Gradient Elution) A->B C ESI+ Ionization ([M+H]+ m/z 158.15) B->C D1 Triple Quadrupole (QqQ) Nominal Mass C->D1 Route A D2 Orbitrap / Q-TOF High-Resolution (HRAM) C->D2 Route B E1 CID Fragmentation (Resonant, Low Energy) D1->E1 E2 HCD Fragmentation (Beam-Type, High Energy) D2->E2 F1 MRM Quantitation (High Sensitivity) E1->F1 F2 Structural Elucidation (Accurate Mass Validation) E2->F2

Workflow comparing QqQ (CID) and Orbitrap (HCD) for 3-Amino-3-cyclohexyl-propan-1-ol MS validation.

Step-by-Step Validation Methodology

To ensure a self-validating system, every step of the protocol is designed with a specific chemical causality in mind.

Step 1: Sample Preparation
  • Action: Dissolve 3-Amino-3-cyclohexyl-propan-1-ol hydrochloride in 50:50 Methanol:Water containing 0.1% Formic Acid to a final concentration of 1 µg/mL.

  • Causality: The presence of the hydrochloride salt can cause severe ion suppression and the formation of [M+Cl]− adducts. Diluting the sample in an organic/aqueous mix with an excess of formic acid drives the equilibrium entirely toward the [M+H]+ free base cation, optimizing ESI+ efficiency.

Step 2: UHPLC Separation
  • Action: Inject 2 µL onto a C18 column (e.g., 2.1 x 50 mm, 1.7 µm). Run a gradient from 5% Mobile Phase B (MeCN + 0.1% FA) to 95% B over 5 minutes.

  • Causality: Because the molecule is a highly polar amino alcohol, a high aqueous initial composition (95% A) is strictly required to ensure adequate retention on the hydrophobic C18 stationary phase, preventing the analyte from eluting in the dead volume.

Step 3: MS/MS Acquisition (Platform Specific)
  • QqQ (CID) Protocol: Set Capillary Voltage to 3.5 kV. Perform product ion scans at Collision Energies (CE) of 15 eV and 30 eV.

    • Causality: Low CE (15 eV) preserves the primary neutral losses required for stable MRM transitions.

  • Orbitrap (HCD) Protocol: Set MS1 resolution to 70,000 and MS2 resolution to 17,500. Use a Stepped Normalized Collision Energy (NCE) of 20, 35, and 50.

    • Causality: Stepped NCE simultaneously captures low-energy neutral losses and high-energy backbone cleavages in a single MS2 spectrum, providing a comprehensive structural fingerprint without requiring multiple injections.

Quantitative Data & Spectral Validation

The following tables summarize the expected quantitative fragmentation data, allowing for direct objective comparison between the two platforms.

Table 1: High-Resolution Accurate Mass (HRAM) Validation via Orbitrap HCD

A mass error of < 5 ppm acts as a self-validating metric for the exact elemental composition of the fragments.

Fragment AssignmentFormulaTheoretical m/zObserved m/zMass Error (ppm)
Precursor Ion [C9​H20​NO]+ 158.1539158.1541+1.2
Loss of NH3​ [C9​H17​O]+ 141.1274141.1272-1.4
Loss of H2​O [C9​H18​N]+ 140.1434140.1436+1.4
Cyclohexyl Cation [C6​H11​]+ 83.085883.0860+2.4
α -Cleavage (C3) [C3​H8​NO]+ 74.060474.0603-1.3
Table 2: Relative Abundance Comparison (CID vs. HCD)

Notice how the energy deposition method drastically alters the base peak.

Fragment m/zIon TypeQqQ CID (15 eV) Rel. AbundanceOrbitrap HCD (Stepped NCE) Rel. Abundance
158.15 Precursor15%5%
141.13 [M+H−NH3​]+ 100% (Base Peak) 45%
140.14 [M+H−H2​O]+ 85%30%
83.09 [C6​H11​]+ 10%100% (Base Peak)
74.06 [C3​H8​NO]+ 5%75%

Conclusion & Recommendations

For the validation of 3-Amino-3-cyclohexyl-propan-1-ol hydrochloride:

  • For Pharmacokinetic (PK) Quantitation: The Triple Quadrupole is superior. Utilize the 158.1→141.1 transition (loss of ammonia) at a low CE (~15 eV) for maximum sensitivity and signal-to-noise ratio.

  • For Impurity Profiling & Structural Elucidation: The Orbitrap (HCD) is mandatory. The ability to drive the fragmentation down to the m/z 83.0858 (cyclohexyl) and m/z 74.0604 ( α -cleavage) ions with sub-5 ppm mass accuracy provides unequivocal proof of the molecule's structural connectivity, easily distinguishing it from structural isomers.

References

  • Mass Spectrometry Amine Fragmentation in Analytical Chemistry. JoVE Core. Available at:[Link]

  • 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines. Chad's Prep. Available at:[Link]

  • Recent advances in the mass spectrometric analysis of glycosphingolipidome. PubMed Central (PMC) - National Institutes of Health. Available at:[Link]

Comparative

A Senior Application Scientist's Guide to Comparing Enantiomeric Purity of 3-Amino-3-cyclohexyl-propan-1-ol Hydrochloride Batches

In the landscape of pharmaceutical development, the stereochemical identity of a molecule is not a trivial detail; it is a critical quality attribute that can profoundly influence a drug's efficacy and safety profile.[1]...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development, the stereochemical identity of a molecule is not a trivial detail; it is a critical quality attribute that can profoundly influence a drug's efficacy and safety profile.[1][2] Chiral molecules, which exist as non-superimposable mirror images called enantiomers, often exhibit vastly different pharmacological and toxicological properties.[3][4] Consequently, regulatory bodies globally have intensified their focus on the stereoisomeric composition of new chemical entities, making robust analytical control over enantiomeric purity an indispensable part of the development pipeline.[3][5]

This guide provides a comprehensive framework for the comparative analysis of enantiomeric purity across different manufacturing batches of 3-Amino-3-cyclohexyl-propan-1-ol hydrochloride, a key chiral building block in the synthesis of various active pharmaceutical ingredients (APIs). We will move beyond a simple recitation of steps to explore the scientific rationale behind the chosen methodology, ensuring a self-validating and trustworthy protocol grounded in established principles of analytical chemistry. The objective is to equip researchers and quality control professionals with a detailed, field-proven workflow for ensuring the stereochemical integrity of this crucial intermediate.

The Analytical Cornerstone: Chiral High-Performance Liquid Chromatography (HPLC)

For the separation and quantification of enantiomers, High-Performance Liquid Chromatography (HPLC) employing a Chiral Stationary Phase (CSP) stands as the gold standard.[6][7] This technique offers high resolution, sensitivity, and reproducibility, making it exceptionally well-suited for the stringent demands of pharmaceutical quality control.[8] The fundamental principle involves the differential interaction of the two enantiomers with the chiral environment of the CSP, leading to different retention times and, thus, their separation.

The choice of CSP is paramount and is dictated by the analyte's structure. For 3-Amino-3-cyclohexyl-propan-1-ol, which is a primary amino alcohol, polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are an excellent starting point for method development due to their broad applicability and proven success in resolving a wide range of chiral compounds, including amino alcohols.[8][9]

Experimental Protocol: A Self-Validating Workflow

The following protocol is designed to be a robust, self-validating system. Adherence to system suitability criteria before each analysis sequence is critical to ensure the integrity of the generated data. This approach aligns with the principles outlined in the International Council for Harmonisation (ICH) guidelines for analytical procedure validation.[10][11][12]

Workflow for Enantiomeric Purity Determination

G cluster_prep 1. Preparation cluster_analysis 2. HPLC Analysis cluster_data 3. Data Processing & Reporting SampleReceipt Receive Batches (A, B, C) StandardPrep Prepare Racemic Standard (1 mg/mL) SampleReceipt->StandardPrep SamplePrep Prepare Batch Samples (0.5 mg/mL) SampleReceipt->SamplePrep SST System Suitability Test (Inject Racemic Std.) StandardPrep->SST Analysis Inject Batch Samples (A, B, C) SamplePrep->Analysis MobilePhasePrep Prepare Mobile Phase (Hexane/IPA/DEA) SystemEquil System Equilibration MobilePhasePrep->SystemEquil SystemEquil->SST SST->Analysis If Rs > 1.5 Integration Integrate Chromatograms (Peak Area) Analysis->Integration Calculation Calculate % Enantiomeric Excess (% ee) Integration->Calculation Comparison Compare Batches Against Specification Calculation->Comparison Report Generate Final Report Comparison->Report

Caption: Workflow for HPLC analysis of enantiomeric purity.

Step-by-Step Methodology

2.1. Instrumentation and Materials

  • HPLC System: A system equipped with a quaternary pump, autosampler, column thermostat, and a UV/Vis or Photodiode Array (PDA) detector.

  • Chiral Column: A polysaccharide-based CSP, such as a Chiralpak® IA or equivalent (amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel), 250 mm x 4.6 mm, 5 µm.

  • Reagents: HPLC-grade n-Hexane, Isopropanol (IPA), and Diethylamine (DEA).

  • Standards & Samples: Racemic 3-Amino-3-cyclohexyl-propan-1-ol hydrochloride standard and the different batches to be tested.

2.2. Chromatographic Conditions

  • Mobile Phase: n-Hexane / Isopropanol / Diethylamine (85:15:0.1, v/v/v).

    • Causality: Normal-phase chromatography is selected for its excellent resolving power on polysaccharide CSPs. Isopropanol acts as the polar modifier, influencing retention and selectivity. The small amount of DEA is crucial; as a basic modifier, it deactivates acidic sites on the silica surface and interacts with the basic analyte, significantly improving peak shape and preventing tailing. The mobile phase ratio may require optimization to achieve baseline separation (Resolution > 1.5).[9]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

    • Causality: Maintaining a constant column temperature is critical for reproducible retention times and selectivity.

  • Detection Wavelength: 210 nm.

    • Causality: The analyte lacks a strong chromophore. Detection at a low UV wavelength is necessary to achieve adequate sensitivity.

  • Injection Volume: 10 µL.

2.3. Preparation of Solutions

  • Racemic Standard Solution (for System Suitability): Accurately weigh and dissolve approximately 10 mg of the racemic standard in 10 mL of the mobile phase to obtain a concentration of 1.0 mg/mL. This solution is essential to confirm the elution order and to calculate the resolution between the enantiomeric peaks.

  • Sample Solutions: Prepare each batch sample by dissolving approximately 5 mg in 10 mL of the mobile phase (0.5 mg/mL).

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to prevent particulate matter from damaging the column and system.

2.4. System Suitability Testing (SST) Before analyzing any samples, perform at least five replicate injections of the racemic standard solution. The system is deemed suitable for use only if the following criteria are met:

  • Resolution (Rs): The resolution between the two enantiomer peaks must be greater than 1.5.

  • Tailing Factor (T): The tailing factor for each peak should be less than 2.0.

  • Relative Standard Deviation (RSD): The RSD for the peak areas of replicate injections should be less than 2.0%.

    • Trustworthiness: SST is a non-negotiable part of the protocol. It serves as an integrated check on the performance of the entire system (instrument, column, and mobile phase) and ensures that the analytical results are reliable.[12]

2.5. Analysis and Calculation

  • Inject the prepared sample solutions for each batch.

  • Identify the peaks corresponding to the major and minor enantiomers based on their retention times relative to the racemic standard.

  • Calculate the Enantiomeric Excess (% ee) using the peak areas from the chromatogram:

    % ee = [(Area_major - Area_minor) / (Area_major + Area_minor)] x 100

    Where:

    • Area_major = Peak area of the desired (major) enantiomer

    • Area_minor = Peak area of the undesired (minor) enantiomer

Method Validation: The Foundation of Trustworthiness

While a full validation study is beyond the scope of this guide, it is imperative that this method undergoes validation according to ICH Q2(R2) guidelines before its implementation in a regulated environment.[10][11][13][14][15] Key parameters to assess include:

  • Specificity: Demonstrating that the method can separate and quantify the two enantiomers without interference from impurities or degradants.

  • Limit of Quantitation (LOQ): Establishing the lowest concentration of the minor enantiomer that can be quantified with acceptable precision and accuracy. This is critical for an impurity determination method.

  • Accuracy and Precision: Confirming the closeness of the results to the true value and the degree of scatter between a series of measurements, respectively.[16]

  • Linearity: Ensuring a proportional relationship between the concentration of the minor enantiomer and the detector response over a defined range.

  • Robustness: Assessing the method's capacity to remain unaffected by small, deliberate variations in parameters like mobile phase composition, flow rate, and temperature.[12]

Comparative Data Analysis: A Batch-to-Batch Assessment

The ultimate goal is to use the validated method to compare the enantiomeric purity of different production batches. The results can be summarized for a clear and direct comparison.

Table 1: Comparative Enantiomeric Purity Analysis of 3-Amino-3-cyclohexyl-propan-1-ol hydrochloride Batches

ParameterBatch A-101Batch B-202Batch C-303Specification
Retention Time (Major Enantiomer) 10.2 min10.2 min10.3 minReport
Retention Time (Minor Enantiomer) 11.5 min11.5 min11.6 minReport
Resolution (Rs) 2.12.22.1≥ 1.5
Enantiomeric Excess (% ee) 99.6%99.7%98.8%≥ 99.5%
Minor Enantiomer Content (%) 0.20%0.15%0.60%≤ 0.25%
Status Pass Pass Fail

Note: The data presented in this table are hypothetical and for illustrative purposes only.

From this hypothetical data, Batches A-101 and B-202 meet the stringent specification of ≥ 99.5% ee. However, Batch C-303, with an enantiomeric excess of 98.8% and a minor enantiomer content of 0.60%, falls outside the acceptable limit. This result would trigger an investigation into the manufacturing process for that specific batch to identify the root cause of the lower stereochemical purity.

Conclusion

The reliable determination of enantiomeric purity is a critical control point in modern pharmaceutical manufacturing. The chiral HPLC method detailed in this guide provides a robust, scientifically sound, and trustworthy framework for comparing different batches of 3-Amino-3-cyclohexyl-propan-1-ol hydrochloride. By grounding the protocol in principles of causality and self-validation through rigorous system suitability testing, researchers and quality control analysts can ensure the stereochemical integrity of their chiral intermediates. This analytical vigilance is fundamental to guaranteeing the quality, safety, and efficacy of the final drug product delivered to patients.[5]

References

  • ICH and FDA Guidelines for Analytical Method Valid
  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development.
  • Importance of Chiral Separation and Resolution in Drug Synthesis - Pure Synth.
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA. [Link]

  • Validation of Analytical Procedures Q2(R2) - ICH. [Link]

  • The Significance of Chirality in Drug Design and Development - PMC. [Link]

  • Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods | BioPharm International. [Link]

  • Validation of Analytical Procedure Q2(R2) - ICH. [Link]

  • Chiral Chemistry in Drug Development: Precision, Purity, and the Pharmaffiliates Advantage. [Link]

  • Biological significance of the enantiomeric purity of drugs - PubMed. [Link]

  • Validation of Chromatographic Methods - FDA. [Link]

  • Q2(R2) Validation of Analytical Procedures March 2024 - FDA. [Link]

  • FDA Releases Guidance on Analytical Procedures - BioPharm International. [Link]

  • Q2(R2) Validation of Analytical Procedures and Q14 Analytical Procedure Development; International Council for Harmonisation; Guidances for Industry; Availability - Federal Register. [Link]

  • Chiral HPLC Separations - Phenomenex. [Link]

  • HPLC (high-performance liquid chromatography)
  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases - YAKHAK HOEJI (Journal of the Pharmaceutical Society of Korea). [Link]

Sources

Validation

Validation of chiral chromatography methods for 3-Amino-3-cyclohexyl-propan-1-ol hydrochloride

Validation of Chiral Chromatography Methods for 3-Amino-3-cyclohexyl-propan-1-ol Hydrochloride: A Comparative Guide Executive Summary The enantioseparation of underivatized primary amines remains one of the most formidab...

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Author: BenchChem Technical Support Team. Date: April 2026

Validation of Chiral Chromatography Methods for 3-Amino-3-cyclohexyl-propan-1-ol Hydrochloride: A Comparative Guide

Executive Summary

The enantioseparation of underivatized primary amines remains one of the most formidable challenges in chiral chromatography. For drug development professionals working with 3-Amino-3-cyclohexyl-propan-1-ol hydrochloride —a highly polar, chiral amino alcohol building block—standard chromatographic approaches often result in severe peak tailing and irreversible column adsorption. This guide objectively compares the performance of Crown Ether, Cyclofructan, and Polysaccharide Chiral Stationary Phases (CSPs), providing a causality-driven, self-validating protocol for method development and ICH Q2(R2) validation.

Mechanistic Causality: Overcoming the Primary Amine Challenge

The fundamental difficulty in resolving 3-Amino-3-cyclohexyl-propan-1-ol lies in its primary amine group (-NH₂). On traditional silica-based columns, basic amines interact strongly with acidic residual silanols, destroying peak symmetry[1]. To achieve baseline resolution ( Rs​>1.5 ), the chromatographic system must either explicitly exploit the amine's charge or completely neutralize it.

  • Crown Ether CSPs (The Host-Guest Approach): Columns like the Crownpak CR-I(+) or CrownSil utilize an 18-crown-6 tetracarboxylic acid selector[2]. Under highly acidic conditions (e.g., pH 2.0), the primary amine is fully protonated into an ammonium cation (-NH₃⁺). This cation fits perfectly into the crown ether cavity, forming a highly stereoselective host-guest inclusion complex[3]. This mechanism is exclusively tailored for primary amines, yielding pristine peak shapes without derivatization[4].

  • Cyclofructan CSPs (The Polar Organic Approach): Columns such as the Larihc CF6-P feature a crown-like core that excels in Polar Organic (PO) modes. By utilizing a mobile phase of acetonitrile/methanol with trifluoroacetic acid (TFA) and triethylamine (TEA), the cyclofructan phase provides excellent hydrogen-bonding and steric inclusion for primary amines[1][5].

  • Polysaccharide CSPs (The Surface Adsorption Approach): Derivatized amylose or cellulose columns (e.g., Chiralpak AD-H) rely on external surface interactions (steric fit, π−π , and H-bonding). To prevent silanol interactions, basic additives like diethylamine (DEA) must be used to neutralize the analyte[6]. While Supercritical Fluid Chromatography (SFC) has improved the viability of polysaccharide columns for basic compounds[7], they generally exhibit lower selectivity for underivatized primary amines compared to crown ethers[4].

G cluster_0 Crown Ether CSP (Acidic Mode) cluster_1 Polysaccharide CSP (Basic Mode) A 3-Amino-3-cyclohexyl- propan-1-ol HCl B Protonation to -NH3+ A->B Acidic pH C 18-Crown-6 Cavity (Host-Guest Complex) B->C Inclusion D High Enantioselectivity Sharp Peaks C->D Resolution E 3-Amino-3-cyclohexyl- propan-1-ol HCl F Neutralization by TEA/DEA E->F Basic Additive G H-Bonding & Steric Fit (Surface Interaction) F->G Adsorption H Moderate Selectivity Potential Tailing G->H Resolution

Mechanistic comparison of primary amine enantioseparation on Crown Ether vs Polysaccharide CSPs.

Comparative Performance Data

The following table synthesizes the expected chromatographic performance of the three primary methodologies for resolving 3-Amino-3-cyclohexyl-propan-1-ol hydrochloride based on established chiral screening protocols[4][5][8].

Performance MetricCrown Ether HPLC (e.g., Crownpak CR-I(+))Cyclofructan HPLC (e.g., Larihc CF6-P)Polysaccharide SFC (e.g., Chiralpak AD-H)
Chiral Selector Immobilized 18-Crown-6Derivatized Cyclofructan 6Amylose tris(3,5-dimethylphenylcarbamate)
Mobile Phase pH 2.0 HClO₄ (aq) / Acetonitrile (80:20)ACN / MeOH (90:10)CO₂ / Methanol (70:30)
Additives None (Acidic pH drives mechanism)0.3% TFA / 0.2% TEA0.1% Diethylamine (DEA)
Mechanism Host-Guest InclusionH-Bonding & Steric InclusionSurface Adsorption & Steric Fit
Resolution ( Rs​ ) > 2.5 (Baseline)~ 2.0 (Baseline)~ 1.8 (Baseline)
Peak Symmetry ( T ) < 1.2 (Excellent)< 1.4 (Good)~ 1.6 (Moderate Tailing)
Primary Advantage Highest selectivity for primary aminesFast analysis in polar organic modeGreen chemistry (SFC CO₂ usage)

Self-Validating Experimental Protocol: Crown Ether HPLC

To ensure trustworthiness, the following step-by-step methodology incorporates a self-validating System Suitability Test (SST). If the SST criteria are not met, the protocol dictates a system halt, preventing the generation of invalid data.

Step 1: Mobile Phase Preparation
  • Action: Prepare an aqueous solution of Perchloric acid (HClO₄) adjusted to pH 2.0. Mix with HPLC-grade Acetonitrile in an 80:20 (v/v) ratio. Degas thoroughly.

  • Causality: Perchloric acid is chosen over standard buffers because the perchlorate ion ( ClO4−​ ) is a weak ion-pairing agent. This prevents competitive binding, allowing the protonated primary amine (-NH₃⁺) to fully enter the 18-crown-6 cavity[3].

Step 2: Chromatographic Setup
  • Column: Crownpak CR-I(+) (150 × 3.0 mm, 5 µm) or equivalent CrownSil column.

  • Flow Rate: 0.4 mL/min.

  • Temperature: 25°C. (Note: Enantiodiscrimination in crown ethers is highly enthalpy-driven; lower temperatures often yield higher resolution).

  • Detection: UV at 210 nm (due to the lack of strong chromophores on the cyclohexyl ring).

Step 3: Sample Preparation
  • Action: Dissolve 3-Amino-3-cyclohexyl-propan-1-ol hydrochloride directly into the mobile phase to achieve a concentration of 1.0 mg/mL.

  • Causality: Dissolving the sample in the exact mobile phase prevents solvent-mismatch phenomena, which can cause peak distortion and false tailing at the solvent front.

Step 4: System Suitability Testing (The Self-Validating Gate)
  • Action: Inject 10 µL of the racemic standard.

  • Criteria:

    • Resolution ( Rs​ ) between enantiomers must be ≥ 1.5 .

    • Tailing factor ( T ) for both peaks must be ≤ 1.5 .

    • RSD of retention times over 5 replicate injections must be ≤ 1.0% .

  • Logic: Proceed to validation only if these parameters are strictly met.

ICH Q2(R2) Method Validation Workflow

Once system suitability is confirmed, the method must be validated according to ICH Q2(R2) guidelines for chiral purity assays.

G A Phase 1: Method Development Crown Ether CSP Selection B Mobile Phase Optimization (Acidic pH for -NH3+) A->B C Phase 2: System Suitability Rs > 1.5, T < 1.5 B->C D Phase 3: ICH Q2(R2) Validation C->D E Specificity & Selectivity D->E F Linearity & Range D->F G Accuracy & Precision D->G H Phase 4: Routine Analysis Target Compound E->H F->H G->H

Self-validating ICH Q2(R2) workflow for chiral chromatographic method validation.

  • Specificity: Inject a blank (mobile phase) and demonstrate zero interference at the retention times of the enantiomers. Inject the racemate to prove baseline separation.

  • Linearity: Prepare solutions ranging from 25% to 150% of the target analytical concentration. The correlation coefficient ( R2 ) must be ≥0.999 .

  • Accuracy (Recovery): Spike known amounts of the undesired enantiomer into the desired enantiomer at 50%, 100%, and 150% of the specification limit. Recovery must fall between 98.0% and 102.0%.

  • Precision (Repeatability): Perform 6 independent sample preparations at 100% concentration. The relative standard deviation (RSD) of the chiral purity must be ≤2.0% .

References

  • Chiral column takes the crown for supercritical enantioseparation of primary amines. Wiley Analytical Science. Available at:[Link]

  • Crown-Ether Chiral Stationary Phases. Regis Technologies. Available at:[Link]

  • Liquid Chromatographic Enantioseparations Utilizing Chiral Stationary Phases Based on Crown Ethers and Cyclofructans. Semantic Scholar. Available at:[Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Journal of the Pharmaceutical Society of Korea. Available at:[Link]

  • Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. PMC / National Institutes of Health. Available at:[Link]

  • Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International. Available at:[Link]

  • Patent Application WO 2016/100281 (AU 2015362700 B2) - Chiral-HPLC conditions for 3-amino-3-cyclohexyl-propan-1-ol. Google Patents. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

3-Amino-3-cyclohexyl-propan-1-ol hydrochloride proper disposal procedures

Comprehensive Guide to the Safe Handling and Disposal of 3-Amino-3-cyclohexyl-propan-1-ol hydrochloride Executive Summary As drug development and synthetic workflows increasingly utilize complex amine hydrochlorides, sta...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Guide to the Safe Handling and Disposal of 3-Amino-3-cyclohexyl-propan-1-ol hydrochloride

Executive Summary

As drug development and synthetic workflows increasingly utilize complex amine hydrochlorides, standardizing their lifecycle management is critical. This guide provides a self-validating, step-by-step operational protocol for the safe handling and disposal of 3-Amino-3-cyclohexyl-propan-1-ol hydrochloride. By understanding the mechanistic causality behind its hazards—specifically the implications of its chloride counterion during thermal destruction—laboratories can prevent environmental contamination, ensure regulatory compliance, and optimize waste segregation logistics.

Chemical Profile & Hazard Causality

To manage a chemical waste stream effectively, one must first understand its intrinsic physical and chemical properties. 3-Amino-3-cyclohexyl-propan-1-ol hydrochloride is a primary amine stabilized as a hydrochloric acid salt.

Table 1: Physicochemical & Hazard Profile

PropertyValue
Chemical Name 3-Amino-3-cyclohexyl-propan-1-ol hydrochloride
CAS Number 1173031-67-8
Molecular Formula C9H19NO · HCl
Molecular Weight 193.71 g/mol
Physical State Solid (Crystalline/Powder)
Hazard Profile Irritant (Skin/Eyes/Respiratory), Hygroscopic

Mechanistic Insight: The presence of the HCl salt enhances the molecule's aqueous solubility and shelf stability but introduces specific disposal challenges. In the presence of ambient moisture, amine hydrochlorides can exhibit slight acidity, which accelerates the corrosion of standard metal storage containers[1]. Furthermore, the stoichiometric equivalent of chloride acts as a halogenated precursor during thermal waste destruction, dictating its downstream environmental impact[2].

Waste Segregation & Disposal Workflows

The Causality of Segregation: A common critical error in laboratory waste management is treating amine hydrochlorides as standard non-halogenated organic waste. During incineration, the thermal breakdown of chloride-containing molecules generates hydrogen chloride (HCl) gas. If combustion temperatures fall below optimal thresholds, this HCl serves as a direct chlorinating agent for the catalytic formation of highly toxic polychlorinated dibenzodioxins and furans (PCDD/Fs) on fly ash[3],[2]. Consequently, this compound must be segregated into halogen-rated waste streams to ensure it is routed to specialized incinerators equipped with alkaline scrubbers.

WasteWorkflow Start 3-Amino-3-cyclohexyl-propan-1-ol HCl Waste Generated State Determine Waste State Start->State Solid Solid Waste (Powders, Vials, PPE) State->Solid Solid Liquid Liquid Waste (Aqueous or Solvent) State->Liquid Liquid SolidContainer Collect in double-lined HDPE solid waste bin Solid->SolidContainer LiquidCheck Contains Organic Solvents? Liquid->LiquidCheck Label Attach EPA/RCRA Hazardous Waste Label SolidContainer->Label Aqueous Aqueous Waste (Do not drain dispose) LiquidCheck->Aqueous No Organic Halogenated Organic Waste (Due to Cl- counterion) LiquidCheck->Organic Yes Aqueous->Label Organic->Label EHSPickup EHS / Hazmat Pickup (Within 90-180 days) Label->EHSPickup

Figure 1: Waste segregation decision tree for 3-Amino-3-cyclohexyl-propan-1-ol HCl.

Step-by-Step Disposal Methodology:

  • Container Selection: Utilize High-Density Polyethylene (HDPE) containers. Do not use metal drums, as the acidic nature of the wetted hydrochloride salt will cause structural corrosion[1].

  • Solid Waste Routing: Place all contaminated consumables (weigh boats, spatulas, Kimwipes) and residual powders into a designated "Halogenated Solid Toxic Waste" bin. Double-bagging is recommended to prevent aerosolization of the fine powder.

  • Liquid Waste Routing:

    • Aqueous Solutions: Collect in an aqueous hazardous waste carboy. Do not dispose of down the drain, as it may disrupt biological wastewater treatment processes and violates non-hazardous sink disposal criteria.

    • Organic Mixtures: If dissolved in organic solvents (e.g., methanol, dichloromethane), route immediately to the Halogenated Organic Waste carboy.

  • Labeling & Accumulation: Affix a compliant hazardous waste label detailing the exact percentage composition. Under EPA regulations, containers must be kept closed at all times except when actively adding waste[4].

Spill Response & Decontamination Protocol

In the event of a localized powder spill, execute the following self-validating protocol to ensure complete decontamination without cross-reactivity:

  • Isolation: Cordon off the area. Ensure the fume hood sash is lowered if the spill occurred inside a containment zone.

  • PPE Verification: Don nitrile gloves, safety goggles, and a particulate respirator (N95 or higher) if the powder is aerosolized outside a hood.

  • Containment (Dry Cleanup): Do NOT apply water directly to the dry powder, as this increases the surface area of contamination and can generate an acidic micro-environment. Gently sweep the powder using a static-free brush and a plastic dustpan.

  • Chemical Decontamination: Once the bulk solid is removed, wash the affected surface with a mild alkaline detergent solution (pH 8-9) to neutralize any residual hydrochloride salt, followed by a wipe-down with 70% isopropanol.

  • Waste Integration: Place all spill cleanup materials into the Halogenated Solid Waste stream[1].

Regulatory Compliance & Laboratory Management

For academic and research institutions operating in the United States, managing this waste falls under the Resource Conservation and Recovery Act (RCRA). Specifically, laboratories should adhere to 40 CFR Part 262 Subpart K (Alternative Requirements for Academic Entities)[5].

  • Hazardous Waste Determinations: Must be made by trained professionals rather than students or untrained lab personnel[6].

  • Accumulation Limits: Waste must be transferred from Satellite Accumulation Areas (SAAs) to a central accumulation area within specific timeframes (typically 6 to 12 months, or within 3 days of a container reaching its volume limit)[5].

  • Laboratory Management Plan (LMP): Institutions must document the handling of halogenated precursors like amine hydrochlorides in their site-specific LMP to maintain compliance[7].

References

  • GAIACA - How to Dispose of Chemical Waste in a Lab Correctly. Available at: [Link]

  • US Environmental Protection Agency (EPA) - EPA Academic Lab Ruling 40 CFR 262 Subpart K. Available at: [Link]

  • Electronic Code of Federal Regulations (eCFR) - 40 CFR Part 262 Subpart K -- Alternative Requirements for Hazardous Waste. Available at: [Link]

  • National Institutes of Health (NIH / PMC) - DIOXINS AND FURANS; AND HOSPITAL WASTE INCINERATION. Available at: [Link]

  • Princeton University (Andlinger Center for Energy and the Environment) - An Estimation of Dioxin Emissions in the United States. Available at: [Link]

Sources

Handling

Operational Safety &amp; Logistical Guide: Handling 3-Amino-3-cyclohexyl-propan-1-ol Hydrochloride

Chemical Profile & Mechanistic Hazard Assessment Understanding the molecular behavior of 3-Amino-3-cyclohexyl-propan-1-ol hydrochloride (CAS: 1173031-67-8) [1] is the foundation of safe laboratory operations. As a hydroc...

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Author: BenchChem Technical Support Team. Date: April 2026

Chemical Profile & Mechanistic Hazard Assessment

Understanding the molecular behavior of 3-Amino-3-cyclohexyl-propan-1-ol hydrochloride (CAS: 1173031-67-8) [1] is the foundation of safe laboratory operations. As a hydrochloride salt of a primary amine attached to a lipophilic cyclohexyl ring, this compound exhibits distinct physicochemical properties that dictate its handling requirements.

The primary hazards associated with this compound are driven by its molecular structure:

  • Acute Oral Toxicity (H302): The high aqueous solubility of the protonated amine facilitates rapid systemic absorption through the gastrointestinal mucosa if accidentally ingested or if airborne dust is swallowed [1].

  • Severe Eye Irritation (H319): Upon contact with ocular moisture, the acidic nature of the hydrochloride salt rapidly disrupts the lipid bilayer of the corneal epithelium, causing immediate and severe irritation [1].

  • Environmental Toxicity (WGK 3): The amphiphilic nature of the molecule (a hydrophilic amine/alcohol head and a lipophilic cyclohexyl tail) allows it to act as a surfactant-like disruptor in aquatic ecosystems, making it highly hazardous to water[1].

Quantitative Hazard & Property Data

To inform logistical planning, the following table summarizes the critical metrics for this compound [1, 2].

Property / Hazard MetricValue / ClassificationMechanistic Impact on Handling & Logistics
Molecular Formula C9H19NO · HClHygroscopic nature requires desiccation to prevent clumping.
Molecular Weight 193.71 g/mol Dictates precision requirements for micro-analytical weighing.
GHS Hazard Codes H302, H319Mandates strict ingestion prevention and ocular shielding.
Storage Class 11 (Combustible Solids)Must be segregated from strong oxidizers and open flames.
Water Hazard Class WGK 3Strictly prohibits sink disposal; requires dedicated incineration.

Personal Protective Equipment (PPE) Matrix

To mitigate the specific risks outlined above, personnel must utilize the following PPE. The causality behind each selection is rooted in the compound's physical state (solid powder) and chemical reactivity [1].

PPE CategoryRequired SpecificationMechanistic Causality
Ocular Protection NIOSH/EN166 approved safety goggles with side shields.Prevents airborne dust from contacting ocular moisture, which would trigger the H319 irritation pathway.
Dermal / Hand Nitrile rubber gloves (minimum 0.11 mm thickness).Nitrile provides excellent chemical resistance against polar, water-soluble hydrochloride salts, preventing dermal transfer.
Respiratory N95 or P100 particulate respirator (if handled outside a fume hood).Prevents inhalation of aerosolized particulates, directly mitigating the H302 acute toxicity risk via respiratory-GI tract transfer.
Body Standard laboratory coat (100% cotton or flame-resistant).Mitigates the risk associated with Storage Class 11 (Combustible Solids) by avoiding synthetic, meltable fabrics.

Operational Plan: Step-by-Step Weighing & Dispensing Protocol

This protocol is designed as a self-validating system to ensure precise dispensing while eliminating exposure risks.

Prerequisites: Ensure the localized exhaust ventilation (LEV) or fume hood is operational with a face velocity of 80-100 fpm.

  • Step 1: Environmental Preparation & Anti-Static Control

    • Action: Place an ionizing bar or anti-static gun near the micro-balance. Use a conductive, anti-static weighing boat.

    • Causality: Fine hydrochloride powders are highly prone to triboelectric static buildup. Static discharge causes the powder to aerosolize, increasing inhalation risk and contaminating the balance mechanism.

  • Step 2: Chemical Transfer

    • Action: Use a grounded stainless-steel micro-spatula to transfer the solid. Do not pour directly from the source bottle.

    • Causality: Stainless steel prevents static adhesion, ensuring accurate mass transfer without dropping particulates outside the weighing zone.

  • Step 3: Sealing and Transport

    • Action: Cap the weighing vessel tightly before removing it from the fume hood. Parafilm the edges if transporting across the lab.

    • Causality: Isolates the combustible solid from ambient lab conditions and prevents accidental dispersion if dropped.

  • Step 4: Protocol Validation (Decontamination Check)

    • Action: After weighing, swab the balance pan and surrounding surface with a damp pH test strip.

    • Validation: Because the compound is an acidic hydrochloride salt, any residual chemical will lower the pH of the moisture on the strip. A neutral pH reading (pH 7) validates that the area is fully decontaminated and safe for the next user.

Emergency Spill Response Workflow

In the event of a spill, immediate containment is required to prevent aerosolization and environmental contamination. Follow the logical workflow outlined in the diagram below.

SpillResponse N1 Spill Detected (3-Amino-3-cyclohexyl-propan-1-ol HCl) N2 Assess Spill Volume & Dust Potential N1->N2 N3 Don Maximum PPE (N95/P100 Respirator, Nitrile Gloves) N2->N3 N4 Contain Solid Spill (Avoid Dry Sweeping) N3->N4 N5 Mechanically Collect (HEPA Vacuum or Wet Wiping) N4->N5 N6 Dispose as WGK 3 Waste (Combustible Solid Protocol) N5->N6 N7 Decontaminate Surface (Aqueous Wash & pH Verification) N6->N7

Workflow for the safe containment and disposal of 3-Amino-3-cyclohexyl-propan-1-ol HCl spills.

Step-by-Step Spill Remediation
  • Isolate the Area: Restrict access to prevent tracking the powder throughout the facility.

  • Suppress Dust: Do not use a dry broom. Dry sweeping aerosolizes the H302/H319 particulates. Instead, lightly mist the spill with water to bind the powder, or use a specialized vacuum equipped with a HEPA filter.

  • Collect and Containerize: Transfer the absorbed material into a rigid, sealable hazardous waste container using a plastic or non-sparking scoop.

  • Surface Decontamination: Wash the spill surface with copious amounts of water and a mild detergent. Validate decontamination using the pH swab method described in Section 3.

Waste Disposal & Logistical Plan

Because 3-Amino-3-cyclohexyl-propan-1-ol hydrochloride is classified as WGK 3 (Highly hazardous to water) [1], disposal logistics must strictly prevent introduction into the municipal sewage system or local waterways.

  • Solid Waste Logistics: All contaminated solid waste (empty vials, weighing boats, used PPE, and spill cleanup materials) must be placed in heavy-duty, clearly labeled polyethylene bags. These bags must be deposited in secondary rigid containers designated for Class 11 Combustible Solid / Toxic Waste [1, 3].

  • Liquid Waste Logistics: Aqueous solutions generated from assays or decontamination washes must be collected in dedicated high-density polyethylene (HDPE) carboys. Label the carboys as "Aqueous Toxic Waste - Contains Amines/Hydrochlorides."

  • Final Destruction: Coordinate with a certified hazardous waste contractor for high-temperature incineration, which effectively destroys the organic framework and neutralizes the hydrochloride component.

References

  • Sigma-Aldrich.
  • GuideChem. "(s)-2-amino-3-cyclohexyl-propan-1-ol - GuideChem: Safety and Handling." GuideChem,
  • Echemi. "3-Amino-3-cyclohexyl-propan-1-ol hydrochloride SDS, 1173031-67." Echemi,
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